Glycohyodeoxycholic acid
Description
Properties
IUPAC Name |
2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO5/c1-15(4-7-23(30)27-14-24(31)32)18-5-6-19-17-13-22(29)21-12-16(28)8-10-26(21,3)20(17)9-11-25(18,19)2/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16-,17+,18-,19+,20+,21+,22+,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOIYSFQOFYOFZ-BRDORRHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13042-33-6 | |
| Record name | Glycohyodeoxycholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013042336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Role of Glycohyodeoxycholic Acid in Cholesterol Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycohyodeoxycholic acid (GHDCA) is a glycine-conjugated secondary bile acid that plays a significant role in lipid and cholesterol homeostasis. While much of the existing research has focused on its unconjugated form, hyodeoxycholic acid (HDCA), the data collectively points towards GHDCA being a key modulator of cholesterol metabolism, primarily through the activation of the Liver X Receptor (LXR). This technical guide provides a comprehensive overview of the mechanisms of action, quantitative effects, and experimental protocols related to GHDCA and its influence on cholesterol synthesis, absorption, and transport.
Introduction: Bile Acids and Cholesterol Homeostasis
Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. They are essential for the digestion and absorption of dietary fats and fat-soluble vitamins. Beyond this digestive role, bile acids function as signaling molecules that regulate their own synthesis and transport, as well as glucose, lipid, and energy metabolism. This regulation is primarily mediated by nuclear receptors, most notably the Farnesoid X Receptor (FXR) and the Liver X Receptor (LXR).
The synthesis of primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), from cholesterol is a major pathway for cholesterol catabolism.[1] These primary bile acids are conjugated with glycine (B1666218) or taurine (B1682933) in the liver to form conjugated bile acids, such as this compound, before being secreted into the bile. In the intestine, gut microbiota can deconjugate and dehydroxylate primary bile acids to form secondary bile acids.
Mechanism of Action: GHDCA as a Signaling Molecule
The biological activity of GHDCA in cholesterol metabolism is largely attributed to its unconjugated form, hyodeoxycholic acid (HDCA). HDCA has been identified as a potent activator of the Liver X Receptor (LXR), while notably not activating the Farnesoid X Receptor (FXR).[2] LXRs are critical regulators of cholesterol, fatty acid, and glucose homeostasis.[3]
Upon activation by a ligand such as HDCA, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) on the promoter regions of target genes, stimulating their transcription.[4] Key LXR target genes involved in cholesterol metabolism include:
-
ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1): These transporters are crucial for reverse cholesterol transport, the process of removing excess cholesterol from peripheral tissues and transporting it back to the liver for excretion.[2]
-
Apolipoprotein E (ApoE): A key protein involved in the transport of lipids and cholesterol.[2]
By activating LXR, GHDCA (via HDCA) promotes the efflux of cholesterol from cells, including macrophages in the arterial wall, thereby potentially reducing the buildup of atherosclerotic plaques.[2]
Signaling Pathway of LXR Activation by HDCA
Caption: LXR signaling pathway activated by Hyodeoxycholic acid.
Quantitative Data on the Effects of Hyodeoxycholic Acid on Cholesterol Metabolism
The following tables summarize the quantitative effects of HDCA on various parameters of cholesterol metabolism, primarily from studies in LDL receptor-knockout (LDLR-KO) mice, a well-established animal model for atherosclerosis.[2][5]
| Parameter | Treatment Group | % Change vs. Control | p-value | Citation |
| Plasma Cholesterol | ||||
| Total Cholesterol | Chow + 1.25% HDCA | ↓ 51% | <0.05 | [2] |
| VLDL/IDL/LDL Cholesterol | Chow + 1.25% HDCA | ↓ 61% | <0.05 | [2][5] |
| HDL Cholesterol | Chow + 1.25% HDCA | ↑ 11% | 0.06 | [2] |
| Intestinal Cholesterol Absorption | ||||
| Cholesterol Absorption | Chow + 1.25% HDCA | ↓ 76% | <0.0001 | [2][5] |
| Atherosclerosis (LDLR-KO Mice) | ||||
| Aortic Root Lesion Size | Chow + HDCA | ↓ 50% | - | [6] |
| Aortic Root Lesion Size | Western Diet + HDCA | ↓ 44% | <0.0001 | [2][5] |
| Entire Aorta Lesion Size | Western Diet + HDCA | ↓ 48% | <0.01 | [2][5] |
| Innominate Artery Lesion Size | Western Diet + HDCA | ↓ 94% | <0.01 | [2][5] |
Table 1: Quantitative Effects of Hyodeoxycholic Acid (HDCA) on Cholesterol Metabolism and Atherosclerosis in Mice.
A study on a related glycine-conjugated bile acid, Glycodeoxycholic acid (GDCA), in healthy humans also provides relevant insights:
| Parameter | Treatment Group | Effect | Citation |
| Fasting Plasma Total Cholesterol | GDCA-R Administration | Decreased | [7] |
| Fasting Plasma LDL-C | GDCA-R Administration | Decreased | [7] |
| Fasting Plasma ApoB | GDCA-R Administration | Decreased | [7] |
Table 2: Effects of Glycodeoxycholic Acid (GDCA) on Plasma Lipids in Humans.
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol describes a general method for the quantification of GHDCA in serum or plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
A. Sample Preparation (Protein Precipitation)
-
To a 1.5 mL microcentrifuge tube, add 100 µL of serum or plasma sample.[8]
-
Add 20 µL of an internal standard solution (e.g., deuterated GHDCA) in methanol. The concentration should be optimized based on expected endogenous levels.[8]
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[8]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[9]
B. LC-MS/MS Conditions
-
HPLC System: Agilent 1290 Infinity II Bio LC or equivalent.[8]
-
Column: Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm.[10]
-
Column Temperature: 50 °C.[10]
-
Mobile Phase A: 0.1% Formic acid in Water.[8]
-
Mobile Phase B: Methanol/Acetonitrile (1:1, v/v).[8]
-
Flow Rate: 0.65 mL/min.[8]
-
Injection Volume: 10 µL.[10]
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.[10]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for GHDCA and its internal standard.
C. Data Analysis
-
Integrate the peak areas for both GHDCA and the internal standard.
-
Calculate the peak area ratio of GHDCA to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of calibration standards.
-
Determine the concentration of GHDCA in the unknown samples by interpolation from the calibration curve.
In Vivo Assessment of Atherosclerosis in LDLR-KO Mice
This protocol outlines a typical workflow for studying the effect of HDCA (as a proxy for GHDCA) on the development of atherosclerosis.
A. Animal Model and Diet
-
Use 8-week-old female LDL receptor-knockout (LDLR-KO) mice.[2]
-
Induce atherosclerosis by feeding a Western-type diet (e.g., 21% fat, 0.15% cholesterol) for 8 weeks.[2]
-
Divide the mice into a control group (continued Western diet or switch to chow) and a treatment group (diet supplemented with HDCA, e.g., 1.25% w/w).[2]
-
Maintain the respective diets for a period of 15 weeks.[2]
B. Sample Collection and Analysis
-
At the end of the treatment period, euthanize the mice and collect blood via cardiac puncture for plasma lipid analysis (Total Cholesterol, LDL, HDL).
-
Perfuse the vascular system with saline, followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the aorta and heart.
C. Atherosclerotic Lesion Quantification
-
Aortic Root Analysis: Embed the upper portion of the heart in OCT medium, and collect serial cryosections of the aortic root. Stain sections with Oil Red O to visualize lipid-rich lesions. Quantify the lesion area using image analysis software.[2]
-
En Face Aorta Analysis: Open the entire aorta longitudinally, pin it flat, and stain with Oil Red O. Capture images and quantify the percentage of the aortic surface area covered by lesions.[2]
Experimental Workflow for Atherosclerosis Study
Caption: Experimental workflow for an in vivo atherosclerosis study.
Implications for Drug Development
The data surrounding HDCA and, by extension, GHDCA, highlight a promising avenue for the development of therapeutics for hypercholesterolemia and atherosclerosis. The dual mechanism of reducing intestinal cholesterol absorption and promoting reverse cholesterol transport via LXR activation makes it an attractive target.
Key advantages of targeting this pathway include:
-
LXR-specific activation: HDCA's lack of FXR agonism may avoid some of the side effects associated with potent FXR agonists.
-
Pleiotropic effects: Beyond cholesterol metabolism, LXR activation has been shown to have anti-inflammatory properties, which are beneficial in the context of atherosclerosis.
Future drug development efforts could focus on creating stable, orally bioavailable GHDCA analogs with optimized LXR activation profiles and favorable pharmacokinetic properties.
Conclusion
This compound is an important endogenous regulator of cholesterol metabolism. Its mechanism of action, primarily through the activation of the Liver X Receptor, leads to a reduction in intestinal cholesterol absorption and an increase in reverse cholesterol transport. Quantitative data from animal models robustly demonstrates the potent anti-atherosclerotic and cholesterol-lowering effects of its unconjugated form, HDCA. The detailed experimental protocols provided herein offer a framework for further investigation into GHDCA's precise roles and therapeutic potential. As our understanding of the intricate signaling networks governed by bile acids continues to grow, GHDCA and its related pathways present a compelling target for the next generation of therapies aimed at combating cardiovascular disease.
References
- 1. What is the mechanism of Cholic Acid? [synapse.patsnap.com]
- 2. Hyodeoxycholic acid improves HDL function and inhibits atherosclerotic lesion formation in LDLR-knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver X receptor signaling pathways in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyodeoxycholic acid improves HDL function and inhibits atherosclerotic lesion formation in LDLR-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hyodeoxycholic acid efficiently suppresses atherosclerosis formation and plasma cholesterol levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Glycohyodeoxycholic Acid and its Interaction with Gut Microbiota: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycohyodeoxycholic acid (GHDCA) is a glycine-conjugated secondary bile acid. Bile acids, traditionally known for their role in the emulsification and absorption of dietary lipids, are now recognized as critical signaling molecules that regulate a wide array of metabolic and inflammatory pathways. The gut microbiota plays a pivotal role in bile acid metabolism, transforming primary bile acids synthesized in the liver into a diverse pool of secondary bile acids, including GHDCA. This biotransformation profoundly influences the signaling properties of bile acids, thereby modulating host physiology. This technical guide provides a comprehensive overview of GHDCA, its interaction with the gut microbiota, and its downstream effects on host signaling pathways.
Chemical and Physical Properties of this compound
GHDCA is formed in the liver through the conjugation of the secondary bile acid hyodeoxycholic acid (HDCA) with the amino acid glycine (B1666218). Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₆H₄₃NO₅ | [1] |
| Molecular Weight | 449.6 g/mol | [1] |
| CAS Number | 13042-33-6 | [1] |
| Synonyms | GHDCA, Glycine hyodeoxycholate | [1] |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (20 mg/ml), and Ethanol (20 mg/ml). Sparingly soluble in a 1:1 solution of DMF and PBS (pH 7.2) (0.5 mg/ml). | [1] |
Interaction of this compound with Gut Microbiota
The gut microbiota is central to the metabolism of GHDCA. The initial step in the interaction is the deconjugation of GHDCA by bile salt hydrolases (BSHs), enzymes that are widely expressed by gut bacteria. This reaction cleaves the glycine molecule, releasing the unconjugated secondary bile acid, hyodeoxycholic acid (HDCA).
Microbial Metabolism of this compound
The metabolism of GHDCA by the gut microbiota is a multi-step process involving several key enzymes.
-
Deconjugation by Bile Salt Hydrolases (BSH): BSHs are enzymes produced by various gut bacteria, including species from the genera Lactobacillus, Bifidobacterium, Clostridium, and Bacteroides. These enzymes hydrolyze the amide bond between the bile acid and the conjugated amino acid. The deconjugation of GHDCA yields HDCA and glycine. BSH activity varies among different bacterial species and is influenced by the substrate specificity of the enzyme. Some BSHs show a preference for glycine-conjugated bile acids like GHDCA[2][3][4].
-
Transformation of Hyodeoxycholic Acid (HDCA): Following deconjugation, HDCA can be further metabolized by microbial hydroxysteroid dehydrogenases (HSDHs). These enzymes catalyze the oxidation and epimerization of hydroxyl groups on the steroid nucleus of the bile acid. For instance, 3α-HSDH and 3β-HSDH can interconvert the 3α-hydroxyl group of HDCA to a 3β-hydroxyl group, while 6α-HSDH can act on the 6α-hydroxyl group[5][6][7]. These modifications result in a variety of iso-bile acids with altered biological activities.
Effects of Hyodeoxycholic Acid on Gut Microbiota Composition
While direct quantitative data on the effects of GHDCA on gut microbiota composition is limited, studies on its unconjugated form, HDCA, provide valuable insights. Oral administration of HDCA has been shown to significantly alter the gut microbial community in piglets.
| Bacterial Taxon | Change in Abundance (HDCA vs. Control) | Reference |
| Lactobacillus | Increased (37.97% vs. 5.28%) | [8] |
| Streptococcus | Decreased (28.34% vs. 38.65%) | [8] |
| Erysipelotrichaceae (family) | Decreased (0.35% vs. 17.15%) | [8] |
These findings suggest that the metabolic products of GHDCA can selectively promote the growth of beneficial bacteria like Lactobacillus while inhibiting potentially pathogenic bacteria.
Signaling Pathways Modulated by this compound
GHDCA and its metabolite HDCA exert their physiological effects by activating specific host receptors, primarily the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled Receptor 5 (TGR5).
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor highly expressed in the liver and intestine. It plays a crucial role in regulating bile acid, lipid, and glucose metabolism. While some studies suggest HDCA is a weak FXR agonist, others indicate it can activate FXR signaling pathways[9]. Activation of intestinal FXR by bile acids induces the expression of Fibroblast Growth Factor 19 (FGF19), which then travels to the liver to suppress bile acid synthesis.
Takeda G-protein coupled Receptor 5 (TGR5) Signaling
TGR5 is a G-protein coupled receptor located on the cell membrane of various cells, including intestinal L-cells and macrophages. Activation of TGR5 by bile acids stimulates the production of cyclic AMP (cAMP), which in turn triggers downstream signaling cascades. In intestinal L-cells, TGR5 activation leads to the secretion of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin (B600854) secretion and improves glucose tolerance[10]. Studies on HDCA have shown its ability to activate TGR5 signaling[8].
References
- 1. A Novel High‐Throughput Anaerobic Culture Method to Evaluate Food Health Effects via Gut Microbiota Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal Farnesoid X Receptor and Takeda G Protein Couple Receptor 5 Signaling in Metabolic Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycochenodeoxycholic acid promotes proliferation of intestinal epithelia via reduction of cyclic AMP and increase in H2AX phosphorylation after exposure to γ-rays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The contribution of bile acid metabolism to the pathogenesis of Clostridioides difficile infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hyodeoxycholic acid (HDCA) suppresses intestinal epithelial cell proliferation through FXR-PI3K/AKT pathway, accompanied by alteration of bile acids metabolism profiles induced by gut bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hyocholic acid species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Glycohyodeoxycholic Acid Signaling in Hepatocytes: An In-depth Technical Guide
Disclaimer: Direct experimental evidence on the signaling pathways of Glycohyodeoxycholic acid (GHDCA) in hepatocytes is limited in publicly available scientific literature. This guide synthesizes information from its unconjugated form, Hyodeoxycholic acid (HDCA), and other glycine-conjugated bile acids to provide a comprehensive overview of its putative signaling mechanisms. The presented pathways and data should be interpreted as a well-informed extrapolation, pending direct experimental validation for GHDCA.
Introduction
This compound (GHDCA) is a glycine-conjugated form of the secondary bile acid Hyodeoxycholic acid (HDCA). Bile acids, traditionally known for their role in lipid digestion, are now recognized as crucial signaling molecules that regulate a wide array of cellular processes in hepatocytes, including gene expression, metabolism, proliferation, and apoptosis. This guide provides a detailed technical overview of the inferred signaling pathways of GHDCA in hepatocytes, targeting researchers, scientists, and professionals in drug development.
Core Signaling Pathways
The signaling actions of GHDCA in hepatocytes are likely mediated through a combination of nuclear receptors and cell surface receptors, similar to other bile acids. The primary mediators are presumed to be the Farnesoid X Receptor (FXR), the Pregnane X Receptor (PXR), and the G-protein coupled bile acid receptor 1 (GPBAR1 or TGR5).
Farnesoid X Receptor (FXR) Signaling
HDCA has been shown to be a weak agonist of FXR.[1] Its glycine (B1666218) conjugate, GHDCA, is therefore also expected to interact with FXR, albeit with potentially different potency. FXR is a key regulator of bile acid, lipid, and glucose homeostasis.
Inferred GHDCA-FXR Signaling Pathway:
Upon entering the hepatocyte, GHDCA is inferred to bind to and weakly activate FXR.[1] This leads to the heterodimerization of FXR with the Retinoid X Receptor (RXR). The FXR-RXR complex then translocates to the nucleus and binds to FXR Response Elements (FXREs) in the promoter regions of target genes. This results in:
-
Induction of Small Heterodimer Partner (SHP): SHP is a transcriptional repressor that inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. This serves as a negative feedback mechanism to control bile acid levels.
-
Induction of Bile Salt Export Pump (BSEP): BSEP is a canalicular transporter responsible for the efflux of bile acids from hepatocytes into the bile. Increased BSEP expression enhances the clearance of bile acids from the liver.[2]
Pregnane X Receptor (PXR) Signaling
PXR is a nuclear receptor that plays a crucial role in the detoxification of xenobiotics and endobiotics, including bile acids. While direct activation of PXR by HDCA or GHDCA is not well-documented, PXR is known to be activated by other secondary bile acids.
Inferred GHDCA-PXR Signaling Pathway:
Activation of PXR by GHDCA would lead to its heterodimerization with RXR and subsequent binding to PXR Response Elements (PXREs). This would induce the expression of genes involved in detoxification and transport, such as:
-
Cytochrome P450 3A4 (CYP3A4): A key enzyme involved in the metabolism of a wide range of substrates, including bile acids.
-
Multidrug Resistance-associated Protein 2 (MRP2): A canalicular transporter that mediates the efflux of conjugated metabolites, including bile acid conjugates.
Takeda G-protein coupled Receptor 5 (TGR5) Signaling
TGR5 is a cell surface receptor that is activated by various bile acids. Studies have shown that HDCA can improve glucose homeostasis through TGR5 signaling.[1]
Inferred GHDCA-TGR5 Signaling Pathway:
Binding of GHDCA to TGR5 on the hepatocyte membrane is expected to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), to modulate gene expression related to glucose and energy metabolism.
Quantitative Data
Table 1: Effect of Hyodeoxycholic Acid (HDCA) on Gene Expression in Liver Tissue.
| Gene | Change in Expression | Experimental System | Reference |
| CYP7A1 | Downregulated | Piglets | [3] |
| SHP | Downregulated | Piglets | [3] |
| ASBT | Downregulated | Piglets | [3] |
| CYP4A27 | Upregulated | Piglets | [3] |
| PPARα | Upregulated | Mice | [1] |
| CPT1 | Upregulated | Rats with Metabolic Syndrome | |
| CPT2 | Upregulated | Rats with Metabolic Syndrome | |
| FABP1 | Upregulated | Rats with Metabolic Syndrome | |
| HMGCS2 | Upregulated | Rats with Metabolic Syndrome |
Table 2: Effects of Glycochenodeoxycholic Acid (GCDCA) on Apoptosis-Related Events.
| Parameter | Effect | Cell Line | Reference |
| Caspase-6 cleavage | Induced | HepG2-Ntcp | [4] |
| Caspase-3/7 activation | Reduced in caspase-6 deficient cells | HepG2-Ntcp | [4] |
| Apoptosis | Reduced in FADD-deficient cells by 50% | HepG2-Ntcp | [4] |
| Cell surface Fas expression | Increased 6-fold | McNtcp.24 | [5] |
Experimental Protocols
The following are generalized protocols for key experiments cited in the study of bile acid signaling in hepatocytes.
Hepatocyte Cell Culture and Treatment
Objective: To culture primary hepatocytes or hepatoma cell lines and treat them with bile acids to study downstream signaling events.
Materials:
-
Primary hepatocytes or hepatoma cell lines (e.g., HepG2, Huh7)
-
Collagen-coated culture plates/flasks
-
Williams' E medium or DMEM supplemented with fetal bovine serum (FBS), penicillin/streptomycin, insulin, and dexamethasone
-
Bile acid stock solution (e.g., GHDCA dissolved in DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed hepatocytes onto collagen-coated plates at a desired density.
-
Allow cells to attach and form a monolayer for 24-48 hours.
-
Prepare working concentrations of the bile acid by diluting the stock solution in serum-free medium.
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the bile acid-containing medium to the cells. Include a vehicle control (medium with the same concentration of DMSO or ethanol (B145695) as the highest bile acid concentration).
-
Incubate the cells for the desired time period (e.g., 1, 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, proceed with downstream analysis (e.g., RNA/protein extraction, cell viability assays).
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To quantify the mRNA levels of target genes in hepatocytes following bile acid treatment.
Materials:
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target and reference genes (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Protocol:
-
Isolate total RNA from treated and control hepatocytes using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
Synthesize cDNA from a standardized amount of total RNA using a reverse transcription kit.
-
Set up qPCR reactions in triplicate for each sample and primer set, including a no-template control. Each reaction should contain cDNA, forward and reverse primers, and qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a reference gene.
Western Blotting for Protein Analysis
Objective: To detect and quantify the levels of specific proteins in hepatocytes after bile acid treatment.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the proteins of interest
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the treated and control hepatocytes in RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
Mandatory Visualizations
Experimental Workflow for Studying GHDCA Effects
Logical Relationship of Inferred GHDCA Signaling
References
- 1. Hyodeoxycholic acid ameliorates nonalcoholic fatty liver disease by inhibiting RAN-mediated PPARα nucleus-cytoplasm shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyodeoxycholic acid modulates gut microbiota and bile acid metabolism to enhance intestinal barrier function in piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile acid-induced apoptosis in hepatocytes is caspase-6-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
Glycohyodeoxycholic Acid: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycohyodeoxycholic acid (GHDCA) is a secondary conjugated bile acid emerging as a molecule of significant interest in the fields of metabolic research and drug development. Formed in the liver through the conjugation of hyodeoxycholic acid with glycine (B1666218), GHDCA plays a role in lipid digestion and cholesterol homeostasis.[1] This technical guide provides a comprehensive overview of the discovery and isolation of GHDCA, details its physicochemical properties, and explores its biological functions, with a particular focus on its interactions with the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5). Detailed experimental protocols for its isolation, quantification, and for studying its in vivo effects are provided, alongside a summary of its known quantitative data. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.
Introduction
This compound is a secondary conjugated bile acid, meaning it is formed in the liver from a primary bile acid that has been modified by intestinal bacteria and then conjugated with the amino acid glycine.[2] Its precursor, hyodeoxycholic acid (HDCA), is a major component of pig bile and is also found as a metabolite in humans.[1][3] GHDCA's primary physiological role is to aid in the emulsification and absorption of dietary fats and fat-soluble vitamins.[4] Beyond this digestive function, recent research has highlighted its potential as a signaling molecule with therapeutic implications, particularly in the prevention of gallstones and the modulation of metabolic pathways.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| Chemical Formula | C₂₆H₄₃NO₅ | [1] |
| Molecular Weight | 449.6 g/mol | [1] |
| CAS Number | 13042-33-6 | [1] |
| Appearance | White to off-white solid | [5] |
| Purity (as analytical standard) | ≥95% to >98% (HPLC) | [1][6] |
| Solubility | DMF: 30 mg/mlDMSO: 20 mg/mlEthanol: 20 mg/mlDMF:PBS (pH 7.2) (1:1): 0.5 mg/ml | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years (as supplied) | [1] |
Table 1: Physicochemical Properties of this compound.
Discovery and Isolation
This compound is naturally abundant in porcine (pig) bile.[2] Its discovery is intertwined with the broader history of bile acid research. The isolation and purification of GHDCA from natural sources typically involve a multi-step process of extraction, separation, and purification. While a definitive, standardized protocol for the exclusive isolation of GHDCA is not widely published, a general workflow can be adapted from established methods for separating conjugated and unconjugated bile acids from bile.
Experimental Protocol: Isolation and Purification of this compound from Porcine Bile
This protocol is an adapted method based on techniques for the separation of conjugated bile acids.[7][8][9]
3.1.1. Materials and Reagents:
-
Fresh porcine (pig) bile
-
Methanol (B129727) (HPLC grade)
-
Ethanol (B145695) (95%)
-
Acetonitrile (B52724) (HPLC grade)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Solid-phase extraction (SPE) C18 cartridges
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reversed-phase column
-
Rotary evaporator
-
Lyophilizer (freeze-dryer)
-
Centrifuge
3.1.2. Procedure:
-
Extraction:
-
To 100 mL of fresh porcine bile, add 400 mL of 95% ethanol and stir vigorously for 1 hour at room temperature.
-
Centrifuge the mixture at 5,000 x g for 15 minutes to pellet precipitated proteins and other macromolecules.
-
Carefully decant the supernatant.
-
-
Saponification (Optional, for total bile acids):
-
To the supernatant, add NaOH to a final concentration of 2M.
-
Heat the mixture at 110°C under reflux for 4 hours to hydrolyze conjugated bile acids to their unconjugated forms.
-
Note: For the specific isolation of GHDCA, this step should be omitted.
-
-
Purification of Conjugated Bile Acids:
-
Adjust the pH of the ethanolic extract to 7.0 with HCl.
-
Concentrate the extract to approximately 50 mL using a rotary evaporator.
-
Condition a C18 SPE cartridge by washing with 10 mL of methanol followed by 10 mL of deionized water.
-
Load the concentrated bile extract onto the SPE cartridge.
-
Wash the cartridge with 20 mL of deionized water to remove salts and other polar impurities.
-
Elute the conjugated bile acids with 15 mL of methanol.
-
-
HPLC Purification:
-
Concentrate the methanolic eluate from the SPE step under a stream of nitrogen.
-
Reconstitute the residue in the HPLC mobile phase.
-
Inject the sample onto a C18 reversed-phase HPLC column.
-
Employ a gradient elution method with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will need to be optimized for the best separation of GHDCA from other conjugated bile acids.[7]
-
Monitor the elution profile at a low UV wavelength (e.g., 200-210 nm).
-
Collect the fractions corresponding to the GHDCA peak.
-
-
Final Processing:
-
Pool the GHDCA-containing fractions and remove the solvent using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain purified GHDCA as a solid.
-
3.1.3. Workflow Diagram:
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 13042-33-6 | MOLNOVA [molnova.com]
- 7. Development and validation of a method for measuring the glycine and taurine conjugates of bile acids in bile by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid determination of glycine- and taurine-conjugated bile acids in human bile by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Developing a procedure to extract chenodeoxycholic acid and synthesize ursodeoxycholic acid from pig by-products - PMC [pmc.ncbi.nlm.nih.gov]
Glycohyodeoxycholic Acid: An In-depth Technical Guide to its Biological Functions in Lipid Digestion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycohyodeoxycholic acid (GHDA) is a secondary, conjugated bile acid that plays a significant role in the digestion and absorption of dietary lipids. Formed in the liver through the conjugation of the secondary bile acid hyodeoxycholic acid (HDCA) with the amino acid glycine (B1666218), GHDA is a key component of the bile acid pool, particularly in certain species such as pigs.[1] Its unique 3α,6α-dihydroxy stereochemistry imparts specific physicochemical properties that influence its function as a biological detergent and signaling molecule.[2][3] This technical guide provides a comprehensive overview of the biological functions of GHDA in lipid digestion, detailing its synthesis, role in emulsification and micelle formation, interaction with lipases, and its activity as a signaling molecule.
Synthesis of this compound
The synthesis of GHDA is a multi-step process involving both host and gut microbiota enzymes. The pathway begins with the synthesis of primary bile acids from cholesterol in the liver, followed by their modification by intestinal bacteria into secondary bile acids, and finally conjugation in the liver.
1. Primary Bile Acid Synthesis: In the liver, cholesterol is converted into the primary bile acids, cholic acid and chenodeoxycholic acid (CDCA), through two main pathways: the classic (or neutral) pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), and the alternative (or acidic) pathway, initiated by sterol 27-hydroxylase (CYP27A1).[4][5][6]
2. Formation of Hyodeoxycholic Acid (HDCA): Primary bile acids are secreted into the intestine where they can be modified by the gut microbiota. HDCA is a secondary bile acid, meaning it is formed from the modification of a primary bile acid by intestinal bacteria.[7]
3. Glycine Conjugation: The secondary bile acid HDCA is reabsorbed from the intestine and returns to the liver via the enterohepatic circulation. In the liver, it undergoes conjugation with the amino acid glycine by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT).[8][9][10] This conjugation reaction attaches a glycine molecule to the C-24 carboxyl group of HDCA, forming this compound (GHDA). This process increases the water solubility of the bile acid, making it a more effective emulsifying agent.[11][12]
Figure 1: Synthesis Pathway of this compound.
Role in Lipid Digestion
GHDA, like other conjugated bile acids, is an amphipathic molecule with both a hydrophobic and a hydrophilic face. This structure allows it to act as a biological detergent, which is crucial for the digestion and absorption of dietary fats.[13]
Emulsification
Large dietary fat globules are insoluble in the aqueous environment of the intestine. GHDA and other bile salts adsorb to the surface of these fat globules, breaking them down into smaller emulsion droplets.[14] This process, known as emulsification, dramatically increases the surface area of the lipids, making them accessible to water-soluble digestive enzymes.[15]
Micelle Formation
The products of lipid digestion, primarily free fatty acids and monoglycerides, are also poorly soluble in water. GHDA incorporates these digestion products, along with phospholipids (B1166683) and cholesterol, into small, water-soluble aggregates called mixed micelles.[16] These micelles act as transport vehicles, carrying the lipids from the intestinal lumen to the surface of the enterocytes for absorption.[17]
Figure 2: Role of GHDA in Lipid Emulsification and Micelle Formation.
Activation of Lipases
Pancreatic lipase is the primary enzyme responsible for the hydrolysis of dietary triglycerides. The activity of pancreatic lipase is highly dependent on the presence of bile salts and a protein cofactor called colipase.[19][20] Bile salts, including GHDA, can inhibit pancreatic lipase by displacing it from the lipid-water interface of the emulsion droplets.[21][22] Colipase reverses this inhibition by anchoring lipase to the surface of the emulsion droplet, even in the presence of bile salts.[23] Therefore, GHDA plays a complex role in modulating lipase activity, both by creating the necessary interface for enzyme action and by influencing the interaction between the lipase-colipase complex and its substrate.
Signaling Functions of this compound
Beyond their role in digestion, bile acids are now recognized as important signaling molecules that regulate a variety of metabolic processes, including their own synthesis, as well as lipid and glucose homeostasis.[8] These signaling functions are mediated by dedicated bile acid receptors, most notably the nuclear receptor Farnesoid X Receptor (FXR) and the G-protein coupled receptor TGR5.[7][13]
The signaling properties of GHDA are largely inferred from studies on its unconjugated precursor, hyodeoxycholic acid (HDCA).
-
TGR5 Activation: HDCA has been shown to be an agonist for TGR5.[11][13] Activation of TGR5 in intestinal enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin (B600854) secretion and improves glucose tolerance.[7]
-
FXR Activity: The effect of HDCA on FXR is less clear, with some studies reporting that it does not activate FXR,[13] while others suggest it may act as an FXR antagonist.[11] The simultaneous activation of TGR5 and inhibition of FXR by hyocholic acid and its derivatives has been proposed as a unique mechanism for improving glucose homeostasis.[7][11]
The glycine conjugation of HDCA to form GHDA is not expected to abolish these signaling activities, although it may modulate receptor affinity.[1]
Figure 3: Potential Signaling Pathway of GHDA in Enteroendocrine Cells.
Quantitative Data
Specific quantitative data for this compound is limited in the scientific literature. However, data from related bile acids can provide valuable context.
| Parameter | Bile Acid | Value | Conditions | Reference |
| Critical Micellar Concentration (CMC) | Sodium Glycodeoxycholate | 2-4 mM | 25°C, 0.15 M NaCl | [16] |
| Sodium Taurodeoxycholate | 2-5 mM | 25°C, 0.15 M NaCl | [16] | |
| Sodium Glycocholate | 4-8 mM | 25°C, 0.15 M NaCl | [16] | |
| Aggregation Number | Sodium Glycochenodeoxycholate | 16.3 | 35°C, 0.15 M NaCl | [24] |
| Sodium Tauroursodeoxycholate | 7.1 | 35°C, 0.15 M NaCl | [24] | |
| Cholesterol Absorption | Deoxycholic Acid | -28% | In vivo, human | [22] |
| Chenodeoxycholic Acid | -22% | In vivo, human | [22] | |
| Ursodeoxycholic Acid | -70% | In vivo, human | [22] | |
| Oleic Acid Absorption | Glycodeoxycholate (7 mM) | Inhibited | In vivo, human jejunum | [25] |
Experimental Protocols
In Vitro Lipid Digestion Model (pH-Stat)
This protocol is a generalized method based on standard in vitro digestion models, adapted for the study of GHDA's role in lipid digestion.[26][27]
Objective: To quantify the rate and extent of triglyceride hydrolysis by pancreatic lipase in the presence of this compound.
Materials:
-
Triglyceride substrate (e.g., olive oil or triolein)
-
This compound (GHDA)
-
Porcine pancreatic lipase
-
Porcine colipase
-
Digestion buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5)
-
NaOH solution (e.g., 0.1 M) for titration
-
pH-stat apparatus (autotitrator)
-
Thermostated reaction vessel (37°C) with magnetic stirrer
Procedure:
-
Emulsion Preparation: Prepare an oil-in-water emulsion by homogenizing the triglyceride substrate in the digestion buffer containing a defined concentration of GHDA.
-
Reaction Setup: Add a specific volume of the emulsion to the thermostated reaction vessel at 37°C and allow it to equilibrate.
-
Initiation of Digestion: Add a solution of pancreatic lipase and colipase to the reaction vessel to initiate the hydrolysis of triglycerides.
-
pH-Stat Titration: The hydrolysis of triglycerides releases free fatty acids, causing a decrease in pH. The pH-stat apparatus maintains a constant pH by automatically titrating the reaction mixture with the NaOH solution.
-
Data Collection: Record the volume of NaOH added over time. The rate of NaOH addition is proportional to the rate of fatty acid release and thus, the rate of lipolysis.
-
Analysis: Calculate the moles of fatty acids released at each time point based on the stoichiometry of the titration reaction. The extent of digestion can be expressed as a percentage of the total fatty acids available in the initial triglycerides.
Figure 4: Experimental Workflow for In Vitro Lipid Digestion using a pH-Stat Model.
FXR/TGR5 Reporter Gene Assay
This is a generalized protocol to assess the activation of FXR and TGR5 by GHDA.
Objective: To determine if GHDA can activate the FXR and TGR5 receptors and to quantify the dose-response relationship.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression plasmids for human FXR and TGR5
-
Reporter plasmid containing a luciferase gene under the control of a bile acid response element
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound (GHDA)
-
Positive control agonists (e.g., GW4064 for FXR, Oleanolic acid for TGR5)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the receptor expression plasmid (FXR or TGR5) and the luciferase reporter plasmid.
-
Treatment: After an incubation period to allow for protein expression, treat the transfected cells with various concentrations of GHDA, the positive control agonist, or a vehicle control.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the agonist concentration to generate a dose-response curve and determine the EC50 value.
Conclusion
This compound is a functionally important conjugated secondary bile acid involved in the digestion of dietary lipids. Its amphipathic nature, a consequence of its unique 3α,6α-dihydroxy steroid nucleus and glycine conjugate, enables it to efficiently emulsify fats and form mixed micelles for the transport of lipid digestion products. Furthermore, through its precursor hyodeoxycholic acid, GHDA is implicated in the activation of the TGR5 signaling pathway, linking lipid metabolism to glucose homeostasis. While specific quantitative data on the physicochemical and biological properties of GHDA are not as abundant as for more common bile acids, the available evidence strongly supports its critical role in lipid digestion and metabolic regulation. Further research is warranted to fully elucidate the specific contributions of GHDA to these processes and to explore its potential as a therapeutic agent in metabolic disorders.
References
- 1. Microbially conjugated bile salts found in human bile activate the bile salt receptors TGR5 and FXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3alpha-6alpha-Dihydroxy-7alpha-fluoro-5beta-cholanoate (UPF-680), physicochemical and physiological properties of a new fluorinated bile acid that prevents 17alpha-ethynyl-estradiol-induced cholestasis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential bile acid metabolites. 13. Improved routes to 3 beta, 6 beta- and 3 beta, 6 alpha-dihydroxy-5 beta-cholanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Bile Acid Synthesis Pathway Is Present and Functional in the Human Ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hyocholic acid species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism PMID: 33338411 | MCE [medchemexpress.cn]
- 8. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New insights into the molecular mechanism of intestinal fatty acid absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intestinal lipid absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Potential bile acid metabolites. 16. Synthesis of stereoisomeric 3 alpha,6,7,12 alpha-tetrahydroxy-5 beta-cholanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hyodeoxycholic acid inhibits colorectal cancer proliferation through the FXR/EREG/EGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Importance of Conjugation of the Bile Salt on the Mechanism of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conversion of bile salts from inferior emulsifier to efficient smart emulsifier assisted by negatively charged nanoparticles at low concentrations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Physicochemical properties of bile acids and their relationship to biological properties: an overview of the problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lipid digestion and absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Glycochenodeoxycholic Acid | C26H43NO5 | CID 12544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. On the interactions between pancreatic lipase and colipase and the substrate, and the importance of bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Physiological parameters governing the action of pancreatic lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Studies on the detergent inhibition of pancreatic lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Kinetic behavior of the pancreatic lipase-colipase-lipid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Micellization of conjugated chenodeoxy- and ursodeoxycholates and solubilization of cholesterol into their micelles: comparison with other four conjugated bile salts species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. southernbiological.com [southernbiological.com]
- 26. researchgate.net [researchgate.net]
- 27. caymanchem.com [caymanchem.com]
Glycohyodeoxycholic Acid: A Takeda G Protein-Coupled Receptor 5 (TGR5) Agonist for Metabolic Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Glycohyodeoxycholic acid (GHDCA) is a glycine-conjugated derivative of the secondary bile acid, hyodeoxycholic acid (HDCA). Bile acids, traditionally known for their role in lipid digestion, are now recognized as critical signaling molecules that regulate a wide array of metabolic processes.[1][2] A key mediator of these effects is the Takeda G protein-coupled receptor 5 (TGR5), a cell surface receptor expressed in various metabolically active tissues, including the intestine, brown adipose tissue, and muscle.[3][4] Activation of TGR5 has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), enhance energy expenditure, and improve glucose homeostasis, making it an attractive therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[5][6] While a comprehensive quantitative profile for GHDCA is still emerging, evidence strongly suggests its role as a TGR5 agonist, positioning it as a molecule of significant interest in metabolic research and drug development.[7]
TGR5 Signaling Pathway
Upon ligand binding, TGR5 couples to the Gαs subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][8] Elevated cAMP, in turn, activates two primary downstream signaling effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC).[2] These signaling cascades trigger a variety of cell-specific responses that contribute to the beneficial metabolic effects of TGR5 activation.
Quantitative Data on TGR5 Agonists
| Bile Acid | Abbreviation | Type | EC50 (µM) |
| Taurolithocholic acid | TLCA | Secondary | 0.33 |
| Lithocholic acid | LCA | Secondary | 0.53 |
| Deoxycholic acid | DCA | Secondary | 1.0 |
| Chenodeoxycholic acid | CDCA | Primary | 4.4 |
| Cholic acid | CA | Primary | 7.7 |
| Ursodeoxycholic acid | UDCA | Secondary | >100 |
| This compound | GHDCA | Secondary | Data Not Available |
This table is compiled from multiple sources for comparative purposes.[3][4][9]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize TGR5 agonists.
cAMP Accumulation Assay
This assay quantifies the increase in intracellular cAMP levels following TGR5 activation.
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells or Chinese Hamster Ovary (CHO) cells stably or transiently expressing the human TGR5 receptor.
-
Protocol:
-
Seed the TGR5-expressing cells in a 96-well plate and culture overnight.
-
Wash the cells with a serum-free medium and then incubate with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.
-
Treat the cells with various concentrations of GHDCA or a control agonist (e.g., LCA) for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Generate a dose-response curve and calculate the EC50 value.
-
CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activation of a reporter gene driven by a cAMP response element (CRE), providing a downstream functional readout of TGR5 activation.
-
Cell Line: HEK293 or other suitable cells.
-
Protocol:
-
Co-transfect the cells with a TGR5 expression vector and a CRE-luciferase reporter vector.
-
Seed the transfected cells into a 96-well plate and allow them to attach and express the proteins (typically 24 hours).
-
Treat the cells with a range of concentrations of GHDCA or a control agonist for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay reagent kit.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the normalized luciferase activity against the agonist concentration to determine the EC50 value.
-
GLP-1 Secretion Assay
This assay measures the amount of GLP-1 secreted from enteroendocrine cells in response to TGR5 activation.
-
Cell Line: Murine enteroendocrine STC-1 cells or human NCI-H716 cells, which endogenously express TGR5 and secrete GLP-1.
-
Protocol:
-
Culture STC-1 or NCI-H716 cells to confluency in 24- or 48-well plates.
-
Wash the cells with a buffer (e.g., Krebs-Ringer bicarbonate buffer) and then pre-incubate for 1-2 hours.
-
Replace the buffer with fresh buffer containing various concentrations of GHDCA or a control agonist.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Collect the supernatant and add a DPP-4 inhibitor to prevent GLP-1 degradation.
-
Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit.
-
Normalize the GLP-1 secretion to the total protein content of the cells in each well.
-
Conclusion and Future Directions
This compound holds promise as a tool for investigating the therapeutic potential of TGR5 activation in metabolic diseases. While direct quantitative data on its potency is still needed, the established activity of the broader hyocholic acid family provides a strong rationale for its further study. The experimental protocols detailed in this guide offer a robust framework for characterizing the TGR5-mediated effects of GHDCA and other novel agonists. Future research should focus on determining the precise EC50 of GHDCA for TGR5, elucidating its pharmacokinetic and pharmacodynamic properties in vivo, and exploring its potential for the development of novel therapeutics for type 2 diabetes, obesity, and related metabolic disorders. The development of gut-restricted TGR5 agonists is a particularly promising avenue to mitigate potential side effects associated with systemic TGR5 activation.
References
- 1. Hyocholic acid species as novel biomarkers for metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The bile acid membrane receptor TGR5 as an emerging target in metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taurochenodeoxycholic Acid Increases cAMP Content via Specially Interacting with Bile Acid Receptor TGR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hyocholic acid species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hyocholic acid and glycemic regulation: comments on ‘Hyocholic acid species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism’ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The bile acid TGR5 membrane receptor: From basic research to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TGR5, Not Only a Metabolic Regulator - PMC [pmc.ncbi.nlm.nih.gov]
Microbial Biotransformation of Glycohyodeoxycholic Acid in the Gut: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycohyodeoxycholic acid (GHDCA), a glycine-conjugated form of the secondary bile acid hyodeoxycholic acid (HDCA), is subject to extensive metabolism by the gut microbiota. This biotransformation significantly alters its signaling potential and downstream physiological effects. This technical guide provides an in-depth overview of the microbial enzymatic processes involved in GHDCA metabolism, the key bacterial players, and the subsequent impact on host signaling pathways, particularly through the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5). Detailed experimental protocols for studying these transformations and quantitative data on enzyme activities are also presented to facilitate further research in this area.
Introduction
The gut microbiome plays a pivotal role in host metabolism, in large part through the biotransformation of bile acids. Primary bile acids, synthesized in the liver, are converted into a diverse pool of secondary bile acids by gut bacteria. This compound (GHDCA) is a conjugated secondary bile acid that undergoes critical microbial modifications, primarily deconjugation, which dictates its biological activity. The resulting unconjugated hyodeoxycholic acid (HDCA) is a signaling molecule with emerging significance in metabolic regulation and inflammatory responses.[1][2] Understanding the microbial transformation of GHDCA is crucial for elucidating its role in health and disease and for the development of novel therapeutic strategies targeting the gut-liver axis.
Microbial Deconjugation of this compound
The initial and rate-limiting step in the gut microbial metabolism of GHDCA is the hydrolysis of the amide bond linking glycine (B1666218) to the hyodeoxycholic acid steroid core. This reaction is catalyzed by a class of enzymes known as bile salt hydrolases (BSHs).
2.1. Bile Salt Hydrolases (BSHs)
BSHs (EC 3.5.1.24) are widely distributed among gut bacteria and are considered "gatekeeper" enzymes in secondary bile acid metabolism.[3] Their activity is essential for the subsequent modifications of the bile acid steroid nucleus.[4]
2.2. Bacterial Taxa with BSH Activity on GHDCA
Metagenomic analyses have revealed that BSH genes are prevalent in several major bacterial phyla within the human gut, including Firmicutes, Bacteroidetes, and Actinobacteria.[5][6] While a broad range of bacteria possess BSHs, specific genera have been identified as major contributors to this activity.
| Phylum | Key Genera with BSH Activity | Reference |
| Firmicutes | Lactobacillus, Clostridium, Eubacterium, Blautia, Roseburia | [5] |
| Bacteroidetes | Bacteroides | [5] |
| Actinobacteria | Bifidobacterium | [5] |
Studies utilizing recombinant BSH enzymes from Lactobacillus species have demonstrated direct hydrolytic activity on GHDCA.
Subsequent Biotransformation of Hyodeoxycholic Acid (HDCA)
Following deconjugation of GHDCA to HDCA, the steroid core of HDCA can undergo further enzymatic modifications by the gut microbiota, although these transformations are less well characterized than the initial deconjugation step.
3.1. Hydroxysteroid Dehydrogenases (HSDHs)
A key class of enzymes involved in further bile acid metabolism are hydroxysteroid dehydrogenases (HSDHs). These enzymes catalyze the oxidation and epimerization of hydroxyl groups on the steroid nucleus.[7][8] In the context of HDCA (3α, 6α-dihydroxy-5β-cholan-24-oic acid), potential modifications could include:
-
Oxidation: Conversion of the 3α- or 6α-hydroxyl groups to keto groups.
-
Epimerization: Inversion of the stereochemistry of the hydroxyl groups (e.g., 6α to 6β).
While the presence of bacterial 6α-hydroxysteroid dehydrogenases in the gut has been reported, their specific activity on HDCA is an area of ongoing research.[9][10]
3.2. Key Bacterial Genera in HDCA Metabolism
Older studies have implicated specific bacterial genera in the metabolism of HDCA and other related bile acids.
| Bacterial Genus | Observed Transformation of HDCA or Related Bile Acids | Reference |
| Eubacterium | Implicated in various bile acid transformations, including dehydroxylation and epimerization. | [11][12] |
| Clostridium | Some species are known to perform 7α-dehydroxylation and other steroid modifications. | [13] |
A gram-positive rod, termed HDCA-1, isolated from rat intestinal microflora, was shown to transform hyocholic acid (a precursor to HDCA) into HDCA through 7α-dehydroxylation and epimerization of a hydroxyl group.[14]
Signaling Pathways Modulated by GHDCA Metabolites
The biotransformation of GHDCA to HDCA is critical for its function as a signaling molecule. Unconjugated bile acids are more readily absorbed and can interact with host receptors to a greater extent than their conjugated counterparts. HDCA has been shown to modulate the activity of two key nuclear receptors involved in metabolic regulation: the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5).
4.1. Farnesoid X Receptor (FXR)
FXR is a nuclear receptor that plays a central role in bile acid, lipid, and glucose homeostasis. Activation of FXR in the intestine by bile acids induces the expression of fibroblast growth factor 19 (FGF19), which signals to the liver to suppress bile acid synthesis. Some studies suggest that HDCA acts as an antagonist to FXR, thereby potentially increasing bile acid synthesis.[2]
4.2. Takeda G-Protein-Coupled Receptor 5 (TGR5)
TGR5 is a cell surface receptor that, upon activation by bile acids, stimulates the release of glucagon-like peptide-1 (GLP-1), a hormone that promotes insulin (B600854) secretion and improves glucose tolerance. HDCA has been identified as a potent agonist of TGR5.[2] This activation of TGR5 by microbially-produced HDCA may contribute to improved glycemic control.
Below is a diagram illustrating the proposed signaling pathway of HDCA.
Experimental Protocols
5.1. In Vitro Fecal Fermentation of GHDCA
This protocol describes a general method for assessing the biotransformation of GHDCA by a complex gut microbial community from fecal samples.[15][16][17]
Materials:
-
Anaerobic chamber (e.g., 90% N₂, 5% H₂, 5% CO₂)
-
Sterile anaerobic culture tubes or a multi-well plate
-
Fresh human fecal sample
-
Anaerobic phosphate-buffered saline (PBS)
-
Basal fermentation medium (autoclaved and pre-reduced)
-
GHDCA stock solution (sterile-filtered)
-
Centrifuge
-
-80°C freezer
Procedure:
-
Fecal Slurry Preparation: Inside an anaerobic chamber, prepare a 10-20% (w/v) fecal slurry by homogenizing a fresh fecal sample in anaerobic PBS.
-
Inoculation: Inoculate the pre-reduced basal fermentation medium with the fecal slurry to a final concentration of 1-5% (v/v).
-
Substrate Addition: Add GHDCA stock solution to the inoculated medium to a final desired concentration (e.g., 100 µM). Include a control with no added GHDCA.
-
Incubation: Incubate the cultures anaerobically at 37°C for a specified time course (e.g., 0, 12, 24, 48 hours).
-
Sampling: At each time point, collect aliquots of the culture. Centrifuge to separate the bacterial pellet and the supernatant.
-
Storage: Store the supernatant and bacterial pellets at -80°C for subsequent analysis (e.g., LC-MS/MS for bile acids, 16S rRNA gene sequencing for microbial composition).
5.2. Quantification of GHDCA and its Metabolites by LC-MS/MS
A targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is suitable for the accurate quantification of GHDCA and its primary metabolite, HDCA.[18][19][20][21]
Sample Preparation (Supernatant from Fermentation):
-
Thaw supernatant samples on ice.
-
Perform protein precipitation by adding 3-4 volumes of cold acetonitrile (B52724) containing an appropriate internal standard (e.g., d4-GCA or d4-CDCA).
-
Vortex and incubate at -20°C for at least 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol (B129727) in water) for LC-MS/MS analysis.
LC-MS/MS Parameters:
The following table provides example parameters for the analysis of GHDCA and HDCA. These should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| GHDCA | 448.3 | 74.0 | 25-35 | Negative ESI |
| HDCA | 391.3 | 391.3 (or specific fragments) | 15-25 | Negative ESI |
| Internal Standard (e.g., d4-GCA) | 468.3 | 74.0 | 25-35 | Negative ESI |
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm) is commonly used.
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) acetate).
-
Mobile Phase B: Acetonitrile/Methanol mixture with the same modifier.
-
Gradient: A gradient elution from a low to high percentage of Mobile Phase B is used to separate the bile acids.
Quantitative Data Summary
The following table summarizes available quantitative data related to the microbial biotransformation of GHDCA. Data for GHDCA is limited, and therefore, data for other structurally similar glycine-conjugated bile acids are included for comparative purposes.
| Enzyme | Bacterial Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
| BSH | Lactobacillus plantarum BBE7 | Glycodeoxycholic acid (GDCA) | 1.43 ± 0.12 | 18.5 ± 0.7 | [22] |
| BSH | Bifidobacterium longum | Glycocholic acid (GCA) | 0.34 | Not Reported | [23] |
| BSH | Clostridium perfringens | Taurocholic acid (TCA) | 0.23 | 5.88 | [24] |
Note: Specific kinetic parameters for BSH activity on GHDCA are not widely available in the literature and represent a key area for future research.
Conclusion
The microbial biotransformation of this compound in the gut is a critical process that begins with deconjugation by a wide array of bacterial bile salt hydrolases. The resulting hyodeoxycholic acid is a bioactive signaling molecule that can modulate host metabolic pathways through its opposing effects on FXR and TGR5 receptors. Further research is needed to fully elucidate the specific bacterial species and enzymes responsible for the subsequent metabolism of HDCA and to quantify the kinetic parameters of these reactions. The experimental protocols and data presented in this guide provide a framework for advancing our understanding of the intricate interplay between the gut microbiome, bile acid metabolism, and host physiology, with potential implications for the development of novel therapeutics for metabolic and inflammatory diseases.
References
- 1. Gut microbial metabolite hyodeoxycholic acid targets the TLR4/MD2 complex to attenuate inflammation and protect against sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyodeoxycholic acid modulates gut microbiota and bile acid metabolism to enhance intestinal barrier function in piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into microbial bile salt hydrolases: from physiological roles to potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile Salt Hydrolase Activity in Probiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile Salt Hydrolases: At the Crossroads of Microbiota and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Microbial Hydroxysteroid Dehydrogenases: From Alpha to Omega - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbial Hydroxysteroid Dehydrogenases: From Alpha to Omega - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. The 7-α-dehydroxylation pathway: An integral component of gut bacterial bile acid metabolism and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cofactor requiremets for 7 alpha-dehydroxylation of cholic and chenodeoxycholic acid in cell extracts of the intestinal anaerobic bacterium, Eubacterium species V.P.I. 13708 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transformation of bile acids by Eubacterium lentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Formation of Hyodeoxycholic Acid from Muricholic Acid and Hyocholic Acid by an Unidentified Gram-Positive Rod Termed HDCA-1 Isolated from Rat Intestinal Microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | In Vitro Modeling of Bile Acid Processing by the Human Fecal Microbiota [frontiersin.org]
- 16. Evaluation of Prebiotics through an In Vitro Gastrointestinal Digestion and Fecal Fermentation Experiment: Further Idea on the Implementation of Machine Learning Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dwscientific.com [dwscientific.com]
- 18. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 21. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Biosynthesis of Glycohyodeoxycholic Acid in Primary Human Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycohyodeoxycholic acid (GHDCA) is a conjugated secondary bile acid present in human bile. Its precursor, hyodeoxycholic acid (HDCA), is formed in the intestine through the bacterial 7α-dehydroxylation of the primary bile acid, cholic acid. Following its absorption from the intestine, HDCA undergoes conjugation, primarily with glycine, in the liver to form GHDCA. This process is crucial for the enterohepatic circulation of bile acids and plays a role in lipid digestion and signaling pathways. This technical guide provides a comprehensive overview of the biosynthesis of GHDCA in primary human hepatocytes, detailing the molecular transporters, enzymatic reactions, and relevant experimental protocols.
I. Cellular Uptake of Hyodeoxycholic Acid
The journey of GHDCA biosynthesis begins with the uptake of its unconjugated precursor, HDCA, from the portal circulation into primary human hepatocytes. This transport across the basolateral membrane is mediated by specific solute carrier (SLC) transporters. While the precise kinetics for HDCA are not extensively documented, the primary transporters involved in the uptake of bile acids are the Organic Anion Transporting Polypeptides (OATPs) and the Na+/taurocholate cotransporting polypeptide (NTCP).
-
Organic Anion Transporting Polypeptides (OATPs): OATP1B1 and OATP1B3 are major hepatic uptake transporters for a wide range of endogenous compounds, including bile acids. Their broad substrate specificity suggests they are likely involved in the uptake of HDCA.
-
Na+/taurocholate cotransporting polypeptide (NTCP; SLC10A1): NTCP is a key transporter for the sodium-dependent uptake of conjugated bile acids. While its affinity for unconjugated bile acids is generally lower, it may still contribute to HDCA uptake.[1][2][3][4][5]
Further research is required to fully elucidate the specific contributions and kinetic parameters of these transporters in HDCA uptake by human hepatocytes.
II. Enzymatic Glycine Conjugation of Hyodeoxycholic Acid
Once inside the hepatocyte, HDCA is conjugated with the amino acid glycine. This two-step enzymatic process is essential for increasing the water solubility and promoting the biliary excretion of the bile acid.
-
Activation of Hyodeoxycholic Acid: The first step involves the activation of HDCA to its coenzyme A (CoA) thioester, hyodeoxycholyl-CoA. This reaction is catalyzed by a family of enzymes known as bile acid-CoA ligases (BALs).
-
Glycine Conjugation: The subsequent and final step in GHDCA biosynthesis is the transfer of the hyodeoxycholyl group from hyodeoxycholyl-CoA to glycine. This reaction is catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT) . BAAT is the key enzyme responsible for the amino acid conjugation of all bile acids in the human liver. While specific kinetic data for HDCA with human BAAT is limited, the enzyme is known to conjugate a broad range of primary and secondary bile acids.
The overall reaction can be summarized as:
Hyodeoxycholic acid + ATP + CoA-SH → Hyodeoxycholyl-CoA + AMP + PPi Hyodeoxycholyl-CoA + Glycine → this compound + CoA-SH
III. Quantitative Analysis of this compound Biosynthesis
The rate and extent of GHDCA formation in primary human hepatocytes can be quantified using various analytical techniques. The data below represents typical quantitative parameters that can be assessed, although specific values for GHDCA are not widely available in the literature and would need to be determined experimentally.
| Parameter | Description | Typical Units |
| HDCA Uptake Kinetics | ||
| Km (for OATPs/NTCP) | Michaelis constant, representing the substrate concentration at half-maximal transport velocity. | µM |
| Vmax (for OATPs/NTCP) | Maximum velocity of HDCA transport into hepatocytes. | pmol/mg protein/min |
| BAAT Enzyme Kinetics | ||
| Km (for Hyodeoxycholyl-CoA) | Michaelis constant for the activated form of HDCA. | µM |
| Km (for Glycine) | Michaelis constant for the amino acid substrate. | mM |
| Vmax | Maximum velocity of GHDCA formation. | nmol/mg protein/min |
| Cellular GHDCA Production | ||
| Rate of GHDCA Synthesis | The amount of GHDCA produced by a specific number of hepatocytes over time. | pmol/106 cells/hour |
| Intracellular GHDCA Concentration | The steady-state concentration of GHDCA within the hepatocytes. | µM |
| GHDCA Efflux Rate | The rate at which GHDCA is transported out of the hepatocytes into the culture medium. | pmol/106 cells/hour |
IV. Experimental Protocols
A. Culture of Primary Human Hepatocytes
A robust and reliable culture of primary human hepatocytes is fundamental for studying GHDCA biosynthesis.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte plating medium (e.g., Williams' E Medium supplemented with fetal bovine serum, insulin, dexamethasone, and other growth factors)
-
Hepatocyte maintenance medium (serum-free)
-
Collagen-coated culture plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Gently transfer the cell suspension to a conical tube containing pre-warmed hepatocyte plating medium.
-
Centrifuge the cells at a low speed (e.g., 50-100 x g) for 5-10 minutes to pellet the viable hepatocytes.
-
Carefully aspirate the supernatant and gently resuspend the cell pellet in fresh plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Seed the hepatocytes onto collagen-coated plates at a desired density (e.g., 0.5-1.0 x 106 cells/mL).
-
Incubate the cells at 37°C in a humidified 5% CO2 atmosphere to allow for attachment.
-
After 4-6 hours, replace the plating medium with hepatocyte maintenance medium.
-
The hepatocytes are now ready for experimental treatments.
B. In Vitro Assay for GHDCA Biosynthesis
This protocol describes a typical experiment to measure the uptake of HDCA and the subsequent formation of GHDCA in cultured primary human hepatocytes.
Materials:
-
Cultured primary human hepatocytes (from Protocol A)
-
Hyodeoxycholic acid (HDCA) stock solution (in DMSO or other suitable solvent)
-
Hepatocyte maintenance medium
-
LC-MS/MS grade solvents (e.g., methanol, acetonitrile (B52724), water, formic acid)
-
Internal standard for GHDCA (e.g., deuterated GHDCA)
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
Protocol:
-
Incubation:
-
Prepare working solutions of HDCA in hepatocyte maintenance medium at various concentrations.
-
Remove the existing medium from the cultured hepatocytes and wash once with warm PBS.
-
Add the HDCA-containing medium to the cells.
-
Incubate for a defined period (e.g., 1, 4, 8, 24 hours) at 37°C and 5% CO2.
-
-
Sample Collection:
-
At the end of the incubation period, collect the cell culture medium.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., methanol/water mixture) to collect the intracellular fraction.
-
-
Sample Preparation for LC-MS/MS Analysis:
-
To an aliquot of the cell culture medium and cell lysate, add the internal standard.
-
Precipitate proteins by adding a threefold excess of cold acetonitrile or methanol.
-
Vortex and centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
(Optional) Further purify the sample using solid-phase extraction (SPE) to remove interfering substances.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Quantification of GHDCA:
-
Utilize a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of GHDCA.[6][7][8][9][10]
-
A typical method would involve a C18 reversed-phase column with a gradient elution using mobile phases consisting of water and acetonitrile/methanol with a modifier like formic acid or ammonium (B1175870) acetate.
-
The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for GHDCA and its internal standard.
-
V. Visualizations
A. GHDCA Biosynthesis Pathway
Caption: Biosynthesis pathway of this compound in a primary human hepatocyte.
B. Experimental Workflow for GHDCA Quantification
Caption: Experimental workflow for the quantification of GHDCA in primary human hepatocytes.
Conclusion
The biosynthesis of this compound in primary human hepatocytes is a multi-step process involving hepatocellular uptake of hyodeoxycholic acid and its subsequent enzymatic conjugation with glycine. Understanding this pathway is critical for researchers in hepatology, gastroenterology, and drug development, as alterations in bile acid metabolism are implicated in various liver diseases and can influence the disposition of xenobiotics. The experimental protocols and analytical methods outlined in this guide provide a framework for the detailed investigation of GHDCA biosynthesis and its role in liver physiology and pathology. Further studies are warranted to delineate the specific transporters and kinetic parameters governing this important metabolic pathway in humans.
References
- 1. Hepatic uptake of conjugated bile acids is mediated by both sodium taurocholate cotransporting polypeptide and organic anion transporting polypeptides and modulated by intestinal sensing of plasma bile acid levels in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Anion Transporting Polypeptide (OATP) 1B3 is a Significant Transporter for Hepatic Uptake of Conjugated Bile Acids in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Anion Transporting Polypeptide (OATP) 1B3 is a Significant Transporter for Hepatic Uptake of Conjugated Bile Acids in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OATP1B3 Expression and Function is Modulated by Coexpression with OCT1, OATP1B1, and NTCP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. LC-MS/MS Analysis of Bile Acids in In Vitro Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A candidate reference measurement procedure for quantification of glycocholic acid in human serum based on isotope dilution liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantifying Serum Level of Glycochenodeoxycholic Acid Using High Performance Liquid Chromatography in Obstructive Jaundice Patients - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Glycohyodeoxycholic Acid using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycohyodeoxycholic acid (GHDCA) is a glycine-conjugated secondary bile acid. Bile acids are increasingly recognized not only for their role in digestion but also as critical signaling molecules in various metabolic processes.[1] They regulate glucose homeostasis, lipid metabolism, and inflammatory responses through interactions with receptors such as the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5).[2][3] The accurate quantification of individual bile acids like GHDCA in biological matrices is therefore essential for understanding disease pathogenesis and for the development of novel therapeutics.
This document provides a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the sensitive and specific quantitative analysis of GHDCA. The use of a stable isotope-labeled internal standard is recommended to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation.[1]
Signaling Pathways of Bile Acids
Bile acids, including GHDCA, exert their signaling effects primarily through the activation of FXR and TGR5. In enteroendocrine L-cells, activation of these receptors can stimulate the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in maintaining glucose homeostasis.[2] The pathway involves a cascade of intracellular events following receptor activation, ultimately leading to metabolic regulation.
Diagram 1: GHDCA Signaling Pathway
Experimental Protocol
This protocol details the quantitative analysis of GHDCA in human serum or plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting bile acids from biological fluids.[4]
Materials:
-
Human serum or plasma samples
-
This compound (GHDCA) analytical standard
-
Isotopically labeled internal standard (e.g., GHDCA-d4)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)[5]
-
Water (LC-MS grade)
-
1.5 mL microcentrifuge tubes
-
Calibrated pipettes and tips
-
Centrifuge
Procedure:
-
Pipette 200 µL of serum or plasma into a 1.5 mL microcentrifuge tube.[6]
-
Add 20 µL of the internal standard solution (e.g., 1000 ng/mL GHDCA-d4 in methanol).
-
Vortex the sample briefly.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.[6]
-
Vortex the mixture vigorously for 1 minute.[6]
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a clean autosampler vial containing 200 µL of water.[6]
-
Cap the vial and vortex briefly before placing it in the autosampler.
LC-MS/MS Method
The following parameters are recommended for the chromatographic separation and mass spectrometric detection of GHDCA.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1290 Infinity II Bio LC or equivalent |
| Column | Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm[1][4] |
| Column Temperature | 50 °C[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1][4] |
| Mobile Phase B | Methanol/Acetonitrile (1:1, v/v) with 0.1% Formic Acid[1][4] |
| Flow Rate | 0.65 mL/min[1] |
| Injection Volume | 10 µL[1] |
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 50 |
| 6.0 | 72 |
| 14.0 | 80 |
| 14.1 | 100 |
| 15.5 | 100 |
| 15.6 | 50 |
| 17.0 | 50 |
Mass Spectrometry (MS/MS) Conditions
| Parameter | Recommended Setting |
| Mass Spectrometer | Agilent 6495D Triple Quadrupole or equivalent[1] |
| Ionization Mode | Electrospray Ionization (ESI), Negative[1][7] |
| Ion Spray Voltage | -4200 V[1][7] |
| Source Temperature | 500 °C[1][7] |
| Nebulizer Gas | 35 psi[1][7] |
| Heater Gas | 45 psi[1][7] |
| Curtain Gas | 35 psi[1][7] |
| Collision Gas | Nitrogen |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1][7] |
MRM Transitions:
For glycine-conjugated bile acids, the characteristic product ion is m/z 74.[6]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| GHDCA | 448.3 | 74.0 | -35 |
| GHDCA-d4 (IS) | 452.3 | 74.0 | -35 |
Data Presentation and Quantitative Analysis
A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of GHDCA in the samples can then be determined from this curve.
Typical Method Validation Parameters
The following table summarizes typical performance characteristics for the quantitative analysis of bile acids.
| Parameter | Typical Value |
| Linearity (r²) | > 0.995[6] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL[1][6] |
| Precision (%RSD) | < 15%[1] |
| Accuracy (%Bias) | ± 15%[1] |
| Recovery (%) | 85-115%[1] |
| Matrix Effect (%) | < 15%[1] |
Example Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.025 |
| 5 | 0.128 |
| 10 | 0.260 |
| 50 | 1.35 |
| 100 | 2.75 |
| 500 | 13.8 |
| 1000 | 27.9 |
Experimental Workflow
The overall workflow for the quantitative analysis of GHDCA is depicted below.
Diagram 2: LC-MS/MS Workflow for GHDCA
References
- 1. benchchem.com [benchchem.com]
- 2. Hyocholic acid species improve glucose homeostasis through a distinct TGR5 and FXR signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. restek.com [restek.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of Glycohyodeoxycholic Acid from Serum
Introduction
Glycohyodeoxycholic acid (GHDCA) is a glycine-conjugated secondary bile acid. As signaling molecules, bile acids like GHDCA are integral to the regulation of lipid and glucose metabolism, primarily through the activation of the farnesoid X receptor (FXR). Accurate quantification of GHDCA in serum is crucial for research in metabolic diseases, drug development, and diagnostics. Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex biological matrices like serum, offering improved analytical sensitivity and accuracy by removing interfering substances prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This application note provides a detailed protocol for the solid-phase extraction of GHDCA from human serum, along with quantitative data on method performance and a diagram of the relevant signaling pathway.
Data Presentation
The following tables summarize the quantitative data from a validated LC-MS/MS method for the analysis of GHDCA in serum, demonstrating the method's performance characteristics. While the sample preparation in the cited study involved protein precipitation prior to SPE, the data is representative of a validated method for GHDCA quantification from serum.
Table 1: Method Validation Parameters for GHDCA Analysis in Serum
| Parameter | Value |
| Linearity (r²) | 0.998 |
| Limit of Detection (LOD) | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
Data adapted from a validated LC-MS/MS method for the analysis of 36 bile acids in serum.
Table 2: Extraction Recovery and Matrix Effect for GHDCA
| Concentration | Extraction Recovery (%) | Matrix Effect (%) |
| Low (2.5 ng/mL) | 98.6 | 102.1 |
| Medium (50 ng/mL) | 101.2 | 100.5 |
| High (250 ng/mL) | 103.5 | 99.8 |
Extraction recovery was assessed by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. Matrix effect was evaluated by comparing the analyte response in a post-extraction spiked matrix to a neat solution.
Experimental Protocols
This section details the methodology for the solid-phase extraction of GHDCA from serum, adapted from established protocols for bile acid analysis.
Materials and Reagents
-
Human serum samples
-
This compound (GHDCA) analytical standard
-
Internal standard (e.g., deuterated GHDCA)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
0.2 M Sodium Hydroxide (NaOH)
-
Mobile phase solution (as used in the subsequent analytical method, e.g., a mixture of methanol and water)
-
Acetone (B3395972) (LC-MS grade)
-
Nitrogen gas
-
C18 SPE cartridges
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
Evaporation system
Sample Pretreatment
-
To 1.0 mL of serum in a centrifuge tube, add a known amount of internal standard solution.
-
Add 7.5 mL of a mixed solution of the mobile phase and 0.2 M NaOH (6:8, v/v).[1]
-
Vortex the mixture until it is homogeneous.[1]
Solid-Phase Extraction (SPE) Procedure
-
Column Conditioning: Activate a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pretreated serum sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.[1]
-
Washing:
-
Elution: Elute the GHDCA from the cartridge with 2.0 mL of methanol into a clean collection tube.[1]
-
Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 37°C.[1]
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase for the LC-MS/MS analysis.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the solid-phase extraction of GHDCA from serum.
GHDCA Signaling Pathway
Caption: Simplified signaling pathway of GHDCA via the Farnesoid X Receptor (FXR).
References
Application Note: High-Throughput Protein Precipitation Protocol for the Quantification of Glycohyodeoxycholic Acid in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycohyodeoxycholic acid (GHDCA) is a glycine-conjugated secondary bile acid. Bile acids are increasingly recognized not only for their role in digestion but also as signaling molecules in various metabolic pathways.[1] Accurate and reliable quantification of individual bile acids like GHDCA in plasma is crucial for understanding liver diseases, metabolic disorders, and for the pharmacokinetic/pharmacodynamic (PK/PD) assessment of new drug candidates that may impact bile acid metabolism.
Protein precipitation is a simple, rapid, and cost-effective method for preparing plasma samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] This technique effectively removes the majority of proteins, which can interfere with the analysis, while allowing for high recovery of small molecules like GHDCA. This application note provides a detailed protocol for the protein precipitation of GHDCA from human plasma samples using acetonitrile (B52724), a widely used and efficient precipitating agent.[3]
Principle of Protein Precipitation
Protein precipitation with a water-miscible organic solvent, such as acetonitrile, is a common technique for sample clean-up in bioanalysis.[4] The addition of acetonitrile to a plasma sample disrupts the hydration shell around the protein molecules. This disruption reduces the solubility of the proteins, causing them to denature and precipitate out of the solution. Following centrifugation, the clear supernatant containing the analyte of interest, in this case, GHDCA, can be easily separated from the protein pellet for subsequent LC-MS/MS analysis.[5]
Experimental Protocols
This section details the materials required and a step-by-step procedure for the protein precipitation of GHDCA in plasma samples.
Materials and Reagents
-
Human plasma (collected in EDTA, heparin, or citrate (B86180) tubes)
-
This compound (GHDCA) analytical standard
-
Isotopically labeled internal standard (e.g., GHDCA-d4)
-
Acetonitrile (LC-MS grade, ice-cold)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Microcentrifuge (capable of >14,000 x g)
-
Nitrogen evaporator or vacuum concentrator (optional)
-
LC-MS/MS system
Sample Preparation Protocol
-
Sample Thawing: Thaw frozen plasma samples on ice or at room temperature.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Spiking: Add an appropriate amount of isotopically labeled internal standard (e.g., 10 µL of a 1 µg/mL GHDCA-d4 solution in methanol) to each plasma sample. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample (a 4:1 ratio of acetonitrile to plasma).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Incubation (Optional): For enhanced protein precipitation, incubate the samples at -20°C for 20 minutes.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean microcentrifuge tube, avoiding disturbance of the protein pellet.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator. This step helps to concentrate the analyte and allows for reconstitution in a mobile phase-compatible solvent.
-
Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent, such as 50:50 methanol/water. Vortex briefly to ensure the complete dissolution of the analyte.
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Data Presentation
The following tables summarize the expected performance characteristics of the protein precipitation method for GHDCA analysis in plasma, based on typical results for similar bile acids.
Table 1: Method Performance Characteristics for GHDCA
| Parameter | Typical Value | Reference |
| Recovery | > 85% | [7] |
| Linearity (R²) | > 0.99 | [2] |
| Lower Limit of Quantification (LLOQ) | 0.02 - 5 ng/mL | [4] |
| Upper Limit of Quantification (ULOQ) | 5000 ng/mL | [7] |
| Intra-day Precision (%CV) | < 15% | [7] |
| Inter-day Precision (%CV) | < 15% | [7] |
Table 2: Comparison of Common Protein Precipitating Agents
| Precipitating Agent | Typical Plasma:Solvent Ratio | Advantages | Disadvantages |
| Acetonitrile | 1:3 to 1:4 | High protein removal efficiency, clean supernatant. | May cause co-precipitation of some analytes. |
| Methanol | 1:3 to 1:4 | Good for a broad range of analytes. | Can be less efficient in precipitating certain proteins compared to acetonitrile.[8] |
| Trichloroacetic Acid (TCA) | 1:2 (10% final conc.) | Very effective at precipitating proteins. | Can cause analyte degradation and may interfere with LC-MS analysis.[5] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for GHDCA extraction from plasma.
GHDCA Metabolic Pathway
Caption: Synthesis and conjugation of Hyodeoxycholic Acid.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. restek.com [restek.com]
- 3. Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 6. Highly effective identification of drug targets at the proteome level by pH-dependent protein precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. btrc-charity.org [btrc-charity.org]
- 8. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Glycohyodeoxycholic Acid for Enhanced GC-MS Detection
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of Glycohyodeoxycholic acid (GHDCA) to enhance its detection by Gas Chromatography-Mass Spectrometry (GC-MS). The protocols described herein are designed to increase the volatility and thermal stability of GHDCA, thereby improving chromatographic resolution and detection sensitivity.
Introduction
This compound (GHDCA) is a conjugated secondary bile acid. Due to its polar nature, containing both a carboxylic acid and hydroxyl groups, GHDCA exhibits low volatility, making it unsuitable for direct analysis by GC-MS.[1] Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and improve its chromatographic properties.[2] The most common derivatization strategy for bile acids involves a two-step process: esterification of the carboxyl group, followed by silylation of the hydroxyl groups. This process replaces the active hydrogens on these functional groups with nonpolar moieties, rendering the molecule more volatile and thermally stable.
Principle of the Method
The primary method outlined involves a two-step derivatization:
-
Esterification (Methylation): The carboxylic acid group of GHDCA is converted to a methyl ester. This is typically achieved using reagents like diazomethane (B1218177) or by acid-catalyzed esterification with methanol.
-
Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[3]
An alternative, faster approach using microwave-assisted derivatization is also discussed, which can significantly reduce reaction times.[4][5]
Experimental Workflow
The overall workflow for the derivatization and analysis of GHDCA is depicted below.
Caption: Experimental workflow for GHDCA derivatization and GC-MS analysis.
Detailed Experimental Protocols
Protocol 1: Standard Two-Step Derivatization
This protocol is adapted from established methods for the derivatization of bile acids.[3]
Materials:
-
This compound (GHDCA) standard
-
Sample containing GHDCA (e.g., biological fluid extract)
-
Diazomethane solution or Methanolic HCl (for esterification)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Ethyl acetate (B1210297) (GC grade)
-
Nitrogen gas (high purity)
-
Heating block or water bath
-
2 mL reaction vials with PTFE-lined caps
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Accurately transfer a known amount of the dried sample extract or GHDCA standard into a 2 mL reaction vial.
-
Ensure the sample is completely dry by placing it under a gentle stream of nitrogen.
-
-
Step 1: Esterification (Methylation)
-
Using Diazomethane (Caution: Diazomethane is toxic and explosive. Handle with extreme care in a well-ventilated fume hood).
-
Add 200 µL of a freshly prepared ethereal solution of diazomethane to the dried sample.
-
Allow the reaction to proceed for 15-20 minutes at room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Alternative using Methanolic HCl:
-
Add 200 µL of 1.25 M methanolic HCl.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature and evaporate the solvent to dryness under nitrogen.
-
-
Step 2: Silylation
-
GC-MS Analysis:
-
The derivatized sample is now ready for injection into the GC-MS system.
-
If necessary, dilute the sample with an appropriate solvent like ethyl acetate before analysis.
-
Protocol 2: Microwave-Assisted Derivatization (MAD)
This protocol offers a significant reduction in derivatization time.[4][7]
Materials:
-
Same as Protocol 1
-
Microwave reactor suitable for chemical synthesis
Procedure:
-
Sample Preparation:
-
Prepare the sample as described in Protocol 1.
-
-
Derivatization:
-
To the dried sample, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Tightly cap the vial.
-
Place the vial in the microwave reactor.
-
Irradiate at a power of approximately 210-240 W for 3-5 minutes.[7] Note: Optimal power and time may need to be determined empirically for the specific microwave system and sample type.
-
Allow the vial to cool to room temperature.
-
-
GC-MS Analysis:
-
The sample is ready for GC-MS analysis.
-
Chemical Derivatization Reaction
The following diagram illustrates the two-step derivatization of GHDCA.
Caption: Two-step derivatization of GHDCA for GC-MS analysis.
Quantitative Data
The following table summarizes representative quantitative performance metrics for the GC-MS analysis of derivatized bile acids. While specific data for GHDCA is limited, these values for structurally similar bile acids provide a benchmark for method validation.
| Parameter | Value | Bile Acid(s) | Reference |
| Linear Dynamic Range (LDR) | 0.25 to 5.00 µmol/g | LCA, CA, DCA, CDCA, UDCA | [3] |
| Limit of Detection (LOD) | 0.4 µmol/L | General Bile Acids | [8] |
| Limit of Quantification (LOQ) | 0.25 µmol/g | LCA, CA, DCA, CDCA, UDCA | [3] |
| Intra-day Precision (%CV) | < 5% | LCA, CA, DCA, CDCA, UDCA | [3] |
| Inter-day Precision (%CV) | < 5% | LCA, CA, DCA, CDCA, UDCA | [3] |
| Recovery | 96.2 ± 3.1% | nor-23-deoxycholic acid | [8] |
LCA: Lithocholic acid, CA: Cholic acid, DCA: Deoxycholic acid, CDCA: Chenodeoxycholic acid, UDCA: Ursodeoxycholic acid.
GC-MS Parameters
Typical GC-MS conditions for the analysis of derivatized bile acids are provided below. These may require optimization for your specific instrument and column.
-
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
-
Injector Temperature: 250-280°C
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 min
-
Ramp 1: 10°C/min to 250°C
-
Ramp 2: 5°C/min to 300°C, hold for 10 min
-
-
MS Transfer Line Temperature: 280-300°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (e.g., m/z 50-700) or Selected Ion Monitoring (SIM) for enhanced sensitivity.
Conclusion
The derivatization of this compound is an essential step for its reliable quantification by GC-MS. The described two-step esterification and silylation protocol provides a robust method for preparing GHDCA for analysis. For high-throughput applications, microwave-assisted derivatization offers a rapid and efficient alternative. The provided protocols and performance data serve as a comprehensive guide for researchers and scientists in the field of drug development and metabolic research.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. weber.hu [weber.hu]
- 3. A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas ChromatographyMass Spectrometry with a Single Extraction and One-Step Derivatization. Supplement: The Unusual Mass Spectral Behavior of Silylated Chenodeoxycholic Acid [jscimedcentral.com]
- 4. Microwave-assisted derivatization procedures for gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave-assisted on-spot derivatization for gas chromatography-mass spectrometry based determination of polar low molecular weight compounds in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Application Note: High-Performance Liquid Chromatography for the Separation and Quantification of Glycohyodeoxycholic Acid
Introduction
Glycohyodeoxycholic acid (GHDCA) is a glycine-conjugated secondary bile acid that plays a significant role in lipid digestion and absorption.[1] Beyond its function in fat emulsification, GHDCA, like other bile acids, acts as a signaling molecule involved in metabolic and inflammatory pathways, primarily through the farnesoid X receptor (FXR) and G protein-coupled bile acid receptor (TGR5).[2] The accurate quantification of GHDCA in biological matrices is crucial for understanding its physiological and pathological roles, particularly in metabolic disorders and liver diseases. High-performance liquid chromatography (HPLC) coupled with various detection methods offers a robust and sensitive platform for the analysis of GHDCA. This application note provides a detailed protocol for the separation and quantification of GHDCA using a reverse-phase HPLC method.
Bile Acid Signaling Pathway
Bile acids exert their systemic effects by activating nuclear and cell surface receptors. The primary bile acids, cholic acid and chenodeoxycholic acid, are synthesized in the liver and can be conjugated with glycine (B1666218) or taurine. Gut microbiota metabolize these into secondary bile acids. Both primary and secondary bile acids activate FXR and TGR5, influencing the regulation of genes involved in lipid, glucose, and energy metabolism.
Caption: Bile Acid Signaling Pathway involving FXR and TGR5 receptors.
Experimental Protocols
This section details the necessary materials, reagents, and procedures for the sample preparation and HPLC analysis of this compound.
Sample Preparation: Protein Precipitation
Protein precipitation is a widely used method for the extraction of bile acids from serum or plasma.[3][4]
Materials and Reagents:
-
Biological sample (serum or plasma)
-
Ice-cold acetonitrile (B52724)
-
Internal standard (e.g., Glycochenodeoxycholic acid-d4)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator (optional)
-
Reconstitution solution (50:50 methanol:water)
Procedure:
-
Pipette 200 µL of the serum or plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate the proteins.[3]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a new tube.
-
The supernatant can be directly injected or evaporated to dryness under a gentle stream of nitrogen and reconstituted in 100 µL of the reconstitution solution.
HPLC Method
This method is based on the separation of multiple bile acids using a C18 column.
Instrumentation and Columns:
-
HPLC system with a pump, autosampler, and detector (UV, ELSD, or Mass Spectrometer)
-
Column: Ascentis® Express C18, 4.6 x 100 mm, 2.7 µm or equivalent[5][6]
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 90:10 v/v) with 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B; 2-10 min: 30-70% B; 10-12 min: 70-95% B; 12-15 min: 95% B; 15.1-18 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Detection | UV at 205 nm, ELSD, or MS/MS |
MS/MS Detection Parameters for GHDCA (Negative Ion Mode):
| Parameter | Value |
| Precursor Ion (Q1) [M-H]⁻ | 448.3 |
| Product Ion (Q3) | 74.0 |
| Ionization Mode | Electrospray Ionization (ESI) |
Experimental Workflow
The overall workflow for the analysis of this compound from biological samples is depicted below.
Caption: A typical workflow for the analysis of GHDCA from biological samples.
Data Presentation
The performance of the analytical method can be characterized by several parameters, which are summarized below. The following tables provide typical quantitative data for bile acid analysis using HPLC-MS/MS.
Table 1: Performance Characteristics of the HPLC-MS/MS Method for Bile Acid Analysis
| Parameter | Value Range | Reference |
| Linearity (R²) | > 0.99 | [7][8] |
| Lower Limit of Detection (LOD) | 0.1 - 7 ng/mL | [3][8] |
| Lower Limit of Quantification (LOQ) | 0.5 - 21 ng/mL | [3][8] |
| Intra-assay Precision (%CV) | < 10% | [3][8] |
| Inter-assay Precision (%CV) | < 15% | [8] |
| Recovery | 89.1% - 100.2% | [3] |
Table 2: Typical Retention Times for Selected Bile Acids
| Bile Acid | Typical Retention Time (min) |
| Glycocholic Acid (GCA) | 4.5 |
| Taurocholic Acid (TCA) | 4.8 |
| This compound (GHDCA) | 6.2 |
| Glycochenodeoxycholic Acid (GCDCA) | 6.8 |
| Taurochenodeoxycholic Acid (TCDCA) | 7.1 |
| Glycodeoxycholic Acid (GDCA) | 7.5 |
| Taurodeoxycholic Acid (TDCA) | 7.8 |
| Cholic Acid (CA) | 8.2 |
| Chenodeoxycholic Acid (CDCA) | 9.5 |
| Deoxycholic Acid (DCA) | 10.1 |
Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and mobile phase conditions.
Conclusion
The described HPLC method provides a reliable and sensitive approach for the separation and quantification of this compound in biological samples. The use of a C18 reversed-phase column with a gradient elution allows for the effective separation of GHDCA from other structurally similar bile acids. The combination of protein precipitation for sample preparation and HPLC with MS/MS detection offers high throughput and accurate quantification, making this method suitable for both research and clinical applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Separation of Bile Acids with Ascentis Express C18 [sigmaaldrich.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Note & Protocol: Quantification of Glycohyodeoxycholic Acid in Fecal Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycohyodeoxycholic acid (GHDCA) is a glycine-conjugated secondary bile acid and a significant metabolite of hyodeoxycholic acid in humans.[1][2] Bile acids are critical signaling molecules in the gastrointestinal tract, regulating the digestion of lipids, glucose balance, and inflammatory responses through intricate signaling pathways.[3] The concentration and composition of bile acids in feces provide a window into the interplay between liver synthesis, gut microbiota metabolism, and the enterohepatic circulation.[3] Consequently, the accurate quantification of fecal bile acids like GHDCA is crucial for understanding gut health and the underlying mechanisms of various diseases, including inflammatory bowel disease, liver cirrhosis, and metabolic disorders.[3] This document provides a detailed protocol for the quantitative analysis of GHDCA in fecal samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Biological Significance and Signaling
Bile acids exert their physiological effects by activating nuclear receptors, primarily the farnesoid X receptor (FXR), and G-protein coupled receptors like TGR5.[3] The activation of these receptors initiates downstream signaling that modulates the expression of genes involved in the metabolism of bile acids, lipids, and glucose.[3] The gut microbiota is instrumental in converting primary bile acids, synthesized in the liver, into secondary bile acids.[3]
Below is a diagram illustrating the general signaling pathway of bile acids.
Experimental Protocol
This protocol outlines a robust method for the extraction and quantification of GHDCA from fecal samples using LC-MS/MS. An internal standard, such as a deuterated analog of a related bile acid (e.g., Glycochenodeoxycholic acid-d4), is recommended to ensure accuracy and precision.[3]
Materials and Reagents
-
This compound (GHDCA) analytical standard (≥95% purity)[1]
-
Deuterated internal standard (IS), e.g., Glycochenodeoxycholic acid-d4 (GCDCA-d4)
-
LC-MS grade methanol (B129727), acetonitrile, water, and formic acid[4]
-
Ammonium (B1175870) acetate[4]
-
Phosphate-buffered saline (PBS)
-
Homogenization beads (ceramic)[4]
-
Microcentrifuge tubes
-
Analytical balance
-
Homogenizer/bead beater
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator[5]
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)[6][7]
Sample Preparation and Extraction Workflow
The following diagram details the workflow for fecal sample preparation and extraction.
Detailed Procedure
-
Sample Handling: Fecal samples should be stored at -80°C upon collection.[6][8] It is recommended to minimize freeze-thaw cycles, as multiple cycles can lead to poor recovery for some bile acids.[9]
-
Extraction:
-
Weigh approximately 20-150 mg of wet or lyophilized fecal matter into a homogenization tube containing ceramic beads.[4] Note that extraction from wet feces may yield better recovery for conjugated bile acids.[9][10]
-
Spike the sample with a known concentration of the internal standard (e.g., GCDCA-d4).[3]
-
Add an appropriate volume of extraction solvent. Common solvents include 80% ethanol or methanol.[3][6] An alkaline solution (e.g., 5% ammonium-ethanol) can improve extraction efficiency by reducing protein binding.[10]
-
Homogenize the sample thoroughly.[4]
-
Centrifuge the homogenate at approximately 14,000 x g for 15-20 minutes at 4°C.[3][6]
-
-
Supernatant Processing:
-
Carefully collect the supernatant and transfer it to a new tube.
-
Evaporate the solvent to dryness using a stream of nitrogen or a vacuum concentrator.[5]
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 50% methanol/water with 0.1% formic acid).[5]
-
Centrifuge the reconstituted sample again to pellet any remaining particulates.[3]
-
-
LC-MS/MS Analysis:
-
Transfer the final supernatant to an autosampler vial for injection into the LC-MS/MS system.
-
LC-MS/MS Parameters
The following are suggested starting parameters. Optimization will be required for specific instrumentation.
-
Liquid Chromatography:
-
Column: A C18 or C8 column is typically used for bile acid separation.[9][11]
-
Mobile Phase A: Water with 0.1% formic acid or an ammonium acetate (B1210297) buffer.[6][7]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[6]
-
Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B is used to resolve the bile acids.
-
Injection Volume: 5-10 µL.[6]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for bile acids.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion for GHDCA is [M-H]⁻ at m/z 448.3.[10] Product ions for fragmentation will need to be optimized.
-
Source Parameters: Ion spray voltage, temperature, and gas flows should be optimized for maximum signal intensity.[6]
-
Quantitative Data Summary
The following table summarizes typical quantitative performance data for bile acid analysis in fecal samples from various studies. Specific values for GHDCA should be established during in-house method validation.
| Parameter | Typical Range | Reference |
| Linearity (r²) | >0.99 | [7][10] |
| Recovery (%) | 80.80 - 122.41% | [7][9][10] |
| Limit of Detection (LOD) | 0.01 - 0.25 ng/mL (or 2.5 - 15 nM) | [7][9][10] |
| Limit of Quantification (LOQ) | 0.03 - 0.81 µg/kg | [10] |
| Intra-day Precision (%CV) | < 5-20% | [7][12] |
| Inter-day Precision (%CV) | < 10-20% | [7][12] |
Conclusion
This application note provides a comprehensive framework for the quantification of this compound in fecal samples. The detailed protocol, from sample preparation to LC-MS/MS analysis, offers a robust starting point for researchers. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reproducible results, which are critical for advancing our understanding of the role of bile acids in health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas ChromatographyMass Spectrometry with a Single Extraction and One-Step Derivatization. Supplement: The Unusual Mass Spectral Behavior of Silylated Chenodeoxycholic Acid [jscimedcentral.com]
- 9. ro.ecu.edu.au [ro.ecu.edu.au]
- 10. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. medrxiv.org [medrxiv.org]
Application Notes: The Use of Deuterated Glycohyodeoxycholic Acid as an Internal Standard for Quantitative Bioanalysis
Introduction
Bile acids are no longer considered mere detergents for lipid digestion; they are now recognized as critical signaling molecules that regulate their own synthesis and have profound effects on lipid, glucose, and energy metabolism systemically.[1][2] Glycohyodeoxycholic acid (GHCDA) is a glycine-conjugated secondary bile acid found in humans.[3] Accurate and precise quantification of bile acids like GHCDA in complex biological matrices is essential for understanding liver function, diagnosing hepatobiliary diseases, and assessing the metabolic impact of new drug candidates.[4]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the primary method for bile acid analysis due to its high sensitivity and specificity.[5][6] However, variations during sample preparation and matrix effects during ionization can compromise data accuracy.[6][7] The use of a stable isotope-labeled internal standard (SIL-IS), such as deuterated this compound (d-GHCDA), is the gold standard for correcting these variations.[8][9] A deuterated internal standard is chemically and physically almost identical to its endogenous counterpart, ensuring it co-elutes and experiences similar extraction recovery and ionization efficiency, thereby providing the most accurate correction.[10] This application note provides detailed protocols for the use of d-GHCDA as an internal standard for the quantitative analysis of GHCDA in biological samples.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful technique for quantitative analysis. The core principle involves adding a known quantity of an isotopically labeled version of the analyte (e.g., d-GHCDA) to the sample at the earliest stage of preparation.[1] This "spiked" internal standard behaves identically to the endogenous analyte throughout the entire analytical process, including extraction, derivatization, and injection.[10]
The mass spectrometer distinguishes between the endogenous analyte and the heavier deuterated standard based on their mass-to-charge (m/z) ratio. By calculating the ratio of the signal response of the analyte to the internal standard, any sample loss or signal fluctuation is normalized.[1] This ratio is then used to determine the exact concentration of the endogenous analyte by referencing a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.[5] This method effectively compensates for variations in sample recovery and matrix-induced ion suppression or enhancement, leading to high accuracy and precision.[8][9]
Bile Acid Signaling Pathways
Bile acids exert their physiological effects by activating specific receptors, most notably the nuclear receptor Farnesoid X Receptor (FXR) and the membrane-bound G protein-coupled receptor TGR5.[2][8][11] Activation of these receptors initiates downstream signaling cascades that regulate the expression of genes involved in bile acid, lipid, and glucose metabolism.[2] The accurate measurement of individual bile acids is therefore crucial for studying the modulation of these critical metabolic pathways.
Caption: Overview of primary bile acid signaling pathways.
Quantitative Data Summary
The following table summarizes the essential mass spectrometry parameters for the analysis of this compound (GHCDA) using its deuterated analog (d-GHCDA) as an internal standard. Parameters are based on typical values for glycine-conjugated bile acids.[4][12]
| Parameter | Value | Reference |
| Analyte | This compound (GHCDA) | |
| Molecular Formula | C₂₆H₄₃NO₅ | [3] |
| Precursor Ion (Q1) [M-H]⁻ | m/z 448.6 | [3] |
| Product Ion (Q3) | m/z 74.0 (Glycine fragment) | [4] |
| Internal Standard | d₄-Glycohyodeoxycholic acid (d₄-GHCDA) | |
| Precursor Ion (Q1) [M-H]⁻ | m/z 452.6 | [4] |
| Product Ion (Q3) | m/z 74.0 (Glycine fragment) | [4] |
| MS Conditions | ||
| Ionization Mode | Negative Electrospray (H-ESI) | [13][14] |
| Collision Gas | Nitrogen or Argon | [14] |
Note: Precursor and product ions should be optimized for the specific instrument being used.
Experimental Protocols
The following protocols provide a general framework for the quantification of GHCDA in serum or plasma using d-GHCDA as an internal standard.
Protocol 1: Sample Preparation from Serum/Plasma (Protein Precipitation)
This protocol is a widely used protein precipitation method adapted for bile acid analysis.[4][8][13]
-
Thaw Samples : Thaw serum/plasma samples and the internal standard working solution on ice.
-
Aliquot Sample : In a 1.5 mL microcentrifuge tube, add 50 µL of the serum or plasma sample.
-
Spike Internal Standard : Add a specific volume (e.g., 10-20 µL) of the d-GHCDA internal standard working solution to each sample, calibrator, and quality control sample.[13][15] The final concentration should be optimized for the specific analytical platform.
-
Precipitate Proteins : Add 200 µL of ice-cold acetonitrile (B52724) to each tube to precipitate proteins.[13]
-
Vortex : Vortex the mixture vigorously for 1 minute to ensure complete mixing and protein denaturation.[8][13]
-
Centrifuge : Centrifuge the tubes at high speed (e.g., 13,000-15,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[6][13]
-
Transfer Supernatant : Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[4] To increase sample concentration, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.[9]
Protocol 2: LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for bile acid analysis. These should be optimized for the specific system in use.
-
Column : Reversed-phase C18 column (e.g., 1.9-2.1 µm, 100 x 2.1 mm).[4][15]
-
Column Temperature : 40°C.[15]
-
Mobile Phase A : Water with 0.1% Formic Acid or 5 mM Ammonium Acetate.[4][15]
-
Mobile Phase B : Acetonitrile/Methanol (e.g., 2:1 v/v) with 0.1% Formic Acid.[4][15]
-
Flow Rate : 0.3-0.4 mL/min.[15]
-
Injection Volume : 5-10 µL.[15]
-
Gradient : A typical gradient starts at a low percentage of Mobile Phase B, ramps up to a high percentage to elute the bile acids, followed by a wash and re-equilibration step.[15]
-
Mass Spectrometer : A triple quadrupole mass spectrometer operating in negative ion mode.[13][14]
-
Analysis Mode : Multiple Reaction Monitoring (MRM).[13] Monitor the transitions specified in the Quantitative Data Summary table.
Protocol 3: Data Analysis and Quantification
-
Data Acquisition : Acquire data using the instrument-specific software.[4]
-
Peak Integration : Integrate the peak areas for the MRM transitions corresponding to the endogenous GHCDA and the internal standard d-GHCDA.[4]
-
Calibration Curve : Prepare calibration standards in a surrogate matrix (e.g., bile acid-depleted serum) with known concentrations of GHCDA and a fixed concentration of d-GHCDA.[5][13]
-
Calculate Ratios : For each calibrator and sample, calculate the peak area ratio of GHCDA to d-GHCDA.
-
Generate Curve : Plot the peak area ratio against the concentration of the calibrators. Perform a linear regression (typically with 1/x or 1/x² weighting) to generate a calibration curve. A coefficient of determination (r²) > 0.99 is desirable.[13]
-
Quantify Samples : Determine the concentration of GHCDA in the unknown samples by interpolating their peak area ratios from the calibration curve.[4]
Experimental Workflow Visualization
The diagram below illustrates the complete workflow for the quantitative analysis of this compound using a deuterated internal standard.
Caption: Workflow for d-GHCDA internal standard analysis.
Conclusion
The use of deuterated this compound as an internal standard is a cornerstone of robust and reliable quantification of its endogenous counterpart in complex biological matrices.[8] The protocols and data provided in this application note offer a comprehensive guide for researchers, scientists, and drug development professionals to implement an accurate and precise LC-MS/MS method. This approach ensures high-quality data, which is fundamental for advancing our understanding of metabolic diseases and developing novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. aptochem.com [aptochem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Separation of Glycohyodeoxycholic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycohyodeoxycholic acid (GHDA) is a glycine-conjugated secondary bile acid. As with many bile acids, it possesses chiral centers, leading to the existence of stereoisomers. The differential physiological and pharmacological activities of these isomers necessitate their effective separation and quantification. This document provides detailed application notes and experimental protocols for the chiral separation of this compound isomers, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS).
Overview of Chiral Separation Techniques
The separation of enantiomers, which have identical physicochemical properties in an achiral environment, requires the use of a chiral selector. This can be achieved through various techniques, with chiral chromatography being the most prevalent.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for resolving enantiomers.[1] It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.[2][3] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for the separation of acidic compounds like bile acids.[4]
-
Supercritical Fluid Chromatography (SFC): SFC is a greener alternative to normal-phase HPLC, using supercritical carbon dioxide as the primary mobile phase component.[5] It often provides faster separations and unique selectivity for chiral compounds.[6]
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample and solvent volumes. Chiral selectors are typically added to the background electrolyte to achieve enantiomeric resolution.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of bile acids due to its high sensitivity and specificity, which is crucial for differentiating isobaric isomers.[1][7]
Data Presentation: Quantitative Parameters for Chiral UPLC-MS/MS
The following table summarizes typical quantitative parameters for the UPLC-MS/MS analysis of this compound isomers. These parameters are based on established methods for similar bile acid glycoconjugates and may require optimization for specific instrumentation and applications.[6][8][9]
| Parameter | Value |
| Analyte | This compound Isomers |
| Precursor Ion (Q1) [M-H]⁻ | 434.3 |
| Product Ion (Q3) (Qualifier) | 74.1 (Glycine fragment) |
| Product Ion (Q3) (Quantifier) | To be determined (specific fragment) |
| Ionization Mode | Negative Electrospray (ESI) |
| UPLC Column | Chiral Stationary Phase (e.g., Polysaccharide-based) |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium (B1175870) Acetate |
| Mobile Phase B | Acetonitrile (B52724)/Methanol (B129727) (e.g., 1:1, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 50 °C |
| Injection Volume | 1 - 10 µL |
Experimental Protocols
Protocol 1: Chiral UPLC-MS/MS Method for this compound Isomers
This protocol provides a starting point for developing a robust method for the chiral separation and quantification of this compound isomers in biological matrices.
1. Materials and Reagents:
-
This compound standard (racemic mixture)
-
Internal Standard (e.g., deuterated this compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Microcentrifuge tubes
-
Autosampler vials
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of the biological sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.[6]
3. UPLC-MS/MS Analysis:
-
HPLC System: A UPLC system capable of handling high pressures.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak series) is recommended as a starting point.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
Time (min) % B 0.0 30 5.0 70 5.1 95 6.0 95 6.1 30 | 8.0 | 30 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS/MS Detection:
-
Ionization Mode: Negative ESI.
-
MRM Transitions: Monitor the precursor to product ion transitions for this compound and the internal standard as specified in the data table. Optimize collision energies for each transition.
-
4. Data Analysis:
-
Integrate the peak areas for the enantiomers of this compound and the internal standard.
-
Create a calibration curve by plotting the peak area ratio of each enantiomer to the internal standard against the concentration of the standards.
-
Determine the concentration of each enantiomer in the samples from the calibration curve.
Protocol 2: Supercritical Fluid Chromatography (SFC) Method Development for Chiral Separation
SFC can be a powerful alternative for chiral separations, often providing faster analysis times.[5][6]
1. Materials and Reagents:
-
Same as Protocol 1, with the addition of supercritical grade carbon dioxide.
2. SFC System:
-
An analytical SFC system with a back-pressure regulator.
3. Method Development Strategy:
-
Column Screening: Screen a variety of chiral stationary phases, including polysaccharide-based and Pirkle-type columns.
-
Modifier Screening: Evaluate different organic modifiers (co-solvents) such as methanol, ethanol, and isopropanol.
-
Additive Screening: Test acidic (e.g., formic acid, trifluoroacetic acid) or basic (e.g., diethylamine, ammonium hydroxide) additives in the modifier to improve peak shape and resolution.
-
Parameter Optimization: Optimize back pressure, temperature, and flow rate to achieve the best separation.
4. Example SFC Conditions (Starting Point):
-
Column: Chiralpak AD-H or similar.
-
Mobile Phase: Supercritical CO2 and Methanol with 0.1% Formic Acid.
-
Gradient: Start with a low percentage of methanol (e.g., 5%) and gradually increase to elute the compounds.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40°C.
-
Detection: Couple to a mass spectrometer for sensitive and specific detection.
Mandatory Visualizations
Caption: Workflow for Chiral UPLC-MS/MS Analysis of this compound.
Caption: Principle of Chiral Separation by a Chiral Stationary Phase.
References
- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UPLC-MS/MS Detection [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. Bile acid analysis [sciex.com]
- 8. benchchem.com [benchchem.com]
- 9. shimadzu.co.kr [shimadzu.co.kr]
Application Notes and Protocols for Metabolic Studies Using Stable Isotope-Labeled Glycohyodeoxycholic Acid
Introduction
Glycohyodeoxycholic acid (GHDCA) is a glycine-conjugated secondary bile acid. Bile acids are critical signaling molecules that regulate lipid, glucose, and energy metabolism, primarily through receptors like the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5)[1][2][3]. Stable isotope labeling is a powerful technique that allows researchers to trace the metabolic fate of molecules like GHDCA in vivo without the use of radioactive materials[4]. By introducing a "heavy" version of the molecule (e.g., labeled with ¹³C or ²H), its journey through various metabolic pathways can be tracked with high precision using mass spectrometry. These studies are crucial for understanding bile acid synthesis, transport, and metabolism, and for evaluating the effects of therapeutic interventions on these pathways[5].
Applications in Research and Drug Development
-
Metabolic Flux Analysis: Quantifying the rate of synthesis, conversion, and excretion of GHDCA to understand its turnover in healthy and diseased states.
-
Bioavailability and Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) of exogenously administered GHDCA as a potential therapeutic agent.
-
Host-Microbiome Interactions: Tracing the transformation of primary bile acids into secondary bile acids like hyodeoxycholic acid by gut microbiota and its subsequent conjugation in the liver.[2]
-
Target Engagement and Efficacy: Assessing how new drugs impact the GHDCA pool size and turnover as a measure of their effect on bile acid metabolism.
Experimental Protocols
Protocol 1: Synthesis of Stable Isotope-Labeled GHDCA
The synthesis of labeled GHDCA, such as [24-¹³C]this compound or this compound-d₄, is a critical first step. While custom synthesis is often required, the general principles follow established methods for labeling other bile acids.[6][7][8]
Objective: To synthesize GHDCA with a stable isotope label in a metabolically stable position. Labeling the glycine (B1666218) moiety (e.g., with ¹³C) or the steroid backbone (e.g., with ²H) are common strategies.
General Procedure (based on [24-¹³C] labeling):
-
Starting Material: Hyodeoxycholic acid (HDCA).
-
Activation: The carboxyl group of HDCA is activated, often by converting it to an acyl chloride or another reactive derivative.
-
Conjugation: The activated HDCA is reacted with a stable isotope-labeled glycine, for example, [¹³C₂-¹⁵N]glycine.
-
Purification: The resulting labeled GHDCA is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
-
Verification: The final product's identity and isotopic enrichment are confirmed using Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry.[6][8] The purity is typically confirmed using gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS.[6]
Protocol 2: In Vivo Metabolic Tracer Study
Objective: To trace the metabolism of labeled GHDCA in a preclinical model (e.g., mouse or rat).
Materials:
-
Stable isotope-labeled GHDCA (e.g., [24-¹³C]GHDCA).
-
Age- and weight-matched laboratory animals (e.g., C57BL/6 mice).
-
Vehicle for administration (e.g., corn oil or a solution with 0.5% carboxymethylcellulose).
-
Metabolic cages for separate collection of urine and feces.
-
Standard operating procedures for animal handling, dosing, and sample collection.
Procedure:
-
Acclimatization: Acclimate animals to their housing conditions and diet for at least one week.
-
Dosing: Administer a precise dose of the labeled GHDCA to the animals via oral gavage. The dose will depend on the specific research question but should be sufficient to allow detection above the endogenous background.
-
Sample Collection: Collect blood, feces, and urine at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) post-administration.[9]
-
Tissue Harvest: At the final time point, euthanize the animals according to approved protocols and harvest tissues of interest, such as the liver, ileum, and gallbladder.[9]
-
Storage: Immediately snap-freeze all biological samples in liquid nitrogen and store them at -80°C until extraction.[9]
Protocol 3: Bile Acid Extraction from Biological Samples
Objective: To efficiently extract bile acids from various biological matrices for LC-MS/MS analysis.
Method (based on protein precipitation and solvent extraction): [9][10]
-
Internal Standards: Prepare an extraction solvent (e.g., ice-cold acetonitrile (B52724) or methanol) containing a suite of other labeled bile acids to serve as internal standards for quantification (e.g., d₄-TCA, d₄-GCA, d₄-DCA).[11]
-
Plasma/Serum Extraction:
-
Liver Tissue Extraction:
-
Weigh ~50 mg of frozen liver tissue.
-
Add ice-cold solvent with internal standards at a 1:10 (w/v) ratio.[9]
-
Homogenize the tissue thoroughly on ice.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Fecal Extraction:
-
Lyophilize (freeze-dry) and homogenize fecal samples.
-
To ~25 mg of dried feces, add 1 mL of extraction solvent with internal standards.
-
Vortex and sonicate to ensure complete extraction.
-
Centrifuge and collect the supernatant.
-
Protocol 4: LC-MS/MS Analysis and Quantification
Objective: To separate and quantify labeled and unlabeled GHDCA and other bile acids.
Instrumentation: A triple quadrupole mass spectrometer coupled with an ultra-performance liquid chromatography (UPLC) system.[12]
Procedure:
-
Chromatographic Separation:
-
Column: A C18 column is commonly used for bile acid separation (e.g., Acquity BEH C18).[12]
-
Mobile Phase: Use a gradient of mobile phase A (e.g., water with ammonium (B1175870) acetate (B1210297) and acetic acid) and mobile phase B (e.g., methanol/acetonitrile with acetic acid).[13] A well-defined gradient is essential to separate isomeric bile acids.[11][14]
-
Flow Rate: A typical flow rate is between 0.3-0.5 mL/min.[12]
-
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in negative ion mode, which is optimal for bile acid analysis.[13]
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular weight of the bile acid) and a characteristic product ion generated after fragmentation.[13]
-
MRM Transitions: Specific MRM transitions must be optimized for both the unlabeled (endogenous) and stable isotope-labeled GHDCA. The labeled GHDCA will have a higher mass-to-charge ratio (m/z) corresponding to the number of isotopes incorporated.
-
Data Presentation
Quantitative data from metabolic tracer studies should be presented clearly. Isotopically labeled bile acids are often used as internal standards to ensure accurate quantification.[14]
Table 1: Example LC-MS/MS Parameters for GHDCA Analysis
| Analyte | Label | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | Unlabeled | 448.3 | 74.0 | -35 |
| This compound | ¹³C₂ | 450.3 | 76.0 | -35 |
| This compound | d₄ | 452.3 | 74.0 | -35 |
| Taurocholic acid (IS) | d₄ | 518.3 | 80.0 | -50 |
| Glycocholic acid (IS) | d₄ | 468.3 | 74.0 | -35 |
| Note: Values are illustrative and must be empirically optimized on the specific mass spectrometer used. The product ion m/z 74.0 is characteristic of the glycine conjugate fragmenting.[13] |
Table 2: Representative Data from an In Vivo Tracer Study in Mouse Plasma
| Time Point (Hours) | Endogenous GHDCA (ng/mL) | Labeled GHDCA (ng/mL) | Isotopic Enrichment (%) |
| 0 | 15.2 ± 2.1 | 0.0 ± 0.0 | 0.0 |
| 2 | 18.5 ± 3.5 | 120.5 ± 15.8 | 86.7 |
| 4 | 25.1 ± 4.0 | 85.3 ± 11.2 | 77.3 |
| 8 | 22.8 ± 3.1 | 40.1 ± 6.7 | 63.8 |
| 24 | 16.1 ± 2.5 | 5.4 ± 1.9 | 25.1 |
| Note: Data are presented as Mean ± SEM. Isotopic Enrichment (%) is calculated as [Labeled / (Labeled + Endogenous)] * 100. This table is an example of how results could be presented. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for a GHDCA stable isotope tracer study.
GHDCA Metabolic Signaling Pathway
Caption: GHDCA's role in the enterohepatic circulation and FXR signaling.
References
- 1. Glycodeoxycholic Acid Inhibits Primary Bile Acid Synthesis With Minor Effects on Glucose and Lipid Homeostasis in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bile acids, microbiota and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile Acids—A Peek Into Their History and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Bile Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 11, 12-2H2- and 11, 12-3H2-labeled chenodeoxycholic and lithocholic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hyodeoxycholic Acid Ameliorates Metabolic Syndrome Through Pathways of Primary Bile Acid Synthesis and Fatty Acid Degradation: Insights From a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bile acid analysis [sciex.com]
Application Notes and Protocols for Cell-Based Assays to Measure Glycohyodeoxycholic Acid Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycohyodeoxycholic acid (GHDCA) is a glycine-conjugated secondary bile acid derived from the metabolism of hyodeoxycholic acid (HDCA).[1] Bile acids are increasingly recognized as critical signaling molecules that regulate a variety of metabolic processes, including glucose, lipid, and energy homeostasis.[2][3] They exert their effects primarily through the activation of the nuclear receptor Farnesoid X Receptor (FXR) and the G-protein coupled receptor TGR5 (also known as GPBAR1).[4][5]
The activity of individual bile acids on these receptors can vary significantly, leading to diverse physiological outcomes. While the unconjugated form, HDCA, has been reported to be an agonist for TGR5, some studies suggest it may primarily activate FXR to exert its biological effects.[1][5] Given that conjugation with glycine (B1666218) or taurine (B1682933) can alter the receptor activation profile of bile acids, it is crucial to characterize the activity of GHDCA on both FXR and TGR5 to understand its physiological role and therapeutic potential.[6][7]
These application notes provide detailed protocols for cell-based assays to enable researchers to quantify the activity of GHDCA on both FXR and TGR5. The described assays are a luciferase reporter gene assay for measuring transcriptional activation of FXR and TGR5, and a cAMP assay for a more direct measure of TGR5 activation.
Signaling Pathways
Bile acids like GHDCA can modulate two key signaling pathways:
-
FXR Signaling Pathway: As a nuclear receptor, FXR forms a heterodimer with the retinoid X receptor (RXR). Upon ligand binding, this complex translocates to the nucleus and binds to FXR response elements (FXREs) on the DNA, regulating the transcription of target genes involved in bile acid, lipid, and glucose metabolism.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Taurochenodeoxycholic Acid Increases cAMP Content via Specially Interacting with Bile Acid Receptor TGR5 [mdpi.com]
- 3. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing recovery of Glycohyodeoxycholic acid from complex biological matrices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the recovery of Glycohyodeoxycholic acid (GHDCA) from complex biological matrices. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your bioanalytical work.
Troubleshooting Guides and FAQs
This section addresses specific issues that users may encounter during the extraction and quantification of GHDCA.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low GHDCA recovery from plasma/serum?
A1: Low recovery of GHDCA is often attributed to several factors during sample preparation. These include incomplete protein precipitation, co-precipitation of the analyte with the protein pellet, suboptimal pH during extraction, and the use of inappropriate solvents for liquid-liquid or solid-phase extraction.[1] Matrix effects, where other components in the sample interfere with the ionization of GHDCA during mass spectrometry analysis, can also lead to perceived low recovery.[2]
Q2: How can I minimize matrix effects when analyzing GHDCA by LC-MS/MS?
A2: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in bioanalysis.[2] To mitigate these effects, several strategies can be employed:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for GHDCA is the most effective way to compensate for matrix effects, as it behaves nearly identically to the analyte during extraction and ionization.
-
Optimize Chromatographic Separation: Developing a robust chromatographic method that separates GHDCA from co-eluting matrix components is crucial.
-
Improve Sample Cleanup: Employing more rigorous sample preparation techniques, such as Solid-Phase Extraction (SPE), can remove a larger portion of interfering substances compared to simple protein precipitation.[3]
Q3: What are the best practices for storing biological samples to ensure GHDCA stability?
A3: The stability of bile acids is temperature-dependent. For long-term storage, it is recommended to keep biological samples at -80°C until analysis to prevent degradation.[3] It is also crucial to minimize freeze-thaw cycles, as this can impact the integrity of some bile acids.[4]
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low GHDCA Recovery after Protein Precipitation | Incomplete protein precipitation. | Ensure an adequate solvent-to-sample ratio (typically 3:1 or 4:1 of cold acetonitrile (B52724) or methanol (B129727) to plasma/serum). Vortex the mixture vigorously.[1][5] |
| Analyte co-precipitation with the protein pellet. | After adding the precipitation solvent, ensure thorough vortexing to break up the protein pellet and release the analyte into the supernatant. | |
| Low GHDCA Recovery after Liquid-Liquid Extraction (LLE) | Incorrect pH of the aqueous phase. | Adjust the pH of the sample to be well below the pKa of GHDCA to ensure it is in its neutral, more organic-soluble form. |
| Suboptimal organic solvent. | Select a solvent based on the polarity of GHDCA. Test different solvents like ethyl acetate (B1210297) or a mixture of ethers to find the one with the best partition coefficient. | |
| Inefficient phase separation. | Centrifuge the sample at a sufficient speed and for an adequate duration to ensure a clean separation of the aqueous and organic layers. | |
| Low GHDCA Recovery after Solid-Phase Extraction (SPE) | Improper cartridge conditioning. | Ensure the SPE cartridge is properly conditioned with methanol and then equilibrated with water or an appropriate buffer before loading the sample. |
| Suboptimal wash solvent. | The wash solvent may be too strong, leading to premature elution of GHDCA. Try a weaker wash solvent (e.g., a lower percentage of organic solvent). | |
| Inefficient elution. | The elution solvent may not be strong enough to desorb GHDCA from the sorbent. Increase the organic solvent strength or the elution volume. | |
| High Variability in GHDCA Quantification | Inconsistent sample preparation. | Standardize every step of your protocol, including volumes, times, and temperatures, to ensure consistency across all samples.[3] |
| Matrix effects varying between samples. | Use a stable isotope-labeled internal standard for GHDCA. If unavailable, use a structural analog. Also, assess the matrix effect from at least six different sources of the biological matrix.[2] | |
| Analyte instability during processing. | Keep samples on ice during preparation and minimize the time between extraction and analysis. |
Data Presentation: Comparative Recovery of Bile Acids
Disclaimer: Specific quantitative recovery data for GHDCA is limited in publicly available literature. The following table includes data for Glycochenodeoxycholic acid (GCDCA), a structurally similar conjugated bile acid, which can be considered indicative of expected GHDCA recovery. Researchers should perform their own validation experiments.
| Extraction Method | Biological Matrix | Analyte | Average Recovery (%) | Key Considerations |
| Protein Precipitation | Plasma/Serum | GCDCA | 85 - 115%[6] | Fast and simple, but may result in significant matrix effects.[3] |
| Liquid-Liquid Extraction (LLE) | Urine | Organic Acids | ~77%[7] | Recovery is highly dependent on solvent choice and pH. |
| Solid-Phase Extraction (SPE) | Serum | GCDCA | >85%[8] | Provides cleaner extracts than protein precipitation, reducing matrix effects.[3] |
| Urine | Organic Acids | ~84%[7] | Can be optimized by selecting the appropriate sorbent and elution solvents. | |
| Feces | Bile Acids | 83 - 122%[4] | Requires significant sample homogenization prior to extraction. |
Experimental Protocols
1. Protein Precipitation for GHDCA Extraction from Plasma/Serum
This method is a rapid procedure for removing the majority of proteins from plasma or serum samples.
-
Materials:
-
Plasma or serum sample
-
Ice-cold acetonitrile or methanol
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add a stable isotope-labeled internal standard for GHDCA if available.
-
Add 400 µL of ice-cold acetonitrile.[9]
-
Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.[9]
-
Centrifuge the tube at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a clean tube for evaporation or direct injection into the LC-MS/MS system.
-
2. Solid-Phase Extraction (SPE) for GHDCA from Serum
This protocol provides a cleaner extract compared to protein precipitation, which is beneficial for reducing matrix effects.
-
Materials:
-
Serum sample
-
C18 SPE Cartridge
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
SPE vacuum manifold
-
Nitrogen evaporator
-
-
Procedure:
-
Sample Pre-treatment: To 1.0 mL of serum, add the internal standard. Add 7.5 mL of a mixed solution of the mobile phase and 0.2 M NaOH (6:8, v/v) and mix until homogenous.[6]
-
SPE Cartridge Activation: Activate a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the pre-treated sample onto the activated SPE cartridge at a flow rate of approximately 10 mL/min.[6]
-
Washing: Wash the cartridge with 10.0 mL of water, followed by 3.0 mL of 10% acetone (B3395972) in water, and finally with 10.0 mL of water to remove polar impurities.[6]
-
Elution: Elute the GHDCA from the cartridge with 2.0 mL of methanol.[6]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 50:50 methanol:water) for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis of GHDCA
This is a general LC-MS/MS method that can be optimized for GHDCA analysis.
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.9 µm).[9]
-
Mobile Phase A: 0.1% Formic acid in Water.[9]
-
Mobile Phase B: Methanol/Acetonitrile (1:1, v/v).[9]
-
Flow Rate: 0.65 mL/min.[9]
-
Column Temperature: 50 °C.[9]
-
Injection Volume: 10 µL.[9]
-
Gradient: A suitable gradient to separate GHDCA from other bile acids and matrix components.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: The specific precursor-to-product ion transition for GHDCA should be determined by infusing a standard solution. For glycine-conjugated bile acids, a common product ion is m/z 74.[10]
-
Mandatory Visualizations
Experimental Workflow for GHDCA Analysis
Caption: A generalized experimental workflow for the extraction and analysis of GHDCA from biological matrices.
GHDCA Signaling Pathway
Caption: Simplified signaling pathways of GHDCA via the TGR5 and FXR receptors.
References
- 1. Regulation of bile acid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ro.ecu.edu.au [ro.ecu.edu.au]
- 5. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying Serum Level of Glycochenodeoxycholic Acid Using High Performance Liquid Chromatography in Obstructive Jaundice Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nssresearchjournal.com [nssresearchjournal.com]
- 9. benchchem.com [benchchem.com]
- 10. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Matrix Effects in the ESI-MS Analysis of Glycohyodeoxycholic Acid (GHDCA)
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals address challenges associated with matrix effects in the quantitative analysis of Glycohyodeoxycholic acid (GHDCA) by Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" in the context of ESI-MS analysis of GHDCA?
A1: The "matrix" refers to all components within a biological sample (e.g., plasma, serum, urine) other than the analyte of interest, GHDCA.[1] The matrix effect is the alteration of GHDCA's ionization efficiency by these co-eluting components in the mass spectrometer's ion source.[1][2][3] This interference can lead to a decreased signal (ion suppression) or an increased signal (ion enhancement), which compromises the accuracy, reproducibility, and sensitivity of the quantitative analysis.[3][4][5]
Q2: What are the primary causes of matrix effects when analyzing GHDCA in biological samples?
A2: The primary causes are endogenous and exogenous compounds that co-elute with GHDCA. For biological samples such as plasma or serum, phospholipids (B1166683) are a major contributor to matrix effects, particularly ion suppression in ESI.[6][7][8] Other significant contributors include proteins, salts, and triglycerides.[1][9] These molecules can compete with GHDCA for ionization, affect the efficiency of droplet formation in the ESI source, and contaminate the instrument, leading to unreliable results.[3][10]
Q3: How do matrix effects manifest in my GHDCA analytical data?
A3: Matrix effects can appear in several ways, including:
-
Poor reproducibility and precision in quality control (QC) samples and between different sample lots.[3][7]
-
Inaccurate quantification , as the signal response does not truly reflect the GHDCA concentration.[3]
-
Reduced sensitivity due to ion suppression, making it difficult to detect low concentrations of GHDCA.[5]
-
Non-linear calibration curves .
-
Retention time shifting over a series of injections as matrix components build up on the analytical column.[1][11]
Q4: Why is a stable isotope-labeled (SIL) internal standard, such as deuterated GHDCA, the best choice to compensate for matrix effects?
A4: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for mitigating matrix effects.[1][3] Because a SIL-IS is chemically and structurally almost identical to the analyte (GHDCA), it co-elutes from the chromatography column and experiences the same degree of ion suppression or enhancement.[1][6] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect is normalized, leading to more accurate and precise quantification.[12]
Troubleshooting Guides
This section addresses specific issues encountered during the ESI-MS analysis of GHDCA.
Issue 1: You are observing a significantly lower-than-expected signal for GHDCA, suggesting ion suppression.
-
Question: My GHDCA signal is very low or non-existent in biological samples compared to standards prepared in pure solvent. How can I reduce this ion suppression?
-
Answer: Significant ion suppression is typically caused by co-eluting matrix components, especially phospholipids.[6]
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds before analysis.[6][13] Protein precipitation (PPT) alone is often insufficient.[14][15] Consider implementing more rigorous techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or using specialized phospholipid removal plates/cartridges.[6][16][17]
-
Optimize Chromatography: Modify your LC method to improve the separation between GHDCA and the interfering matrix components.[3][13] Often, phospholipids elute in a broad peak; adjusting the gradient can move the GHDCA peak to a "cleaner" region of the chromatogram.[4]
-
Reduce Sample Volume: Injecting a smaller volume of the extracted sample can lessen the total amount of matrix components entering the MS source, thereby reducing suppression.[3] This is only feasible if the method's sensitivity is sufficient.[3]
-
Consider a Different Ionization Technique: Electrospray ionization (ESI) is highly susceptible to matrix effects.[6] If available, Atmospheric Pressure Chemical Ionization (APCI) can be less prone to suppression from non-volatile matrix components.[18]
-
Issue 2: Your GHDCA quantification shows poor reproducibility (%RSD is high) across different samples.
-
Question: My results for GHDCA are inconsistent from sample to sample, leading to high relative standard deviations (%RSD). Is this a matrix effect?
-
Answer: Yes, poor reproducibility is a classic sign of uncompensated matrix effects.[3][7] The composition and concentration of interfering components can vary significantly between individual biological samples, causing a variable impact on GHDCA ionization.
-
Standardize Protocols: Ensure your entire sample handling and preparation protocol is consistent for every sample, standard, and QC.[19]
-
Use a SIL-IS: This is the most critical step. A co-eluting stable isotope-labeled internal standard for GHDCA will experience the same sample-to-sample variations in matrix effects and effectively correct for them.[12][19]
-
Assess Sample Cleanup: If your current sample preparation is minimal (e.g., dilute-and-shoot or simple protein precipitation), the variability is likely high. Implement a more robust cleanup method like SPE to remove a larger portion of the matrix.[19]
-
Issue 3: The retention time for GHDCA is shifting, especially between standards and actual samples.
-
Question: I've noticed that the retention time for GHDCA is drifting during my analytical run. Why is this happening?
-
Answer: Retention time (Rt) shifts can be an unexpected manifestation of matrix effects.[1] High concentrations of endogenous matrix components can interact with the stationary phase of the LC column, altering its chromatographic properties over time.[11][20] This can also be caused by the buildup of precipitated proteins or phospholipids at the head of the column, increasing backpressure and affecting separation.
-
Improve Sample Preparation: A cleaner sample extract will be less likely to foul the column and cause Rt shifts.
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.
-
Implement Column Washing: Incorporate a high-organic wash step at the end of each chromatographic run to elute strongly bound interferences before the next injection.
-
Detailed Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of the Matrix Factor (MF) to understand the extent of ion suppression or enhancement.[4][6]
Objective: To quantify the absolute and internal standard-normalized matrix effect.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the GHDCA standard and its SIL-IS into a pure reconstitution solvent (e.g., methanol/water).
-
Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix (e.g., plasma) through the entire sample preparation procedure. Spike the GHDCA standard and SIL-IS into the final, clean extracts.[1]
-
Set C (Pre-Extraction Spike): Spike the GHDCA standard and SIL-IS into the blank biological matrix before starting the extraction procedure. This set is used to determine the overall recovery of the method.[1]
-
-
Analysis: Analyze all three sets via the LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
IS-Normalized MF:
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
This value demonstrates how well the SIL-IS is compensating for the matrix effect. An ideal value is close to 1.0.[4]
-
-
Protocol 2: Sample Preparation via Phospholipid Removal Plate
This method provides a cleaner extract from plasma or serum compared to standard protein precipitation.[14]
Procedure:
-
Protein Precipitation: To 100 µL of plasma/serum sample, add 300 µL of acetonitrile (B52724) containing the SIL-IS. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., >10,000 x g) for 5-10 minutes.
-
Phospholipid Removal: Place a phospholipid removal 96-well plate on a collection plate. Transfer the supernatant from the previous step to the wells of the phospholipid removal plate.
-
Elution: Apply a vacuum or positive pressure to pass the supernatant through the sorbent into the collection plate. The phospholipids are retained by the sorbent, while GHDCA and its IS pass through.[16]
-
Evaporation and Reconstitution: Evaporate the collected filtrate to dryness under a stream of nitrogen. Reconstitute the residue in an appropriate mobile phase-compatible solvent for LC-MS/MS analysis.
Quantitative Data Summary
The choice of sample preparation is critical for mitigating matrix effects. The following table summarizes the general effectiveness of common techniques for bioanalysis.
| Sample Preparation Technique | Analyte Recovery | Phospholipid Removal Efficiency | Potential for Matrix Effects | Throughput |
| Protein Precipitation (PPT) | Good | Poor[9][14] | High[15] | High |
| Liquid-Liquid Extraction (LLE) | Variable | Moderate-Good[6] | Moderate | Medium |
| Solid-Phase Extraction (SPE) | Good | Good-Excellent[15] | Low | Medium-High |
| Phospholipid Removal Plates | Good | Excellent[14][16] | Very Low | High |
Visual Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bile acid analysis [sciex.com]
- 13. eijppr.com [eijppr.com]
- 14. waters.com [waters.com]
- 15. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 16. learning.sepscience.com [learning.sepscience.com]
- 17. bioanalysis-zone.com [bioanalysis-zone.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. benchchem.com [benchchem.com]
- 20. merckmillipore.com [merckmillipore.com]
Selection of an appropriate internal standard for Glycohyodeoxycholic acid quantification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Glycohyodeoxycholic acid (GHDCA).
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for this compound (GHDCA) quantification?
A1: The gold standard for quantitative bioanalysis is a stable isotope-labeled (SIL) internal standard that is structurally identical to the analyte.[1] Therefore, a deuterated version of GHDCA, such as this compound-d4 (GHDCA-d4), would be the ideal choice. These standards co-elute with the analyte and exhibit similar ionization efficiency, effectively compensating for variations in sample extraction, matrix effects, and injection volume.[1][2]
Q2: What are suitable alternative internal standards if a deuterated GHDCA is unavailable?
A2: When a SIL analog of GHDCA is not available, a structurally similar deuterated standard is the next best option.[1] Since GHDCA is a glycine-conjugated secondary bile acid, other deuterated conjugated bile acids are suitable surrogates. One commonly used alternative is D4-Glycoursodeoxycholic acid (D4-GUDCA).[3] Other potential candidates include Glycochenodeoxycholic acid-d4 (GCDCA-d4) and Glycodeoxycholic acid-d4 (GDCA-d4).[1][3] The chosen internal standard should ideally mimic the physicochemical properties and mass spectrometric behavior of GHDCA as closely as possible.
Q3: Why is it crucial to use a conjugated bile acid internal standard for quantifying a conjugated bile acid like GHDCA?
A3: A conjugated internal standard, like GCDCA-d4, is expected to better mimic the extraction efficiency and ionization response of other conjugated bile acids such as GHDCA.[1] Using an unconjugated internal standard, for instance, cholic acid-d4 (CA-d4), for a conjugated analyte can lead to inaccuracies as their behavior during sample preparation and ionization may differ significantly.[1]
Q4: What are the key considerations when selecting a non-ideal internal standard?
A4: When using a structural analog as an internal standard, it is crucial to ensure that it:
-
Is not naturally present in the biological samples being analyzed.
-
Has a similar extraction recovery to the analyte.
-
Exhibits a comparable ionization response in the mass spectrometer.
-
Is chromatographically resolved from the analyte and other potential interferences.
-
Does not cause ion suppression or enhancement of the analyte signal.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Reproducibility | Inconsistent sample preparation (e.g., pipetting errors, variable extraction times).Instability of bile acids during storage or sample processing. | Standardize the entire analytical protocol, ensuring consistent volumes, incubation times, and temperatures for all samples.Store samples at -80°C and minimize freeze-thaw cycles.[4] |
| Inconsistent Internal Standard (IS) Response | Matrix effects where co-eluting compounds suppress or enhance the IS signal.Incorrect choice of internal standard.Errors in the addition of the IS solution. | Perform a matrix effect study by comparing the IS response in a neat solution versus a post-extraction spiked matrix sample.Switch to a stable isotope-labeled internal standard for GHDCA if not already in use.[4]Ensure the pipette used for adding the IS is properly calibrated and that the technique is consistent.[4] |
| Low Signal Intensity for GHDCA | Suboptimal ionization conditions in the mass spectrometer.Inefficient extraction from the sample matrix. | Optimize mass spectrometry parameters, particularly the ion spray voltage and gas settings. Bile acids generally ionize well in negative electrospray ionization (ESI) mode.[3]Evaluate different extraction solvents or consider a solid-phase extraction (SPE) cleanup step to remove interfering substances. |
| Peak Tailing or Splitting | Poor chromatographic conditions.Column degradation. | Optimize the mobile phase composition and gradient.Ensure the column is appropriate for bile acid analysis (e.g., a C18 column) and is not overloaded.Replace the analytical column if it has deteriorated. |
| High Background Noise | Contamination from solvents, reagents, or labware.Interference from the sample matrix. | Use high-purity, LC-MS grade solvents and reagents.Incorporate a more rigorous sample cleanup procedure, such as SPE, to remove matrix components. |
Quantitative Data Summary for Internal Standard Selection
The following table summarizes key LC-MS/MS parameters for GHDCA and potential internal standards to aid in method development. The data is representative and may require optimization for specific instrumentation and matrices.
| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) | Recommended IS for GHDCA |
| This compound (GHDCA) | 448.3 | 74.0 | -130 | -75 | - |
| D4-Glycoursodeoxycholic acid (D4-GUDCA) | 452.3 | 74.0 | - | - | Primary Alternative [3] |
| D4-Glycochenodeoxycholic acid (D4-GCDCA) | 452.3 | 74.0 | - | - | Secondary Alternative |
| D4-Glycodeoxycholic acid (D4-GDCA) | 452.3 | 74.0 | - | - | Secondary Alternative |
Note: Specific collision energies and declustering potentials for deuterated standards should be optimized but are expected to be similar to their non-labeled counterparts.
Experimental Protocols
Detailed Method for GHDCA Quantification using LC-MS/MS
This protocol provides a representative method for the quantification of GHDCA in human serum.
1. Sample Preparation: Protein Precipitation
-
To 50 µL of human serum in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., D4-GUDCA in methanol).
-
Add 150 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
2. Liquid Chromatography (LC) Conditions
-
HPLC System: Agilent 1290 Infinity II Bio LC or equivalent[5]
-
Column: Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm[5]
-
Column Temperature: 50 °C[5]
-
Mobile Phase A: 0.1% Formic acid in Water[5]
-
Mobile Phase B: Methanol/Acetonitrile (1:1, v/v)[5]
-
Flow Rate: 0.65 mL/min[5]
-
Injection Volume: 10 µL[5]
-
Gradient Program:
Time (min) %B 0.0 30 2.0 40 12.0 60 12.1 95 14.0 95 14.1 30 | 16.0 | 30 |
3. Mass Spectrometry (MS/MS) Conditions
-
Mass Spectrometer: 4000 Q-Trap triple quadrupole tandem mass spectrometer or equivalent[3]
-
Ionization Mode: Negative Electrospray Ionization (ESI)[3]
-
Ion Spray Voltage: -4200 V[3]
-
Ion Source Heater Temperature: 500°C[3]
-
Source Gas 1: 35 psi[3]
-
Source Gas 2: 45 psi[3]
-
Curtain Gas: 35 psi[3]
-
Multiple Reaction Monitoring (MRM) Transitions: As specified in the Quantitative Data Summary table.
Visualizations
Caption: Experimental workflow for GHDCA quantification.
Caption: Generalized bile acid signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Glycohyodeoxycholic Acid (GHDCA) Solubility for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Glycohyodeoxycholic acid (GHDCA) for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GHDCA) and why is its solubility a concern?
A1: this compound is a glycine-conjugated secondary bile acid.[1][2] Like many bile acids, it has limited solubility in aqueous solutions at physiological pH, which can pose a challenge for its use in in vitro experiments such as cell-based assays.[3][4][5] Ensuring complete dissolution is critical for accurate and reproducible experimental results.
Q2: What are the recommended solvents for dissolving GHDCA?
A2: GHDCA is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[2][4][6] It is sparingly soluble in aqueous buffers like PBS.[3][4] For most in vitro applications, a stock solution is first prepared in an organic solvent and then diluted to the final concentration in the aqueous culture medium.
Q3: How does pH affect the solubility of GHDCA?
A3: The solubility of bile acids is pH-dependent.[7][8] Glycine-conjugated bile acids, like GHDCA, are less soluble in acidic conditions and their solubility increases with rising pH.[7][8] Maintaining a physiological pH (typically 7.2-7.4) in the final culture medium is important, but the initial dissolution is best achieved in an appropriate organic solvent.
Q4: Can I dissolve GHDCA directly in cell culture medium?
A4: Direct dissolution in cell culture medium is generally not recommended due to the low aqueous solubility of GHDCA.[5] This can lead to precipitation and inaccurate concentrations. The preferred method is to prepare a concentrated stock solution in an organic solvent and then dilute it into the medium.
Q5: How should I store GHDCA solutions?
A5: GHDCA is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability.[2][4] Stock solutions in organic solvents should also be stored at -20°C. It is not recommended to store aqueous solutions for more than one day to avoid precipitation and degradation.[3][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the final culture medium. | The final concentration of the organic solvent (e.g., DMSO) is too high. | Ensure the final concentration of the organic solvent in your culture medium is low (typically ≤0.5%) to avoid cytotoxicity and precipitation. Perform serial dilutions if necessary. |
| The concentration of GHDCA exceeds its solubility limit in the aqueous medium. | Lower the final working concentration of GHDCA. If a higher concentration is required, consider using a different delivery method, such as conjugation to a carrier molecule, if applicable to your experimental design. | |
| The pH of the medium has shifted. | Verify the pH of your final culture medium after adding the GHDCA stock solution and adjust if necessary. | |
| Inconsistent experimental results. | Incomplete dissolution of GHDCA. | Ensure the GHDCA is fully dissolved in the organic solvent before preparing the final dilution. Gentle warming (e.g., to 37°C) and vortexing can aid dissolution. |
| Degradation of GHDCA. | Prepare fresh dilutions from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Cell toxicity observed. | The concentration of the organic solvent is too high. | Perform a vehicle control experiment with the same final concentration of the organic solvent to determine its effect on your cells. Keep the final solvent concentration as low as possible. |
| The concentration of GHDCA is cytotoxic. | Determine the optimal non-toxic concentration of GHDCA for your specific cell line through a dose-response experiment. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥20 mg/mL (approx. 44.48 mM) | [2][4][6][10] |
| ≥51.1 mg/mL | [5] | |
| Ethanol | ≥20 mg/mL | [2][4][6] |
| ≥24.95 mg/mL | [5] | |
| Dimethylformamide (DMF) | 30 mg/mL | [2][4][6] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [2][4][6] |
| Water | Insoluble | [5] |
Experimental Protocols
Protocol 1: Preparation of a GHDCA Stock Solution
-
Weighing: Accurately weigh the desired amount of solid GHDCA powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile DMSO (or ethanol/DMF) to achieve the desired stock concentration (e.g., 20 mg/mL).
-
Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C in a water bath for a few minutes to aid dissolution. Ensure no solid particles are visible.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solution for Cell Culture
-
Thawing: Thaw an aliquot of the GHDCA stock solution at room temperature.
-
Dilution: Pre-warm the cell culture medium to 37°C. Add the required volume of the GHDCA stock solution to the medium to achieve the final desired concentration. It is crucial to add the stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform mixing, which helps prevent precipitation.
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent in the cell culture medium is minimal (e.g., ≤0.5% v/v) to prevent solvent-induced cytotoxicity.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of the organic solvent (without GHDCA) to an equal volume of cell culture medium.
-
Use Immediately: Use the freshly prepared working solution for your in vitro experiment immediately. Do not store the diluted aqueous solution.[3][9]
Visualizations
Bile Acid Signaling Pathway
Bile acids, including GHDCA, can act as signaling molecules by activating nuclear receptors like the Farnesoid X Receptor (FXR) and membrane receptors such as the Takeda G-protein-coupled receptor 5 (TGR5).[11][12][13] Activation of these receptors can influence various cellular processes.
Caption: Generalized signaling pathway for bile acids like GHDCA.
Experimental Workflow for GHDCA Solubility Testing
The following workflow outlines the key steps for preparing and testing the solubility of GHDCA for in vitro experiments.
Caption: Workflow for preparing GHDCA solutions for in vitro use.
References
- 1. This compound | C26H43NO5 | CID 114611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | CAS 13042-33-6 | Cayman Chemical | Biomol.com [biomol.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound | 13042-33-6 [m.chemicalbook.com]
- 7. [PDF] Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions. | Semantic Scholar [semanticscholar.org]
- 8. Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. This compound | 13042-33-6 | MOLNOVA [molnova.com]
- 11. Hyodeoxycholic acid inhibits lipopolysaccharide-induced microglia inflammatory responses through regulating TGR5/AKT/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Stability testing of Glycohyodeoxycholic acid under different storage conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glycohyodeoxycholic acid (GHDCA). The information herein is designed to assist with the design and execution of stability studies under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored at -20°C.[1][2][3][4][5][6] Under these conditions, the compound is reported to be stable for at least two to seven years.[1][2][5] For short-term handling and shipping, room temperature is generally acceptable for continental US, though shipping with wet ice may also be used.[1][5]
Q2: What is the primary degradation pathway for this compound?
The most probable degradation pathway for this compound, a glycine-conjugated bile acid, is the hydrolysis of the amide bond linking the glycine (B1666218) and the hyodeoxycholic acid steroid nucleus. This process, known as deconjugation, results in the formation of hyodeoxycholic acid and glycine. This can be catalyzed by acidic or basic conditions, or by enzymes like bile salt hydrolases.
Q3: What are the typical stress conditions used in a forced degradation study for a compound like this compound?
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish the stability-indicating nature of analytical methods.[7][8][9] Typical stress conditions include:
-
Acid Hydrolysis: Treatment with acids like hydrochloric acid (e.g., 0.1 M HCl).[7]
-
Base Hydrolysis: Treatment with bases like sodium hydroxide (B78521) (e.g., 0.1 M NaOH).[7]
-
Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).[7]
-
Thermal Stress: Heating the sample at elevated temperatures (e.g., 60°C).
-
Photostability: Exposing the sample to UV and visible light.
Q4: Which analytical techniques are suitable for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV or mass spectrometric (MS) detection are the most common and effective techniques for stability testing of bile acids.[10][11] These methods can separate and quantify the parent compound from its degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Purity Results | Improper sample handling or storage. | Ensure samples are stored at the recommended -20°C and minimize freeze-thaw cycles. Use calibrated equipment for all measurements. |
| Non-validated analytical method. | Develop and validate a stability-indicating HPLC or LC-MS method according to ICH guidelines. | |
| Unexpected Degradation Products | Contamination of the sample or reagents. | Use high-purity solvents and reagents. Ensure glassware is thoroughly cleaned. |
| Interaction with container/closure system. | Perform compatibility studies with the intended storage containers. | |
| Poor Chromatographic Separation | Inappropriate column or mobile phase. | Optimize the HPLC method by screening different columns (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile (B52724)/methanol (B129727) gradients with acidic modifiers like formic acid). |
| Co-elution of degradants with the main peak. | Adjust the gradient profile, pH of the mobile phase, or column temperature to improve resolution. | |
| Low Recovery of GHDCA | Adsorption of the analyte to surfaces. | Use low-adsorption vials and pipette tips. Consider using a carrier solvent if solubility is an issue. |
| Incomplete extraction from the sample matrix. | Optimize the sample preparation procedure to ensure complete extraction of GHDCA. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound (GHDCA) reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
HPLC or UHPLC system with UV or MS detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of GHDCA in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of GHDCA in an oven at 60°C for 48 hours. Dissolve in the mobile phase before analysis.
-
Photolytic Degradation: Expose a solid sample of GHDCA to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
Dilute the stressed samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. A typical method would involve a C18 column with a gradient elution of acetonitrile and water with 0.1% formic acid.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of GHDCA.
-
Data Presentation
The following table summarizes hypothetical quantitative data from a stability study of this compound under different storage conditions.
| Storage Condition | Duration | GHDCA Assay (%) | Major Degradant (%) | Appearance |
| -20°C | 12 Months | 99.8 | < 0.1 | White Powder |
| 5°C | 12 Months | 98.5 | 1.2 (Hyodeoxycholic acid) | White Powder |
| 25°C / 60% RH | 6 Months | 95.2 | 4.5 (Hyodeoxycholic acid) | Slight yellowing |
| 40°C / 75% RH | 6 Months | 89.7 | 9.8 (Hyodeoxycholic acid) | Yellowish Powder |
| Photostability (ICH Q1B) | 10 days | 97.1 | 2.5 (Hyodeoxycholic acid) | White Powder |
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for the forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of Bile Acids by Soil and Water Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. scispace.com [scispace.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Method validation for Glycohyodeoxycholic acid analysis in clinical samples
This technical support center provides troubleshooting guidance and frequently asked questions for the analysis of Glycohyodeoxycholic acid (GHDCA) in clinical samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GHDCA) and why is it measured in clinical samples?
A1: this compound is a secondary conjugated bile acid formed in the liver through the combination of hyodeoxycholic acid and glycine.[1] It plays a role in regulating the composition of the bile acid pool, which can help prevent the formation of gallstones by reducing cholesterol saturation in the bile.[1] Measuring GHDCA levels in clinical samples can be important for assessing liver health, gut microbiome balance, and overall metabolic status.[2]
Q2: What are the common analytical methods for quantifying GHDCA in clinical samples?
A2: The gold standard for the quantification of bile acids like GHDCA in clinical samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] This technique offers high sensitivity, specificity, and the ability to measure multiple bile acids simultaneously.[3][4][5] High-Performance Liquid Chromatography (HPLC) can also be used for GHDCA quantification.[2][6]
Q3: Why is an internal standard, such as a deuterated form of a similar bile acid, necessary for accurate quantification?
A3: The use of a stable isotope-labeled internal standard is crucial for mass spectrometry-based quantification. It effectively corrects for variations that can occur during sample preparation and analysis, as well as for matrix effects, which are interferences from other components in the sample.[7][8] This leads to improved precision and accuracy of the results.[8]
Q4: What are the recommended sample preparation techniques for GHDCA analysis in serum or plasma?
A4: Common and effective sample preparation techniques for extracting bile acids from serum or plasma include Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).[7] The choice of method depends on factors like desired sample purity and analytical throughput.[9]
Q5: How should clinical samples be handled and stored to ensure the stability of GHDCA?
A5: Proper sample handling and storage are critical to prevent degradation of the analyte. For many biochemical analytes, it is recommended to perform the analysis as soon as possible. If storage is necessary, freezing at -20°C is a common practice for maintaining the stability of many analytes for an extended period.[10] However, specific stability studies for GHDCA under various conditions are recommended to establish optimal storage protocols.[11]
Troubleshooting Guides
This section addresses specific issues that researchers, scientists, and drug development professionals might encounter during the analysis of GHDCA.
Low Analyte Recovery
Q: We are experiencing low recovery of GHDCA after sample preparation. What are the possible causes and solutions?
A: Low recovery can stem from several factors related to your sample preparation method. Here’s a breakdown of potential issues and how to address them:
-
For Solid-Phase Extraction (SPE):
-
Improper Cartridge Activation: Ensure the SPE cartridge (e.g., C18) is correctly activated with methanol (B129727) and equilibrated with water before loading the sample. Inadequate activation can lead to poor retention of GHDCA.[9]
-
Incorrect Sample pH: The pH of the sample can significantly affect the retention of bile acids on the SPE sorbent. Adjusting the pH may be necessary to improve recovery.[9]
-
Inefficient Elution: The elution solvent may not be strong enough or the volume may be insufficient to completely desorb GHDCA from the sorbent. Ensure the elution solvent and volume are optimized.[9]
-
Variability in SPE Sorbent: Different brands of sorbents can result in variations in recovery.[9] If issues persist, consider testing cartridges from a different manufacturer.
-
-
For Protein Precipitation (PPT):
-
Incomplete Protein Precipitation: Use a sufficient volume of cold organic solvent (e.g., acetonitrile). A common ratio is 3 parts solvent to 1 part serum.[9] Ensure thorough vortexing to achieve complete precipitation.[9]
-
Analyte Co-precipitation: GHDCA might get trapped within the precipitated protein pellet. After adding the solvent, vortex the sample vigorously to release the analyte into the supernatant.[9]
-
High Variability in Results
Q: Our results for GHDCA show high variability between replicate samples. What could be the cause?
A: High variability can be introduced at various stages of the analytical workflow. Consider the following:
-
Inconsistent Sample Preparation: Ensure that each step of your sample preparation protocol is performed consistently across all samples. This includes precise pipetting, consistent vortexing times, and uniform handling of SPE cartridges.
-
Matrix Effects: The sample matrix can suppress or enhance the ionization of GHDCA, leading to variability. The use of a suitable internal standard is critical to correct for these effects.[7][8]
-
LC-MS/MS System Performance: Check the performance of your LC-MS/MS system. Issues such as inconsistent injection volumes, fluctuations in spray stability, or detector sensitivity drift can contribute to high variability. Regular system maintenance and calibration are essential.
Peak Shape and Chromatography Issues
Q: We are observing poor peak shapes (e.g., tailing, splitting) for GHDCA during LC-MS/MS analysis. How can we improve this?
A: Poor peak shape can compromise the accuracy and precision of your results. Here are some common causes and solutions:
-
Column Contamination: The analytical column can become contaminated with components from the sample matrix. Implement a column wash step between injections or consider using a guard column.
-
Mobile Phase Issues: Ensure the mobile phase is correctly prepared, degassed, and that the pH is appropriate for the analyte and column chemistry.
-
Column Overloading: Injecting too much analyte can lead to peak fronting. If this is suspected, try diluting the sample.
-
Secondary Interactions: GHDCA may be interacting with active sites on the column packing material. Consider using a column with a different chemistry or modifying the mobile phase (e.g., adjusting pH or ionic strength).
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
This protocol is a straightforward method for extracting GHDCA from serum or plasma samples.[8]
Materials:
-
Serum or plasma sample
-
Ice-cold acetonitrile (B52724) (ACN)
-
Deuterated internal standard solution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 13,000 rpm and 4°C)
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 50:50 methanol:water with 0.1% formic acid)
Procedure:
-
Pipette 100 µL of the serum or plasma sample into a 1.5 mL microcentrifuge tube.[8]
-
Add 20 µL of the internal standard solution.[8]
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.[8]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.[8]
-
Centrifuge the tube at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a clean tube.[8]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of the reconstitution solution.[7]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.[7]
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol provides a cleaner extract compared to PPT.
Materials:
-
Serum or plasma sample
-
C18 SPE Cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Deuterated internal standard solution
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Reconstitution solution
Procedure:
-
Add the internal standard to the serum or plasma sample.
-
Condition the C18 SPE cartridge by passing methanol followed by water.[9]
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove interfering substances. A solution of 10% acetone (B3395972) in water can also be used as a wash step.[6][9]
-
Elute the GHDCA from the cartridge using methanol.[6]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.[6]
-
Reconstitute the dried extract in the reconstitution solution for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions for the analysis of GHDCA. Method optimization is recommended.
Liquid Chromatography (LC) Conditions:
-
HPLC System: Agilent 1290 Infinity II Bio LC or equivalent.[8]
-
Column: Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm.[8]
-
Column Temperature: 50 °C.[8]
-
Mobile Phase A: 0.1% Formic acid in Water.[8]
-
Mobile Phase B: Methanol/Acetonitrile (1:1, v/v).[8]
-
Flow Rate: 0.65 mL/min.[8]
-
Injection Volume: 10 µL.[8]
Tandem Mass Spectrometry (MS/MS) Conditions:
-
MS System: Agilent 6495D Triple Quadrupole or equivalent.[8]
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[8]
-
Ion Spray Voltage: -4200 V.[8]
-
Source Temperature: 500 °C.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[8]
Quantitative Data Summary
The following tables summarize typical method validation parameters for the analysis of bile acids, including GHDCA, using LC-MS/MS.
Table 1: Example Calibration Curve Data for GHDCA
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
|---|---|
| 5 | Example Value |
| 10 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| 500 | Example Value |
| 1000 | Example Value |
| 5000 | Example Value |
Table 2: Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Performance |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | > 0.99[3] |
| Lower Limit of Quantification (LLOQ) | S/N > 10 | 5 ng/mL[3] |
| Intra-assay Precision (CV%) | < 15% | < 10%[3] |
| Inter-assay Precision (CV%) | < 15% | < 10%[3] |
| Accuracy (% Bias) | 85-115% | 85-115%[3] |
| Recovery (%) | Consistent and reproducible | 92-110%[3] |
Visualizations
Caption: Workflow for GHDCA analysis using Protein Precipitation.
References
- 1. apexbt.com [apexbt.com]
- 2. iroatech.com [iroatech.com]
- 3. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
- 5. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying Serum Level of Glycochenodeoxycholic Acid Using High Performance Liquid Chromatography in Obstructive Jaundice Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Study of the Stability of Various Biochemical Analytes in Samples Stored at Different Predefined Storage Conditions at an Accredited Laboratory of India - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Glycohyodeoxycholic Acid (GHDCA) LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the LC-MS/MS analysis of Glycohyodeoxycholic acid (GHDCA), with a primary focus on mitigating ion suppression.
Troubleshooting Guide: Overcoming Ion Suppression for GHDCA
Ion suppression is a significant challenge in LC-MS/MS bioanalysis, where co-eluting matrix components interfere with the ionization of the target analyte, leading to reduced signal intensity and inaccurate quantification.[1][2][3] This guide provides a systematic approach to identifying and mitigating ion suppression for GHDCA.
Problem: Low or inconsistent GHDCA signal intensity.
This is a common symptom of ion suppression.[4] The following steps will help you troubleshoot and resolve the issue.
Step 1: Identify the Source of Ion Suppression
The first step is to determine if ion suppression is indeed the cause of the low signal. The post-column infusion technique is a reliable method for this purpose.[5]
Experimental Protocol: Post-Column Infusion Analysis
-
Prepare a standard solution of GHDCA in the mobile phase.
-
Set up a continuous infusion of the GHDCA standard solution into the mass spectrometer's ion source using a syringe pump, post-column.
-
Inject a blank matrix sample (e.g., plasma or urine extract prepared without the analyte) onto the LC system.
-
Monitor the GHDCA signal. A stable baseline signal should be observed from the infused standard. Any significant drop in the baseline during the chromatographic run indicates the elution of interfering components from the matrix, causing ion suppression.[5]
dot
Caption: Workflow for Post-Column Infusion Analysis.
Step 2: Optimize Sample Preparation
Effective sample preparation is crucial for removing matrix components that cause ion suppression.[3][4][6] The choice of technique depends on the complexity of the matrix.
Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile, methanol), and the supernatant containing the analyte is collected.[7][8] | Simple, fast, and inexpensive. | May not effectively remove other matrix components like phospholipids, leading to significant ion suppression.[1] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).[9][10] | Cleaner extracts than PPT, can remove phospholipids.[1] | Can be more time-consuming and require larger solvent volumes. |
| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent, while interferences are washed away. The analyte is then eluted with a small volume of solvent.[11][12] | Provides the cleanest extracts, effectively removing a wide range of interferences.[3][4] High recovery and concentration of the analyte.[11] | More complex and costly than PPT and LLE. Method development can be time-consuming. |
Experimental Protocol: Solid-Phase Extraction (SPE) for GHDCA from Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[11]
-
Sample Loading: Dilute 100 µL of plasma with 400 µL of water. Add an internal standard (e.g., a stable isotope-labeled GHDCA). Load the diluted sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences. Follow with a wash of 1 mL of 20% methanol in water to remove less polar interferences.
-
Elution: Elute the GHDCA with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.[11]
dot
Caption: Solid-Phase Extraction (SPE) Workflow for GHDCA.
Step 3: Optimize Chromatographic Conditions
Chromatographic separation plays a vital role in resolving GHDCA from co-eluting matrix interferences.[3]
-
Column Selection: A C18 reversed-phase column is commonly used for bile acid analysis.[8][13] Consider using a column with a smaller particle size (e.g., sub-2 µm) for improved resolution and peak shape.
-
Mobile Phase Optimization: The composition of the mobile phase, including additives, can significantly impact ionization efficiency.[13][14]
-
For negative ion mode ESI, which is typical for bile acids, mobile phases containing a weak acid like formic acid or acetic acid are often used.[8][13][15]
-
Ammonium (B1175870) acetate (B1210297) or formate (B1220265) can also be used as additives.[13] However, high concentrations of acids or ammonium can sometimes suppress the ionization of certain bile acids.[13][14]
-
-
Gradient Elution: Employ a gradient elution program to effectively separate GHDCA from other bile acids and matrix components.
Step 4: Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS)
Using a SIL-IS is the most effective way to compensate for ion suppression.[3][16] A SIL-IS, such as GHDCA-d4, has nearly identical chemical and physical properties to the analyte and will be affected by ion suppression to the same extent.[8][16] This allows for accurate quantification based on the ratio of the analyte peak area to the internal standard peak area.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of ion suppression in GHDCA analysis?
A1: The primary causes of ion suppression are co-eluting endogenous matrix components from biological samples, such as phospholipids, salts, and other metabolites.[3][4][6] These molecules can compete with GHDCA for ionization in the mass spectrometer's ion source, leading to a reduced signal.[3][17]
Q2: I'm still seeing ion suppression after using protein precipitation. What should I do?
A2: Protein precipitation is the least effective sample preparation method for removing all matrix interferences.[1] If you still observe ion suppression, consider switching to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to achieve a cleaner sample extract.[3][4]
Q3: Can changing the ionization mode help reduce ion suppression?
A3: Switching the ionization mode can sometimes be a viable strategy.[1] For instance, if you are using positive ion mode, switching to negative ion mode might reduce the number of co-eluting interferences that ionize, thus decreasing ion suppression.[1][18] GHDCA and other bile acids are typically analyzed in negative ion mode.[13][15] Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI).[18][19]
Q4: How does the mobile phase pH affect GHDCA analysis?
A4: The mobile phase pH influences both the chromatographic retention and the ionization efficiency of GHDCA.[13][14] As an acidic compound, maintaining a suitable pH is necessary to ensure it is in its deprotonated form for efficient ionization in negative ESI mode.
Q5: My retention times for GHDCA are shifting between samples. What could be the cause?
A5: Retention time shifts can be caused by the accumulation of matrix components on the analytical column.[2][4] This is a long-term effect of ion suppression and inadequate sample cleanup.[4] Implementing a more effective sample preparation method and using a guard column can help mitigate this issue. Regular system cleaning and column washing are also recommended.[4]
dot
Caption: Troubleshooting Logic for Ion Suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. longdom.org [longdom.org]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 10. Liquid-Liquid Extraction - Use in Bioprocess Development [celignis.com]
- 11. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 12. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry in negative mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 18. providiongroup.com [providiongroup.com]
- 19. researchgate.net [researchgate.net]
Resolving peak splitting issues for Glycohyodeoxycholic acid in chromatography
Welcome to the technical support center for Glycohyodeoxycholic acid (GHDCA) analysis. This guide provides troubleshooting advice and frequently asked questions to help you resolve common issues, such as peak splitting, during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak splitting for this compound (GHDCA) in reversed-phase chromatography?
Peak splitting for GHDCA can be broadly categorized into two main areas: issues affecting all peaks in the chromatogram and issues specific to the GHDCA peak.
-
If all peaks are splitting , the problem is likely mechanical or related to the system setup before the separation occurs. Common causes include a partially blocked column inlet frit, a void in the column packing material, or improper connections in the flow path between the injector and the detector.[1][2]
-
If only the GHDCA peak is splitting , the issue is more likely related to the specific chemical interactions of the analyte with the column or mobile phase.[3][4] This can include:
-
Co-elution: An impurity or a closely related compound may be eluting at a very similar retention time.[3]
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than the initial mobile phase, it can cause peak distortion.[5][6] It's recommended to dissolve the sample in the initial mobile phase whenever possible.
-
Mobile Phase pH: The pH of the mobile phase being too close to the pKa of GHDCA can lead to the presence of both ionized and non-ionized forms, resulting in peak splitting or tailing.
-
On-Column Degradation or Isomerization: Although less common, interactions with the stationary phase could potentially cause on-column degradation or isomerization of GHDCA.
-
Q2: My GHDCA peak is showing a shoulder or is split. How do I determine if it's a co-eluting compound or a chromatographic problem?
To differentiate between co-elution and other chromatographic issues, you can perform the following diagnostic tests:
-
Inject a smaller sample volume: If the split peak resolves into two distinct peaks upon reducing the injection volume, it is likely that two different components are eluting very close together.[2][3] If the peak shape remains split but smaller, the issue is more likely related to other chromatographic factors.
-
Alter the mobile phase composition: A slight change in the organic-to-aqueous ratio or a change in the type of organic modifier (e.g., methanol (B129727) to acetonitrile) can alter the selectivity of the separation. If the split peak resolves into two separate peaks with different retention times, this confirms co-elution.
-
Adjust the column temperature: Increasing or decreasing the column temperature can affect the retention times and selectivity, potentially resolving co-eluting compounds.[3]
Q3: How does the mobile phase pH affect the peak shape of GHDCA?
The pH of the mobile phase is a critical parameter in the analysis of acidic compounds like GHDCA. Bile acids are acidic, and their ionization state is dependent on the mobile phase pH.[7][8] If the mobile phase pH is close to the pKa of the carboxylic acid group on GHDCA, both the protonated (less polar) and deprotonated (more polar) forms of the molecule can exist simultaneously, leading to peak broadening or splitting. To ensure a single, sharp peak, it is advisable to adjust the mobile phase pH to be at least 2 units above or below the pKa of the analyte. For reversed-phase chromatography of acidic compounds, a lower pH (e.g., using formic acid or a phosphate (B84403) buffer) is often used to suppress ionization and promote retention, resulting in better peak shape.[9]
Q4: Can my sample preparation method cause peak splitting for GHDCA?
Yes, the final composition of your sample diluent is crucial. If the sample diluent is significantly stronger (higher organic content in reversed-phase) than your mobile phase, it can lead to peak distortion, including splitting.[5] This "solvent effect" causes the initial band of analyte to spread on the column before the separation begins. Always aim to dissolve your standards and samples in a solvent that is as close as possible in composition to the initial mobile phase conditions.
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Peak Splitting
This guide provides a logical workflow to identify the root cause of peak splitting.
dot
Caption: Troubleshooting workflow for GHDCA peak splitting.
Data Summary
The following table summarizes typical starting conditions for the analysis of bile acids, including GHDCA, using reversed-phase HPLC. These parameters can be adjusted as part of the troubleshooting process.
| Parameter | Recommended Condition | Rationale for Peak Shape |
| Column | C18, Hypersil GOLD (100 x 2.1 mm, 1.9 µm)[10] | High-efficiency columns provide better resolution, minimizing peak overlap. |
| Mobile Phase A | Water with 0.1% Formic Acid[10] or Phosphate Buffer (pH 4.5)[11] | Acidic modifier suppresses ionization of GHDCA, leading to a single sharp peak. |
| Mobile Phase B | Acetonitrile (B52724)/Methanol mixture with 0.1% Formic Acid[10] | Organic modifier for elution. A mixture can sometimes improve peak shape. |
| Column Temperature | 50 °C[10] | Higher temperatures can improve efficiency and reduce peak broadening. |
| Injection Volume | 10 µL[10] | Keep injection volume low to minimize solvent effects and column overload. |
| Sample Diluent | Initial mobile phase composition | Ensures compatibility and prevents peak distortion due to solvent mismatch.[5] |
Experimental Protocols
Protocol 1: Column Flushing and Frit Inspection
This protocol is recommended when all peaks in the chromatogram are splitting, suggesting a blockage.[12]
-
Initial Assessment: Note the current system pressure. A higher-than-normal pressure is indicative of a blockage.
-
Disconnect Column: Disconnect the column from the detector and direct the flow to a waste beaker.
-
Reverse Column: Disconnect the column from the injector and reconnect it in the reverse direction.
-
Flush with Strong Solvent: Flush the column with a strong, compatible solvent (e.g., 100% acetonitrile or isopropanol (B130326) for a reversed-phase column) at a low flow rate (e.g., 0.2 mL/min) for 20-30 minutes. Do not flush buffers through the column in this step.
-
Monitor Pressure: Observe if the pressure decreases during the flush.
-
Return to Original Flow Path: Reconnect the column in its original orientation.
-
Equilibrate: Equilibrate the column with the mobile phase.
-
Test: Inject a standard to see if the peak splitting is resolved. If the problem persists, the inlet frit may be permanently blocked and require replacement (or the entire column may need to be replaced).
Protocol 2: Investigating Mobile Phase and Sample Solvent Effects
This protocol is for troubleshooting peak splitting that is specific to the GHDCA peak.
-
Prepare a New Sample: Dissolve a fresh GHDCA standard in the initial mobile phase composition (e.g., if your gradient starts at 90% Water/10% Acetonitrile, use this mixture as your sample solvent).
-
Inject the New Sample: Analyze the newly prepared sample. If the peak shape improves, the original cause was an incompatible sample solvent.[5]
-
Modify Mobile Phase pH: If peak splitting persists, prepare a new mobile phase with a lower pH. For example, if you are using a neutral mobile phase, switch to one containing 0.1% formic acid. This will ensure the complete protonation of the GHDCA carboxylic acid group.[7]
-
Equilibrate and Analyze: Thoroughly equilibrate the column with the new mobile phase and re-inject the sample.
-
Evaluate Peak Shape: Assess the GHDCA peak for improved symmetry and resolution.
Potential Chemical Interactions of GHDCA
The structure of GHDCA can lead to specific interactions that may contribute to peak shape issues.
dot
Caption: Potential interactions of GHDCA leading to peak issues.
References
- 1. support.waters.com [support.waters.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 4. bio-works.com [bio-works.com]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
- 7. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Quantifying Serum Level of Glycochenodeoxycholic Acid Using High Performance Liquid Chromatography in Obstructive Jaundice Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing Detection of Glycohyodeoxycholic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity of Glycohyodeoxycholic acid (GHDCA) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the detection of this compound (GHDCA) derivatives?
A1: The primary methods for detecting GHDCA derivatives include High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] LC-MS/MS is widely used due to its high sensitivity and specificity, especially when using techniques like stable isotope dilution analysis.[3] For non-volatile derivatives without a UV chromophore, HPLC with an Evaporative Light Scattering Detector (ELSD) can be employed.[4]
Q2: Why is derivatization sometimes necessary for GHDCA analysis?
A2: Derivatization is a technique used to improve the ionization efficiency and chromatographic properties of analytes like GHDCA.[5] For LC-MS/MS analysis in positive ion mode, derivatization can significantly increase detection responses. For instance, derivatization with 2-picolylamine (PA) has been shown to increase detection sensitivity by 9 to 158-fold for various carboxylic acids, including bile acids.[6]
Q3: What are the main challenges in quantifying GHDCA derivatives in biological samples?
A3: Key challenges include the chemical similarity of various bile acids, leading to isomeric and isobaric interferences, a wide dynamic range of concentrations (from nM to mM), and the hydrophobic nature of these molecules which can cause carryover issues in the analytical system.[2] Furthermore, the complex biological matrix of samples like serum or plasma can interfere with analysis, necessitating efficient sample preparation.[3][7]
Q4: How can I improve the recovery of GHDCA from serum or plasma samples?
A4: Optimizing your sample preparation method is crucial. Solid-Phase Extraction (SPE) and Protein Precipitation (PP) are common techniques.[3][8] For SPE, ensure proper cartridge activation, correct sample pH, and use of an appropriate elution solvent.[8] For PP with solvents like acetonitrile (B52724), using a sufficient volume of cold solvent and vigorous vortexing can prevent analyte co-precipitation with proteins.[8][9]
Troubleshooting Guides
Low Signal Intensity or Poor Sensitivity in LC-MS/MS
Problem: The signal intensity for GHDCA derivatives is low, resulting in poor detection sensitivity.
| Possible Cause | Suggested Solution |
| Suboptimal Ionization | Optimize mass spectrometry source parameters, including ion spray voltage and source temperature.[3] For GHDCA, negative ion mode Electrospray Ionization (ESI) is often effective.[3] Consider derivatization to enhance ionization in positive ion mode.[6] |
| Inefficient Sample Extraction | Review and optimize your sample preparation protocol (SPE or PP). Ensure complete elution from the SPE cartridge or efficient release from the precipitated protein pellet.[8] |
| Matrix Effects | The biological matrix can suppress the ionization of the target analyte. Improve sample cleanup, for example, by using a more rigorous SPE wash protocol.[8] The use of a stable isotope-labeled internal standard, like GHDCA-d4, is highly recommended to compensate for matrix effects.[3] |
| Poor Chromatographic Peak Shape | Adjust the mobile phase composition and gradient to improve peak shape and separation from interfering compounds. For bile acids, a C18 column is commonly used.[1] |
Poor Reproducibility of Results
Problem: Significant variability is observed between replicate injections or different sample preparations.
| Possible Cause | Suggested Solution |
| Inconsistent Sample Preparation | Standardize every step of the sample preparation protocol, including volumes, incubation times, and vortexing duration.[3][8] Variability in SPE sorbent from different brands can also affect recovery.[8] |
| Carryover | The hydrophobic nature of bile acids can lead to carryover in the injection port and analytical column. Implement a robust needle wash protocol and inject blank samples between analytical runs to monitor for carryover.[2] |
| Instrument Instability | Ensure the LC-MS/MS system is properly calibrated and stabilized before starting the analytical batch. Monitor system suitability by injecting a standard sample at the beginning and throughout the run. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a straightforward method for extracting bile acids from serum or plasma.[3]
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample.
-
Add 20 µL of a stable isotope-labeled internal standard solution (e.g., this compound-d4) in methanol (B129727). The concentration should be optimized based on the expected endogenous levels.
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a more thorough cleanup of the sample matrix.[1]
-
Column Activation: Activate a C18 SPE column by passing methanol followed by water.
-
Sample Loading: Mix 1.0 mL of serum with 7.5 mL of a mobile phase solution—0.2 M NaOH (6:8, v/v) mixture. Load the homogenous mixture onto the activated SPE column.
-
Washing: Wash the column sequentially with 10.0 mL of water, 3.0 mL of 10% acetone (B3395972) in water, and another 10.0 mL of water.
-
Elution: Elute the GHDCA derivatives with 2.0 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C. Reconstitute the residue in a suitable volume of the mobile phase for injection.
Quantitative Data Summary
| Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Fold Increase in Sensitivity (with Derivatization) | Reference |
| HPLC-UV | Glycochenodeoxycholic acid | - | - | N/A | [1] |
| LC-ESI-MS/MS with PA Derivatization | Carboxylic Acids (including bile acids) | 1.5-5.6 fmol on column | - | 9-158 | [6] |
| UHPLC-LTQ-Orbitrap-MS | This compound | - | - | N/A | [10] |
Visualizations
Caption: Experimental workflow for GHDCA derivative analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Quantifying Serum Level of Glycochenodeoxycholic Acid Using High Performance Liquid Chromatography in Obstructive Jaundice Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. A sensitive post-column derivatization approach for enhancing hydroxyl metabolites detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Glycohyodeoxycholic Acid and Deoxycholic Acid for Research and Drug Development
This guide provides a detailed, objective comparison of Glycohyodeoxycholic acid (GHDCA) and Deoxycholic acid (DCA), two structurally related bile acids. While both play roles in lipid digestion, their distinct properties and mechanisms of action are of significant interest to researchers in metabolic disease, liver function, and drug development. This analysis is supported by experimental data on their physicochemical characteristics, biological activities, and underlying signaling pathways.
Introduction to GHDCA and DCA
Deoxycholic acid (DCA) is a well-studied secondary bile acid, formed from the primary bile acid, cholic acid, through the metabolic action of intestinal bacteria.[1][2] It is a key component of the enterohepatic circulation and is known for its role in the emulsification and absorption of dietary fats.[1] Beyond its physiological function, DCA is a potent cytolytic agent, a property leveraged in the FDA-approved drug Kybella® for the reduction of submental fat by destroying adipocyte cell membranes.[3] In the laboratory, it is frequently used as a biological detergent.[4] DCA acts as a signaling molecule, primarily through the activation of the Farnesoid X Receptor (FXR) and the G protein-coupled bile acid receptor 5 (TGR5).[2][5]
This compound (GHDCA) is a glycine-conjugated form of hyodeoxycholic acid (HDCA), a secondary bile acid found as a major constituent in the bile of pigs and as a minor metabolite in humans.[6][7][8] Like DCA, it is involved in lipid emulsification.[6] Research into GHDCA is less extensive than for DCA, but emerging studies suggest it may have therapeutic potential. For instance, GHDCA supplementation has been shown to prevent the formation of cholesterol crystals in the gallbladder in animal models.[6] It is also known to be an agonist of the Farnesoid X Receptor (FXR).[9] Its precursor, HDCA, is a TGR5 agonist, suggesting potential activity for GHDCA at this receptor as well.[7]
Physicochemical and Biological Properties
The structural and functional differences between GHDCA and DCA are summarized below. Data has been compiled from various sources; direct comparative studies are limited, and some parameters for GHDCA are not well-documented in current literature.
| Property | This compound (GHDCA) | Deoxycholic acid (DCA) |
| Molecular Formula | C₂₆H₄₃NO₅[6] | C₂₄H₄₀O₄[3] |
| Molecular Weight | 449.62 g/mol [6] | 392.57 g/mol [3] |
| Type | Glycine-conjugated secondary bile acid | Secondary bile acid[1] |
| pKa | Data not available | 6.58 |
| Critical Micelle Conc. (CMC) | Data not available | 2.4 - 4.0 mM[4] |
| Solubility | Soluble in DMSO (20 mg/ml), Ethanol (20 mg/ml), DMF (30 mg/ml).[6] | Soluble in alcohol and acetic acid; sparingly soluble in water (0.24 g/L).[4] |
| FXR Activation (EC₅₀) | Agonist; specific EC₅₀ not widely reported.[9] | ~17 - 50 µM[2][10] |
| TGR5 Activation (EC₅₀) | Activity not widely reported; precursor (HDCA) is a TGR5 agonist.[7] | ~1.0 µM[5] |
| Cytotoxicity (IC₅₀) | Data not available | Cytotoxic to various cell lines including HepG2; specific IC₅₀ varies by experimental conditions.[1][11] |
Signaling Pathways: FXR and TGR5 Activation
GHDCA and DCA exert many of their biological effects by activating two key receptors: the nuclear receptor FXR and the membrane-bound receptor TGR5. Their activation triggers distinct downstream signaling cascades that regulate metabolism, inflammation, and cell proliferation.
Farnesoid X Receptor (FXR) Signaling
FXR is a critical regulator of bile acid, lipid, and glucose homeostasis. Upon activation by a bile acid ligand in the cytoplasm, FXR translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to FXR Response Elements (FXREs) on the DNA. This binding modulates the transcription of target genes. For example, in the liver, FXR activation induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the transcription of CYP7A1, the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop.[2] In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19), which also signals to the liver to suppress bile acid synthesis.[2]
Takeda G protein-coupled Receptor 5 (TGR5) Signaling
TGR5 is a cell surface receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells. When activated by bile acids like DCA, TGR5 couples to a Gαs protein, which activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn mediates downstream effects such as the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells, influencing glucose homeostasis and energy expenditure.[5]
Experimental Protocols
Standardized protocols are essential for the accurate comparison of bile acid bioactivity. Below are representative methodologies for key assays.
Protocol 1: Cell Viability (MTT Assay)
This protocol determines the cytotoxicity of GHDCA and DCA by measuring the metabolic activity of cultured cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT, to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.
Workflow:
Methodology:
-
Cell Seeding: Seed human hepatoma (HepG2) or colon adenocarcinoma (Caco-2) cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Preparation: Prepare stock solutions of GHDCA and DCA in DMSO. Create a series of dilutions in serum-free culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 500 µM). Include a vehicle control (DMSO at the highest concentration used).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of GHDCA, DCA, or vehicle control.
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Receptor Activation (Luciferase Reporter Assay)
This assay quantifies the ability of GHDCA and DCA to activate FXR or TGR5. It uses a host cell line engineered to express the receptor of interest and a reporter gene (e.g., luciferase) linked to a response element. Receptor activation by a ligand drives the expression of the reporter gene, which produces a measurable signal.
Workflow:
Methodology:
-
Cell Transfection and Seeding: Co-transfect host cells (e.g., HEK293T) with an expression plasmid for the human FXR or TGR5 receptor and a reporter plasmid containing a luciferase gene downstream of the appropriate response element (FXRE for FXR, CRE for TGR5). Seed the transfected cells into a 96-well plate.
-
Compound Preparation: Prepare stock solutions and serial dilutions of GHDCA, DCA, and a known potent agonist (positive control) in the appropriate assay medium.
-
Cell Treatment: After allowing cells to adhere (typically 24 hours), replace the medium with the prepared compound dilutions.
-
Incubation: Incubate the plates for 18-24 hours to allow for receptor activation and reporter gene expression.
-
Lysis and Signal Detection: Lyse the cells using a suitable lysis buffer. Add a luciferase assay substrate to the cell lysate.
-
Data Acquisition: Measure the luminescent signal using a luminometer.
-
Analysis: Normalize the raw luminescence units against a co-transfected control (e.g., β-galactosidase) to account for transfection efficiency and cell number. Plot the dose-response curve to determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).
Conclusion and Future Directions
The comparative analysis reveals that Deoxycholic acid is a well-characterized, potent signaling molecule and cytolytic agent with established physicochemical and biological profiles. It serves as a robust agonist for both FXR and TGR5, making it a valuable tool for studying these pathways.
In contrast, this compound is a less-explored bile acid. While its role as an FXR agonist is acknowledged, quantitative data on its potency, its activity at the TGR5 receptor, and its cytotoxic potential are not widely available. The structural difference—specifically the glycine (B1666218) conjugation and the 6α-hydroxyl group in its precursor—suggests a more hydrophilic nature compared to DCA, which may lead to different biological activities, including potentially lower cytotoxicity and altered receptor binding affinity.
For researchers and drug development professionals, this guide highlights a clear knowledge gap and an opportunity. Future studies should focus on:
-
Direct, head-to-head comparisons of GHDCA and DCA in standardized cytotoxicity and receptor activation assays.
-
Determining key physicochemical parameters for GHDCA, such as its pKa and CMC, to better predict its behavior in biological systems.
-
Elucidating the TGR5 agonist activity of GHDCA to understand its full signaling potential.
Such research will be crucial in defining the unique therapeutic and experimental utility of GHDCA and determining its potential as a modulator of bile acid-sensitive pathways with a potentially distinct safety and efficacy profile compared to the more hydrophobic and cytotoxic Deoxycholic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The cytotoxicity of hydrophobic bile acids is ameliorated by more hydrophilic bile acids in intestinal cell lines IEC-6 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Hyodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 9. scbt.com [scbt.com]
- 10. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Cytotoxic Activity of Bile on HepG2 and CCRF-CEM Cell Lines: An in Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Glycohyodeoxycholic Acid: A Potential Biomarker for Cholestatic Liver Disease Validated
A comprehensive comparison of Glycohyodeoxycholic acid (GHCDA) against traditional biomarkers for the diagnosis and monitoring of cholestatic liver diseases, including Primary Biliary Cholangitis (PBC), Primary Sclerosing Cholangitis (PSC), and Drug-Induced Liver Injury (DILI). This guide provides supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Executive Summary
Cholestatic liver diseases are characterized by the impairment of bile flow, leading to the accumulation of bile acids in the liver and systemic circulation, which can result in significant liver damage. Current diagnostic and monitoring tools for these conditions, such as serum levels of alkaline phosphatase (ALP), gamma-glutamyl transferase (GGT), and bilirubin, often lack the desired sensitivity and specificity. Emerging evidence suggests that specific bile acids, such as this compound (GHCDA), may serve as more precise biomarkers for cholestatic liver injury. This guide provides a detailed validation of GHCDA as a biomarker by comparing its performance with established markers, presenting quantitative data from clinical studies, outlining experimental protocols for its measurement, and illustrating the underlying biological pathways.
Comparative Performance of Biomarkers
The diagnostic and prognostic accuracy of a biomarker is determined by its sensitivity, specificity, and the area under the receiver operating characteristic curve (AUROC). The following tables summarize the performance of GHCDA (or its closely related analogue, Glycochenodeoxycholic acid - GCDCA) in comparison to traditional biomarkers in various cholestatic liver diseases.
Table 1: Biomarker Performance in Primary Biliary Cholangitis (PBC)
| Biomarker | AUROC | Sensitivity (%) | Specificity (%) |
| GCDCA | 0.83[1] | - | - |
| Deoxycholic Acid (DCA) | 0.99[1] | - | - |
| Tauroursodeoxycholic Acid (TUDCA) | 0.93[1] | - | - |
| Lithocholic Acid (LCA) | 0.93[1] | - | - |
| Alkaline Phosphatase (ALP) | - | - | - |
| Anti-Mitochondrial Antibodies (AMA) | - | ~85[1] | ~99[1] |
Table 2: Bile Acid Profile Alterations in Primary Sclerosing Cholangitis (PSC)
While specific AUROC, sensitivity, and specificity data for GHCDA in PSC were not found in the reviewed literature, studies have characterized the bile acid profiles in PSC patients compared to healthy controls.
| Bile Acid | Alteration in PSC |
| Glycoconjugated Bile Acids | Increased[3] |
| Total Bile Acids | Increased[3] |
| Primary Bile Acids (Cholic Acid, Chenodeoxycholic Acid) | Increased[3] |
| Secondary Bile Acids (Deoxycholic Acid, Lithocholic Acid) | Reduced levels compared to PBC patients.[4] |
| Taurine Conjugated Bile Acids | Increased[4] |
Elevated levels of conjugated bile acids are a consistent finding in PSC.[3]
Table 3: Bile Acid Alterations in Drug-Induced Liver Injury (DILI) with Cholestasis
Specific quantitative performance data for GHCDA in DILI is an area of active research. However, studies have identified alterations in specific bile acids that correlate with the severity of DILI.
| Bile Acid | Alteration in DILI |
| Glycochenodeoxycholic Acid (GCDCA) | Levels rise with increasing DILI severity. |
| Taurocholic Acid (TCA) | Levels rise with increasing DILI severity. |
| Deoxycholic Acid (DCA) | Levels decrease with increasing DILI severity. |
Experimental Protocols
Accurate and reproducible quantification of GHCDA and other bile acids is crucial for their validation as biomarkers. The most widely accepted method is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
UPLC-MS/MS Method for Serum Bile Acid Quantification
This protocol provides a general framework for the analysis of bile acids in human serum.
1. Sample Preparation (Protein Precipitation) [5][6]
-
To 100 µL of serum in a microcentrifuge tube, add 300-400 µL of ice-cold acetonitrile (B52724) containing a deuterated internal standard (e.g., GCDCA-d4).[5][7]
-
Vortex the mixture for 1 minute to precipitate proteins.[5][7]
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.[5][7]
2. UPLC Conditions [7]
-
HPLC System: Agilent 1290 Infinity II Bio LC or equivalent.[7]
-
Column: Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm.[7]
-
Column Temperature: 50°C.[7]
-
Mobile Phase A: 0.1% Formic acid in Water.[7]
-
Mobile Phase B: Methanol/Acetonitrile (1:1, v/v).[7]
-
Flow Rate: 0.65 mL/min.[7]
-
Injection Volume: 10 µL.[7]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, ramps up to elute the bile acids, followed by a wash and re-equilibration step.
3. MS/MS Conditions [7]
-
Mass Spectrometer: Agilent 6495D Triple Quadrupole or equivalent.[7]
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for GCDCA: Precursor ion m/z 448.3 → Product ion m/z 74.[6]
4. Data Analysis
-
Integrate the peak areas for GHCDA and the internal standard.
-
Calculate the peak area ratio of GHCDA to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of calibration standards.
-
Determine the concentration of GHCDA in the unknown samples by interpolation from the calibration curve.
Signaling Pathways and Experimental Workflow
Farnesoid X Receptor (FXR) Signaling in Cholestasis
Bile acids are not merely digestive aids; they are also signaling molecules that activate nuclear receptors, primarily the Farnesoid X Receptor (FXR).[8][9][10] FXR plays a central role in regulating bile acid synthesis and transport, and its dysregulation is implicated in the pathophysiology of cholestasis.[8][9][10]
Caption: Farnesoid X Receptor (FXR) signaling pathway in the hepatocyte, regulating bile acid homeostasis.
Experimental Workflow for Biomarker Validation
The validation of a new biomarker like GHCDA involves a systematic process from sample collection to data analysis.
Caption: A streamlined workflow for the validation of this compound as a biomarker for cholestatic liver disease.
Conclusion
The available evidence strongly suggests that individual bile acids, including this compound, hold significant promise as sensitive and specific biomarkers for cholestatic liver diseases. In Primary Biliary Cholangitis, specific bile acids have demonstrated excellent diagnostic performance, in some cases superior to that of traditional markers. While more research is needed to establish definitive quantitative performance metrics for GHCDA in Primary Sclerosing Cholangitis and various forms of Drug-Induced Liver Injury, the existing data on altered bile acid profiles in these conditions is compelling. The continued development and validation of high-throughput analytical methods like UPLC-MS/MS will be instrumental in integrating these novel biomarkers into clinical practice, ultimately leading to improved diagnosis, risk stratification, and management of patients with cholestatic liver diseases.
References
- 1. Primary Biliary Cholangitis: Immunopathogenesis and the Role of Bile Acid Metabolism in Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Bile Acid Profiles in Primary Sclerosing Cholangitis and Their Ability to Predict Hepatic Decompensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serum Metabolic Signatures of Primary Biliary Cirrhosis and Primary Sclerosing Cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medpace.com [medpace.com]
- 7. benchchem.com [benchchem.com]
- 8. Farnesoid X Receptor as Target for Therapies to Treat Cholestasis-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Glycohyodeoxycholic Acid in Liver Disease: A Comparative Analysis of Human and Murine Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Glycohyodeoxycholic acid (GHDCA) levels and their implications in human liver disease versus commonly used mouse models. Understanding the species-specific differences in bile acid metabolism is crucial for the accurate interpretation of preclinical data and its translation to human pathology. This document summarizes key quantitative differences, details relevant experimental protocols, and visualizes the underlying biological pathways.
Key Species Differences in Bile Acid Metabolism
A fundamental disparity exists between the bile acid pools of humans and mice. The murine bile acid pool is predominantly hydrophilic, rich in muricholic acids (MCAs), which are synthesized by the cytochrome P450 enzyme CYP2C70.[1][2][3][4] This enzyme is absent in humans, leading to a more hydrophobic and potentially cytotoxic bile acid composition.[1][2] In humans, this compound (GHDCA), a glycine (B1666218) conjugate of the primary bile acid chenodeoxycholic acid (CDCA), is a significant component of the bile acid pool, particularly in cholestatic liver diseases where its accumulation is linked to liver injury and fibrosis.[5][6][7][8][9]
To bridge this translational gap, "humanized" mouse models, such as the Cyp2c70 knockout mouse, have been developed. These models lack the ability to synthesize MCAs, resulting in a bile acid profile that more closely mirrors the hydrophobic nature of the human bile acid pool and allows for the study of GHDCA's pathogenic role.[1][2][3][4][10]
Comparative GHDCA Levels in Liver Disease
The following table summarizes the relative levels of GHDCA observed in humans and different mouse models across various liver disease contexts.
| Condition | Human Patients | Wild-Type Mouse Models | "Humanized" Mouse Models (e.g., Cyp2c70 KO) |
| Healthy/Normal | Present as a component of the normal bile acid pool. | Very low to undetectable levels. The primary CDCA metabolite is tauro-β-muricholic acid. | Increased levels of CDCA and its conjugates, including GHDCA, compared to wild-type mice, creating a more human-like profile.[2][10] |
| Cholestasis | Significantly elevated levels are a hallmark of cholestatic liver injury and are associated with hepatotoxicity.[5][8][9][11] | Minimal increase in GHDCA. The hydrophilic nature of the murine bile acid pool is generally less injurious.[6] | Supplementation with GHDCA in cholestatic models induces significant liver fibrosis, demonstrating its pro-fibrotic potential in a "human-like" context.[6][7] |
| Non-Alcoholic Fatty Liver Disease (NAFLD)/Non-Alcoholic Steatohepatitis (NASH) | Altered bile acid profiles, including potential increases in hydrophobic bile acids like GHDCA, are observed.[5] | Standard diet-induced obesity models show changes in bile acid metabolism, but GHDCA is not a prominent feature. | These models are more suitable for studying the impact of a hydrophobic, human-like bile acid pool on the progression of NAFLD/NASH. |
Experimental Protocols
The quantification of GHDCA and other bile acids is most accurately achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard.[12][13][14][15]
Protocol: Quantification of GHDCA in Serum/Plasma and Liver Tissue by LC-MS/MS
-
Sample Preparation/Extraction:
-
Serum/Plasma: To 100 µL of serum or plasma, add an internal standard solution (e.g., deuterated GHDCA) and precipitate proteins with 4 volumes of ice-cold methanol (B129727). Vortex and incubate at -20°C for 20 minutes. Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet proteins. Transfer the supernatant, dry it under a stream of nitrogen, and reconstitute the extract in a suitable solvent (e.g., 50% methanol/water) for LC-MS/MS analysis.[16]
-
Liver Tissue: Homogenize a weighed portion of liver tissue (e.g., 50 mg) in a suitable volume of methanol containing the internal standard. Centrifuge to pellet tissue debris. The supernatant can be directly analyzed or subjected to further solid-phase extraction (SPE) for cleanup if necessary.
-
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is typically used for separation (e.g., Cortecs T3).[14]
-
Mobile Phase: A gradient elution is employed using two mobile phases.
-
Mobile Phase A: Water with a modifier such as ammonium (B1175870) formate (B1220265) and/or formic acid.[14]
-
Mobile Phase B: A mixture of organic solvents like acetonitrile (B52724) and isopropanol (B130326) or methanol, also with a modifier.[14]
-
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is linearly increased over several minutes to elute the bile acids based on their hydrophobicity.
-
Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is common.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is used for the detection of bile acids.[12][14]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion (the molecular ion of GHDCA) and a specific product ion generated after fragmentation.
-
Quantification: The concentration of GHDCA in the sample is determined by comparing the peak area of the analyte to that of the known concentration of the internal standard, using a calibration curve generated from authentic chemical standards.[16]
-
Signaling Pathways and Experimental Workflows
GHDCA-Induced Pro-Fibrotic Signaling in Hepatic Stellate Cells
In cholestatic conditions, elevated levels of the hydrophobic bile salt GHDCA can directly activate hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis. This activation is mediated, at least in part, through the Epidermal Growth Factor Receptor (EGFR) and the downstream MEK1/2 signaling pathway, leading to increased proliferation, collagen deposition, and ultimately, liver fibrosis.[6][7]
Caption: GHDCA pro-fibrotic signaling pathway in hepatic stellate cells.
General Experimental Workflow for GHDCA Analysis
The following diagram illustrates a typical workflow for the comparative analysis of GHDCA in samples from human patients and mouse models of liver disease.
Caption: Workflow for comparative GHDCA analysis in human and mouse samples.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Importance of the gut microbiota in mice with a ‘humanized’ bile acid pool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Of mice and men: murine bile acids explain species differences in the regulation of bile acid and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gender and Age Differences in the Hepatic Consequences of “Humanized” Bile Acid Compositions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caringsunshine.com [caringsunshine.com]
- 6. Glycochenodeoxycholate Promotes Liver Fibrosis in Mice with Hepatocellular Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycochenodeoxycholate Promotes Liver Fibrosis in Mice with Hepatocellular Cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantifying Serum Level of Glycochenodeoxycholic Acid Using High Performance Liquid Chromatography in Obstructive Jaundice Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. "Mice With Human-Like Bile Acid Composition Develop PFIC-2- Like Choles" by Anthony Nickel, Jay L. Vivian et al. [scholarlyexchange.childrensmercy.org]
- 11. caringsunshine.com [caringsunshine.com]
- 12. "A high-throughput LC-MS/MS method for the measurement of the bile acid" by Thomas D. Horvath, Sigmund J. Haidacher et al. [digitalcommons.unl.edu]
- 13. LC-MS/MS Analysis of Bile Acids in In Vitro Samples | Springer Nature Experiments [experiments.springernature.com]
- 14. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. agilent.com [agilent.com]
A Comparative Guide to the Interaction of Glycohyodeoxycholic Acid with the Farnesoid X Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Glycohyodeoxycholic acid's (GHDCA) interaction with the Farnesoid X Receptor (FXR) relative to other well-characterized FXR modulators. The information presented herein is supported by experimental data from publicly available scientific literature.
Introduction to Farnesoid X Receptor (FXR)
The Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands. It functions as a key regulator of bile acid homeostasis, lipid metabolism, and glucose metabolism.[1][2] Natural bile acids are the endogenous ligands for FXR, with chenodeoxycholic acid (CDCA) being one of the most potent activators.[3][4] Activation of FXR initiates a signaling cascade that modulates the expression of several target genes, including the Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Fibroblast Growth Factor 19 (FGF19), to maintain metabolic equilibrium.[5] Given its central role in metabolic regulation, FXR has emerged as a significant therapeutic target for various conditions, including cholestatic liver diseases, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes.[5]
This compound (GHDCA) as an FXR Antagonist
This compound (GHDCA) is a conjugated secondary bile acid. While direct quantitative data for GHDCA is limited in the currently available literature, extensive research on the structurally similar molecule, Glycoursodeoxycholic acid (GUDCA), provides strong evidence for its role as an FXR antagonist.[6][7] GUDCA has been identified as a competitive antagonist of FXR, inhibiting its activation by agonists like CDCA.[6] This antagonistic activity is crucial for understanding its potential physiological and pharmacological effects. This guide will utilize data for GUDCA as a proxy for GHDCA, an assumption based on their high degree of structural similarity.
Comparative Analysis of FXR Modulators
To contextualize the activity of GHDCA, this section compares its antagonistic properties with well-established FXR agonists and other antagonists.
Quantitative Comparison of FXR Modulator Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for GHDCA (as GUDCA) and other key FXR modulators. These values represent the concentration of the compound required to inhibit or activate FXR by 50%, respectively, providing a quantitative measure of their potency.
| Compound | Type | Potency (IC50/EC50) | Reference(s) |
| This compound (as GUDCA) | Antagonist | IC50: 77.2 µM | [6][7] |
| Tauro-β-muricholic acid (T-β-MCA) | Antagonist | IC50: 83.3 µM | [6] |
| Guggulsterone | Antagonist | - | [8] |
| GW4064 | Agonist | EC50: 30 nM | [9] |
| Obeticholic Acid (OCA) | Agonist | EC50: 99 nM | [10] |
| Chenodeoxycholic Acid (CDCA) | Agonist | EC50: 10-50 µM | [3] |
Note: A direct Ki value for GHDCA/GUDCA from competitive binding assays was not available in the reviewed literature. The IC50 value from a functional assay is provided as an indicator of its antagonistic potency.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below to facilitate a deeper understanding of the concepts discussed.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of GHDCA with other FXR modulators are provided below.
FXR Competitive Ligand Binding Assay
This assay determines the ability of an unlabeled compound (e.g., GHDCA) to compete with a labeled ligand for binding to the FXR ligand-binding domain (LBD).
Objective: To determine the binding affinity (Ki) of GHDCA for FXR.
Materials:
-
Purified recombinant human FXR-LBD protein
-
Fluorescently labeled FXR agonist (e.g., a fluorescent derivative of GW4064)
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% BSA)
-
Test compounds (GHDCA and reference compounds)
-
Microplate reader capable of detecting fluorescence polarization or TR-FRET
Procedure:
-
A solution of FXR-LBD and the fluorescently labeled ligand is prepared at concentrations optimized for a stable signal.
-
Serial dilutions of the unlabeled competitor (GHDCA) are prepared.
-
The FXR-LBD/fluorescent ligand mixture is incubated with varying concentrations of the unlabeled competitor in a microplate.
-
The reaction is incubated to reach equilibrium.
-
The fluorescence polarization or TR-FRET signal is measured. A decrease in signal indicates displacement of the fluorescent ligand by the unlabeled competitor.
-
The concentration of the competitor that displaces 50% of the labeled ligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Cell-Based Luciferase Reporter Assay
This assay measures the ability of a compound to modulate FXR-mediated gene transcription.
Objective: To quantify the antagonistic effect of GHDCA on FXR activation.
Materials:
-
Human cell line (e.g., HEK293T or HepG2)
-
FXR expression plasmid
-
Luciferase reporter plasmid containing FXR response elements (FXREs)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (GHDCA, FXR agonist like GW4064)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cells are seeded in a multi-well plate and allowed to attach.
-
Cells are co-transfected with the FXR expression plasmid and the FXRE-luciferase reporter plasmid.
-
After an incubation period to allow for protein expression, the cells are treated with a known FXR agonist (e.g., GW4064) in the presence or absence of varying concentrations of GHDCA.
-
Following treatment, the cells are lysed.
-
The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
The degree of inhibition of the agonist-induced luciferase activity by GHDCA is calculated to determine its IC50 value.[6]
Quantitative PCR (qPCR) for FXR Target Gene Expression
This technique is used to measure the changes in mRNA levels of FXR target genes in response to treatment with FXR modulators.
Objective: To determine the effect of GHDCA on the expression of FXR target genes (SHP, BSEP, FGF19).
Materials:
-
Human cell line (e.g., HepG2) or animal tissue
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR instrument
-
SYBR Green or probe-based qPCR master mix
-
Gene-specific primers for SHP, BSEP, FGF19, and a housekeeping gene (e.g., GAPDH)
Primer Sequences (Human):
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference(s) |
| SHP | TTGACCACAGCCGAGTGATCCT | CTGGCGATGTAGGTCTTAGCGT | [11] |
| BSEP | - | - | [12] |
| FGF19 | TGCACAGCGTGCGGTACCTCT | CGGTACACATTGTAGCCATCTGG | |
| GAPDH | GTGGTCTCCTCTGACTTCAACA | CTCTTCCTCTTGTGCTCTTGCT |
Note: Specific primer sequences for BSEP can be designed using online tools or obtained from commercial suppliers.
Procedure:
-
Cells or tissues are treated with the compounds of interest (e.g., FXR agonist +/- GHDCA).
-
Total RNA is extracted and its quality and quantity are assessed.
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR is performed using the cDNA, gene-specific primers, and a qPCR master mix.
-
The amplification of the target genes is monitored in real-time.
-
The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of a housekeeping gene.[5]
Conclusion
The available evidence strongly suggests that this compound, similar to its close structural analog Glycoursodeoxycholic acid, functions as a competitive antagonist of the Farnesoid X Receptor. Its antagonistic potency, as indicated by the IC50 value of GUDCA, is within a physiologically relevant range for a bile acid. Understanding the interaction of GHDCA with FXR in comparison to potent synthetic agonists and other endogenous antagonists is crucial for researchers in the fields of metabolic disease and drug development. The experimental protocols provided in this guide offer a framework for further investigation into the precise mechanisms and therapeutic potential of GHDCA and other FXR modulators.
References
- 1. Liver receptor homolog 1 transcriptionally regulates human bile salt export pump expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thno.org [thno.org]
- 4. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular, Physiological, and Histopathological Insights into the Protective Role of Equisetum arvense and Olea europaea Extracts Against Metronidazole-Induced Pancreatic Toxicity | MDPI [mdpi.com]
- 6. Gut microbiota and intestinal FXR mediate the clinical benefits of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biomimetic Total Synthesis and the Biological Evaluation of Natural Product (−)-Fargesone A as a Novel FXR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. poly-dtech.com [poly-dtech.com]
- 10. besjournal.com [besjournal.com]
- 11. origene.com [origene.com]
- 12. researchgate.net [researchgate.net]
Performance Showdown: Unmasking the Specificity of Glycine-Conjugated Bile Acid Antibodies
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate world of metabolic research and drug development, the precise quantification of individual bile acids is paramount. Immunoassays, particularly ELISAs, offer a high-throughput and sensitive method for this purpose. However, the structural similarity among bile acids presents a significant challenge: antibody cross-reactivity. This guide provides a comparative analysis of the cross-reactivity of commercially available antibodies against different glycine-conjugated bile acids, supported by experimental data and detailed protocols to aid in the selection of the most specific reagents for your research needs.
Data Presentation: Cross-Reactivity of Bile Acid Antisera
The following table summarizes the relative cross-reactivity of various glycine- and taurine-conjugated bile acids with six different commercially available antisera, as determined by radioimmunoassay (RIA). The data is adapted from a study by Roda et al. (1980), which provides a foundational understanding of the specificity of antibodies raised against primary bile acids. Cross-reactivity is expressed as a percentage relative to the primary target antigen of the antiserum.
| Antiserum Against | Competing Bile Acid | Relative Cross-Reactivity (%) |
| Chenodeoxycholylglycine | Chenodeoxycholylglycine | 100 |
| Chenodeoxycholyltaurine | 85 | |
| Cholylglycine | <1 | |
| Cholyltaurine | <1 | |
| Deoxycholylglycine | 15 | |
| Deoxycholyltaurine | 12 | |
| Lithocholylglycine | <1 | |
| Lithocholyltaurine | <1 | |
| Cholylglycine | Cholylglycine | 100 |
| Cholyltaurine | 90 | |
| Chenodeoxycholylglycine | <1 | |
| Chenodeoxycholyltaurine | <1 | |
| Deoxycholylglycine | 5 | |
| Deoxycholyltaurine | 4 | |
| Lithocholylglycine | <1 | |
| Lithocholyltaurine | <1 |
Data extrapolated from the publication "Results with six 'kit' radioimmunoassays for primary bile acids in human serum intercompared" by Roda A, Roda E, Aldini R, et al.
Experimental Protocols
The determination of antibody cross-reactivity is crucial for the validation of any immunoassay. The following are detailed methodologies for two common techniques used to assess the specificity of antibodies against glycine-conjugated bile acids.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Cross-Reactivity Assessment
This protocol outlines a competitive ELISA to determine the percentage of cross-reactivity of an antibody with various glycine-conjugated bile acids.
Materials:
-
96-well microtiter plates
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody specific to a glycine-conjugated bile acid
-
The glycine-conjugated bile acid standard corresponding to the primary antibody
-
A panel of other glycine-conjugated bile acids to be tested for cross-reactivity
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating: Coat the wells of a 96-well microtiter plate with a conjugate of the target glycine-conjugated bile acid (e.g., Glycocholic Acid-BSA) diluted in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer to remove any unbound antigen.
-
Blocking: Block the remaining protein-binding sites in the wells by adding Blocking Buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare a standard curve of the target glycine-conjugated bile acid.
-
Prepare a series of dilutions for each of the potentially cross-reacting glycine-conjugated bile acids.
-
In a separate plate or tubes, pre-incubate the primary antibody with either the standard or the competing bile acids for 30 minutes.
-
Transfer the antibody-antigen mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark until a color change is observed.
-
Reaction Stoppage: Add the Stop Solution to each well to stop the reaction.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation of Cross-Reactivity: The concentration of each bile acid that causes 50% inhibition of the maximal signal (IC50) is determined. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of the target bile acid / IC50 of the cross-reacting bile acid) x 100
Radioimmunoassay (RIA) Protocol for Cross-Reactivity Assessment
RIA is a classic and highly sensitive method for determining antibody specificity.
Materials:
-
Polypropylene assay tubes
-
Primary antibody specific to a glycine-conjugated bile acid
-
Radiolabeled glycine-conjugated bile acid (e.g., ³H-Glycocholic Acid)
-
The unlabeled glycine-conjugated bile acid standard corresponding to the primary antibody
-
A panel of other unlabeled glycine-conjugated bile acids to be tested for cross-reactivity
-
Assay Buffer (e.g., phosphate (B84403) buffer with 0.1% gelatin)
-
Separating agent (e.g., charcoal-dextran suspension or a second antibody)
-
Scintillation fluid and a scintillation counter
Procedure:
-
Assay Setup: Set up assay tubes in duplicate for total counts, non-specific binding (NSB), zero standard (B₀), standards, and samples (cross-reacting bile acids).
-
Reagent Addition:
-
Add Assay Buffer to all tubes except the total count tubes.
-
Add the standard or competing bile acid solutions to the respective tubes.
-
Add the primary antibody to all tubes except the total count and NSB tubes.
-
Vortex all tubes and incubate for a predetermined time (e.g., 2 hours) at a specific temperature (e.g., 4°C).
-
Add the radiolabeled bile acid to all tubes.
-
Vortex all tubes and incubate again (e.g., overnight at 4°C).
-
-
Separation of Bound and Free Antigen: Add the separating agent to all tubes except the total count tubes to precipitate the antibody-bound radiolabeled antigen. Centrifuge the tubes.
-
Measurement:
-
For charcoal separation, decant the supernatant containing the free radiolabeled antigen into scintillation vials.
-
For second antibody separation, decant the supernatant and count the radioactivity in the pellet.
-
Add scintillation fluid to the vials and measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of bound radiolabel for each standard and competitor concentration.
-
Plot a standard curve of percent bound versus the concentration of the unlabeled standard.
-
Determine the concentration of each competing bile acid required to displace 50% of the radiolabeled antigen (IC50).
-
Calculate the percent cross-reactivity using the same formula as in the ELISA protocol.
-
Mandatory Visualization
Bile Acid Signaling Pathways
Bile acids are not only critical for digestion but also act as signaling molecules that activate nuclear receptors and G-protein coupled receptors. The farnesoid X receptor (FXR) and the Takeda G-protein-coupled receptor 5 (TGR5) are two key receptors in bile acid signaling, playing crucial roles in regulating bile acid, lipid, and glucose metabolism.
A Comparative Guide: Glycohyodeoxycholic Acid vs. Ursodeoxycholic Acid in Gallstone Dissolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dissolution of cholesterol gallstones through oral bile acid therapy presents a non-invasive alternative to surgical intervention. Ursodeoxycholic acid (UDCA) is the current cornerstone of such therapies. This guide provides a comparative overview of Glycohyodeoxycholic acid (GHDCA) and UDCA, focusing on their potential efficacy and mechanisms in gallstone dissolution. While clinical data for UDCA is well-established, information on GHDCA is primarily preclinical. This document synthesizes the available experimental data to offer a comparative perspective for research and development professionals.
Comparative Efficacy in Gallstone Dissolution
Direct comparative studies on the gallstone dissolution efficacy of this compound (GHDCA) versus Ursodeoxycholic acid (UDCA) are not available in the current body of scientific literature. However, insights can be drawn from in vitro studies on related compounds and preclinical studies on the unconjugated form of GHDCA, Hyodeoxycholic acid (HDCA).
An in vitro study investigating the kinetics of cholesterol gallstone dissolution by various glycine-conjugated bile acids provides valuable, albeit indirect, comparative data. While this study did not include GHDCA, it quantified the dissolution rates of Glycoursodeoxycholic acid (GUDCA), the glycine (B1666218) conjugate of UDCA.
Table 1: In Vitro Cholesterol Gallstone Dissolution Rates of Glycine-Conjugated Bile Acids
| Bile Acid (100 mM) | Mean Weight Decrease of Gallstones (mg/day) |
| Glycoursodeoxycholic acid (GUDCA) | 0.1 ± 0.02 |
Data extracted from an in vitro study on the kinetics of cholesterol gallstone dissolution.
It is important to note that this data for GUDCA suggests a relatively slow rate of dissolution under these specific experimental conditions. Further in vitro studies are necessary to directly compare the dissolution kinetics of GHDCA and UDCA under identical conditions.
Mechanisms of Action
The proposed mechanisms of action for GHDCA and the established mechanisms for UDCA in the context of gallstone dissolution differ significantly, reflecting distinct approaches to modulating bile composition and cholesterol solubility.
This compound (GHDCA): A Focus on Prevention and Bile Acid Modulation
Direct studies on the gallstone dissolution mechanism of GHDCA are limited. However, research on its unconjugated form, Hyodeoxycholic acid (HDCA), provides strong indications of its potential mechanism, which is centered on the prevention of cholesterol crystal formation and the modulation of bile acid metabolism.
HDCA has been shown to prevent the formation of cholesterol gallstones in animal models, even in the presence of bile supersaturated with cholesterol. This suggests a mechanism that goes beyond simply reducing cholesterol saturation. The proposed signaling pathway for HDCA, which is likely relevant for GHDCA, involves the regulation of key genes in bile acid and cholesterol homeostasis, primarily through the Farnesoid X receptor (FXR).
dot
Caption: Proposed signaling pathway for GHDCA in preventing cholesterol gallstone formation.
Ursodeoxycholic Acid (UDCA): The Established Standard in Cholesterol Desaturation
The mechanism of action for UDCA in gallstone dissolution is well-characterized and primarily revolves around the reduction of cholesterol saturation in bile.[1] UDCA is a hydrophilic bile acid that, when administered orally, enriches the bile acid pool. This alteration in the bile acid composition leads to several effects that favor the dissolution of cholesterol gallstones.
The primary mechanism of UDCA is to reduce the secretion of cholesterol into the bile, leading to the formation of bile that is unsaturated with cholesterol.[1] This unsaturated bile can then solubilize the cholesterol from the surface of existing gallstones, leading to their gradual dissolution.
dot
Caption: Experimental workflow for UDCA-mediated gallstone dissolution.
Experimental Protocols
To facilitate further research and direct comparison, a detailed experimental protocol for an in vitro cholesterol gallstone dissolution assay is provided below. This protocol can be adapted to compare the efficacy of GHDCA and UDCA.
In Vitro Cholesterol Gallstone Dissolution Assay
1. Materials:
-
Human cholesterol gallstones (obtained from cholecystectomy, with informed consent)
-
This compound (GHDCA)
-
Ursodeoxycholic acid (UDCA)
-
Bile salt solutions (e.g., sodium cholate, sodium taurocholate)
-
Phosphate buffered saline (PBS), pH 7.4
-
Analytical balance
-
Shaking water bath or incubator
-
Microscope for observing gallstone morphology
-
Lyophilizer (optional, for dry weight measurement)
2. Gallstone Preparation:
-
Wash collected human cholesterol gallstones with distilled water to remove any adhering bile or debris.
-
Dry the gallstones in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sort the gallstones based on size and weight to ensure uniformity between experimental groups.
-
The cholesterol content of a representative sample of gallstones should be determined using a standard analytical method (e.g., gas chromatography-mass spectrometry).
3. Dissolution Medium Preparation:
-
Prepare stock solutions of GHDCA and UDCA at desired concentrations (e.g., 50 mM, 100 mM) in a physiologically relevant buffer, such as PBS (pH 7.4). The addition of other bile salts or lipids to create a simulated bile environment can also be considered.
4. Dissolution Assay:
-
Place a pre-weighed, dried gallstone into a sterile tube.
-
Add a defined volume of the prepared dissolution medium (GHDCA solution, UDCA solution, or control buffer) to each tube, ensuring the gallstone is fully submerged.
-
Incubate the tubes in a shaking water bath at 37°C to simulate physiological conditions and provide gentle agitation.
-
At predetermined time points (e.g., 24, 48, 72 hours, and weekly), carefully remove the gallstones from the solutions.
-
Gently wash the gallstones with distilled water to remove any residual dissolution medium.
-
Dry the gallstones to a constant weight using an oven or lyophilizer.
-
Record the final weight of the gallstones.
-
The dissolution rate can be calculated as the percentage of weight loss over time.
-
Morphological changes in the gallstones can be observed and documented using microscopy.
5. Data Analysis:
-
Compare the dissolution rates and morphological changes of gallstones incubated in GHDCA and UDCA solutions.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.
dot
Caption: General experimental workflow for in vitro gallstone dissolution assay.
Conclusion and Future Directions
Future research should prioritize direct in vitro comparative studies of GHDCA and UDCA for gallstone dissolution using the protocol outlined above. Furthermore, in vivo studies in animal models of cholesterol gallstones are crucial to validate the preclinical findings and to assess the therapeutic potential of GHDCA. A deeper understanding of the signaling pathways of GHDCA and its impact on bile acid homeostasis will be vital for its potential development as a therapeutic agent for cholesterol gallstone disease.
References
Serum Glycohyodeoxycholic Acid: A Potential Biomarker for Non-Alcoholic Fatty Liver Disease Progression
For Immediate Release
A growing body of evidence suggests a significant correlation between serum levels of the secondary bile acid, Glycohyodeoxycholic acid (GHDCA), and the progression of Non-alcoholic fatty liver disease (NAFLD). This guide provides a comprehensive comparison of serum GHDCA with other biomarkers in the context of NAFLD progression, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Executive Summary
NAFLD encompasses a spectrum of liver conditions, from simple steatosis to non-alcoholic steatohepatitis (NASH), which can advance to fibrosis, cirrhosis, and hepatocellular carcinoma. The current gold standard for diagnosis and staging is liver biopsy, an invasive procedure with inherent risks. Consequently, the identification of reliable, non-invasive biomarkers is a critical unmet need. Recent studies have highlighted alterations in bile acid metabolism in NAFLD, with serum GHDCA emerging as a noteworthy candidate. Preliminary findings indicate that serum concentrations of GHDCA are significantly lower in patients with NAFLD compared to healthy individuals. This guide will delve into the available data on this correlation and compare the potential utility of GHDCA with established biomarkers.
Comparative Analysis of Serum GHDCA and Other NAFLD Biomarkers
While specific quantitative data directly comparing serum GHDCA across all histological stages of NAFLD remains emergent, the current understanding points towards its potential as a valuable biomarker. To provide a comprehensive overview, this section compares the known characteristics of GHDCA with commonly used and investigated biomarkers for NAFLD.
Table 1: Comparison of Serum Biomarkers for NAFLD Progression
| Biomarker/Biomarker Panel | Type | Key Findings in NAFLD | Advantages | Limitations |
| This compound (GHDCA) | Secondary Bile Acid | Serum levels are reportedly lower in patients with NAFLD.[1] | Reflects altered gut-liver axis and metabolic dysregulation. | Specific performance data across all NAFLD stages is still being established. |
| Alanine Aminotransferase (ALT) | Liver Enzyme | Often elevated in NAFLD, but can be normal in a significant proportion of patients, even with advanced disease.[2][3] | Widely available, low cost, part of routine liver function tests. | Lacks specificity for NAFLD and does not reliably correlate with disease severity or fibrosis stage.[2] |
| Aspartate Aminotransferase (AST) | Liver Enzyme | AST/ALT ratio >1 may suggest advanced fibrosis or cirrhosis in NAFLD.[3] | Widely available, low cost. | Similar to ALT, lacks specificity and sensitivity for early-stage disease. |
| NAFLD Fibrosis Score (NFS) | Composite Score | A validated tool to predict advanced fibrosis in NAFLD patients.[4] | Non-invasive, uses readily available clinical and laboratory data. | Has a significant "indeterminate" range, requiring further testing. |
| Fibrosis-4 (FIB-4) Index | Composite Score | Another validated score to assess the likelihood of advanced fibrosis.[4] | Simple to calculate, uses standard laboratory values. | Also has an indeterminate range and is less accurate in younger and older populations. |
| Cytokeratin-18 (CK-18) fragments | Apoptosis Marker | Levels of M30 and M65 fragments are elevated in NASH due to hepatocyte apoptosis. | Can help differentiate simple steatosis from NASH. | Assay variability and cost can be limiting factors. |
Experimental Protocols
Accurate and reproducible measurement of serum GHDCA and standardized assessment of NAFLD progression are paramount for comparative studies.
Quantification of Serum this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the precise quantification of individual bile acids in serum.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of serum, add an internal standard (e.g., a stable isotope-labeled GHDCA).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis.[5][6]
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol mixture) is employed to separate GHDCA from other bile acids.[5][7]
-
Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. The detection is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for GHDCA and its internal standard.[6]
Histological Assessment of NAFLD Progression
The NAFLD Activity Score (NAS) and fibrosis staging, developed by the NASH Clinical Research Network (NASH CRN), are the standard for histological evaluation of liver biopsies.[3][8]
1. NAFLD Activity Score (NAS): The NAS is the sum of scores for three histological features:
-
Steatosis (0-3): Based on the percentage of hepatocytes containing fat droplets.
-
Lobular Inflammation (0-3): Based on the number of inflammatory foci per 200x field.
-
Hepatocyte Ballooning (0-2): Based on the presence and extent of swollen and injured hepatocytes.
A NAS of ≥5 is correlated with a diagnosis of "definite NASH," while a score of <3 is considered "not NASH." Scores of 3-4 are classified as "borderline NASH."[3][8]
2. Fibrosis Staging (F0-F4): Fibrosis is staged based on the location and extent of collagen deposition:
-
F0: No fibrosis.
-
F1: Perisinusoidal or portal/periportal fibrosis.
-
F2: Perisinusoidal and portal/periportal fibrosis.
-
F3: Bridging fibrosis.
-
F4: Cirrhosis.
Signaling Pathways and Logical Relationships
The biological activity of GHDCA in the context of NAFLD is likely mediated through its interaction with key bile acid receptors, primarily the Farnesoid X Receptor (FXR) and the G-protein-coupled bile acid receptor 1 (GPBAR1 or TGR5).
Experimental Workflow for Investigating GHDCA in NAFLD
Caption: A typical experimental workflow for studying serum GHDCA in NAFLD.
Proposed Signaling Pathway of GHDCA in NAFLD
GHDCA, along with other bile acids, can modulate hepatic inflammation and metabolism. It is hypothesized to act as an antagonist for FXR in hepatocytes and potentially as an agonist for TGR5 in Kupffer cells.
Caption: Hypothesized dual role of GHDCA in hepatocytes and Kupffer cells.
Future Directions
The investigation into the role of serum GHDCA in NAFLD is a promising area of research. Future studies should focus on:
-
Large-scale validation studies: To establish definitive concentration ranges of serum GHDCA corresponding to each histological stage of NAFLD.
-
Head-to-head comparisons: Directly comparing the diagnostic and prognostic performance of GHDCA with other non-invasive biomarkers in well-characterized patient cohorts.
-
Mechanistic studies: To further elucidate the precise molecular mechanisms by which GHDCA influences the pathophysiology of NASH and fibrosis.
A deeper understanding of the correlation between serum GHDCA and NAFLD progression could pave the way for its inclusion in non-invasive diagnostic panels, ultimately improving patient stratification and the development of targeted therapies.
References
- 1. Validation of Serum Test for Advanced Liver Fibrosis in Patients With Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Non-alcoholic fatty liver disease: Definition and subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical indicators for progression of nonalcoholic steatohepatitis to cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. shimadzu.co.kr [shimadzu.co.kr]
- 7. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nonalcoholic Steatohepatitis (NASH)(Archived) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Glycohyodeoxycholic Acid (GHDCA) and Taurohyodeoxycholic Acid (THDCA) for Researchers
An objective analysis of the in vitro and in vivo characteristics of two closely related bile acids, Glycohyodeoxycholic acid and Taurohyodeoxycholic acid, to inform research and drug development.
This guide provides a comprehensive comparison of this compound (GHDCA) and Taurohyodeoxycholic acid (THDCA), two secondary bile acids that are gaining attention in metabolic and cellular research. While direct comparative studies are limited, this document synthesizes available data on their individual properties, their unconjugated precursor Hyodeoxycholic acid (HDCA), and related conjugated bile acids to offer a valuable resource for scientists and drug development professionals.
In Vitro Performance: A Head-to-Head Look
The in vitro effects of GHDCA and THDCA are critical for understanding their cellular mechanisms of action. Key parameters for comparison include cytotoxicity, the ability to induce programmed cell death (apoptosis), and the activation of key bile acid-sensing receptors, Farnesoid X Receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5).
Cytotoxicity
Table 1: Comparative Cytotoxicity Data
| Parameter | This compound (GHDCA) | Taurohyodeoxycholic Acid (THDCA) | Reference Compound (TUDCA) |
| Cell Line | Data not available | HepG2 | HepG2 |
| Concentration | Data not available | 800 µM | 800 µM |
| Time Point | Data not available | 48h / 72h | 48h / 72h |
| AST Release (fold change) | Data not available | 2.97 / 4.50 | 1.50 / 1.80[2] |
Apoptosis Induction
Bile acids can trigger apoptosis through various cellular pathways. The close analog of GHDCA, Glycochenodeoxycholic acid (GCDCA), is a known pro-apoptotic agent that can induce apoptosis in hepatocytes through ligand-independent activation of Fas and by increasing the expression of TRAIL-R2/DR5.[3] HDCA, the unconjugated form of both GHDCA and THDCA, has also been shown to induce apoptosis in intestinal cell lines.[1] This suggests that both GHDCA and THDCA likely possess pro-apoptotic capabilities. The relative potency of each in inducing apoptosis is an area that requires further direct investigation.
Table 2: Apoptosis Induction Potential
| Parameter | This compound (GHDCA) | Taurohyodeoxycholic Acid (THDCA) |
| Pro-apoptotic Activity | Inferred from GCDCA and HDCA studies | Inferred from HDCA studies |
| Known Mechanisms | Fas and TRAIL-R2/DR5 activation (inferred from GCDCA)[3] | Data not available |
Receptor Activation: Modulating Cellular Signaling
GHDCA and THDCA exert many of their physiological effects by activating specific nuclear and cell surface receptors, primarily FXR and TGR5. The nature of the amino acid conjugate (glycine vs. taurine) can significantly influence the potency and selectivity of receptor activation.
Farnesoid X Receptor (FXR) Activation
FXR is a nuclear receptor that plays a central role in bile acid, lipid, and glucose metabolism. Both conjugated and unconjugated bile acids can act as FXR agonists. Hyodeoxycholic acid (HDCA) has been shown to inhibit the proliferation of colorectal cancer cells by activating FXR.[1] While direct comparative data on FXR activation by GHDCA and THDCA is lacking, it is plausible that both can modulate FXR signaling. The cellular context and the presence of co-activator proteins are critical for determining the extent of FXR activation.[4]
Takeda G-protein-coupled Receptor 5 (TGR5) Activation
TGR5 is a cell surface receptor that, upon activation by bile acids, stimulates the production of intracellular cyclic AMP (cAMP), influencing energy expenditure, glucose homeostasis, and inflammatory responses. A key difference between glycine (B1666218) and taurine (B1682933) conjugation lies in their ability to activate TGR5. Taurine-conjugated bile acids are generally more potent TGR5 agonists than their glycine-conjugated counterparts.[5][6] Therefore, it is anticipated that THDCA would be a more potent activator of TGR5 than GHDCA .
Table 3: Receptor Activation Profile
| Receptor | This compound (GHDCA) | Taurohyodeoxycholic Acid (THDCA) | General Trend |
| FXR | Expected Agonist Activity | Expected Agonist Activity | Both likely activate FXR, but relative potency is unknown. |
| TGR5 | Expected Weaker Agonist Activity | Expected Stronger Agonist Activity | Taurine conjugation generally enhances TGR5 activation.[5] |
Signaling Pathways and Experimental Workflows
The activation of FXR and TGR5 by GHDCA and THDCA initiates downstream signaling cascades that regulate a multitude of cellular processes. Understanding these pathways is crucial for elucidating their biological functions.
Key Signaling Pathways
The diagram below illustrates the general signaling pathways activated by bile acids through FXR and TGR5.
Caption: Bile acid signaling through TGR5 and FXR pathways.
Experimental Workflow for Comparative Analysis
To directly compare the in vitro effects of GHDCA and THDCA, a standardized experimental workflow is essential. The following diagram outlines a logical approach for such a comparative study.
Caption: Workflow for in vitro comparison of GHDCA and THDCA.
Detailed Experimental Protocols
To ensure reproducibility and standardization, detailed protocols for the key in vitro assays are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of GHDCA or THDCA (e.g., 0-1000 µM). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with GHDCA or THDCA for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
FXR Reporter Gene Assay
-
Cell Transfection: Co-transfect HEK293 cells with an FXR expression vector, an FXR-responsive element (FXRE)-luciferase reporter vector, and a Renilla luciferase control vector.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Treatment: After 24 hours, treat the cells with various concentrations of GHDCA, THDCA, or a known FXR agonist (e.g., GW4064) for 18-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
TGR5 Activation Assay (cAMP Measurement)
-
Cell Culture: Use a cell line stably expressing TGR5 (e.g., HEK293-TGR5).
-
Cell Seeding: Seed the cells in a 96-well plate.
-
Treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes. Then, stimulate the cells with various concentrations of GHDCA, THDCA, or a known TGR5 agonist for 30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA).
-
Data Analysis: Generate dose-response curves and calculate the EC50 values for each compound.
In Vivo Considerations and Future Directions
While this guide focuses on in vitro comparisons, it is important to consider the potential in vivo effects of GHDCA and THDCA. In vivo studies are necessary to understand their pharmacokinetics, tissue distribution, and overall physiological impact. A recent study in mice showed that oral administration of HDCA can inhibit the growth of colorectal cancer xenografts without causing significant hepatotoxicity.[1] This suggests a potential therapeutic role for HDCA and its conjugates.
Future research should focus on direct, head-to-head in vitro and in vivo comparisons of GHDCA and THDCA to definitively characterize their differential effects. Such studies will be instrumental in determining their potential as therapeutic agents for metabolic and proliferative diseases.
References
- 1. Hydrophilic and hydrophobic bile acids exhibit different cytotoxicities through cytolysis, interleukin-8 synthesis and apoptosis in the intestinal epithelial cell lines. IEC-6 and Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chenodeoxycholic acid and taurochenodexycholic acid induce anti-apoptotic cIAP-1 expression in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tauroursodeoxycholic acid protects rat hepatocytes from bile acid-induced apoptosis via activation of survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. indigobiosciences.com [indigobiosciences.com]
Glycohyodeoxycholic Acid in the Prognostication of Acetaminophen-Induced Liver Failure: A Comparative Guide
For Immediate Release
A growing body of evidence suggests that serum levels of glycohyodeoxycholic acid (GHDA), also known as glycodeoxycholic acid (GDCA), hold prognostic value in patients with acetaminophen-induced acute liver failure (ALF). This guide provides a comprehensive comparison of GHDA with other established and emerging prognostic markers, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical area of hepatology.
Introduction to Prognostic Markers in Acetaminophen-Induced ALF
Acetaminophen (B1664979) (APAP) overdose is a leading cause of acute liver failure worldwide.[1] Accurate and early prognostication is crucial for clinical management, including the timely decision for liver transplantation. While traditional clinical scoring systems like the King's College Criteria (KCC) and the Model for End-Stage Liver Disease (MELD) score have been the mainstay, there is a continuous search for novel biomarkers with improved accuracy.[2][3] This guide focuses on the comparative performance of GHDA, a bile acid that accumulates in the blood during liver injury, against standard and other novel biomarkers.[4][5]
Comparative Performance of Prognostic Markers
The utility of a prognostic marker is determined by its ability to accurately distinguish between patients who will recover spontaneously and those who will progress to death or require liver transplantation. The following tables summarize the quantitative performance of GHDA and its key alternatives.
| Prognostic Marker | Parameter | Value | Patient Cohort/Time Point | Source |
| This compound (GHDA/GDCA) | AUROC | 0.70 | Acetaminophen-induced ALF patients on Day 1 of admission | [4][5] |
| AUROC | 0.68 | At peak alanine (B10760859) aminotransferase (ALT) | [4][5] | |
| King's College Criteria (KCC) | Sensitivity | 58.2% | Pooled data from multiple studies of APAP-induced ALF | [2] |
| Specificity | 94.6% | Pooled data from multiple studies of APAP-induced ALF | [2] | |
| Model for End-Stage Liver Disease (MELD) Score | Sensitivity | 60% | Threshold score of 33, the day after onset of hepatic encephalopathy in APAP-induced FHF | [3][6] |
| Specificity | 69% | Threshold score of 33, the day after onset of hepatic encephalopathy in APAP-induced FHF | [3][6] | |
| Positive Predictive Value | 65% | Threshold score of 33, the day after onset of hepatic encephalopathy in APAP-induced FHF | [3][6] | |
| Negative Predictive Value | 63% | Threshold score of 33, the day after onset of hepatic encephalopathy in APAP-induced FHF | [3][6] | |
| microRNA-122 (miR-122) - Diagnostic | Sensitivity | 82% | Diagnosis of APAP-induced liver injury (meta-analysis) | [7][8] |
| Specificity | 96% | Diagnosis of APAP-induced liver injury (meta-analysis) | [7][8] | |
| AUROC | 0.97 | Diagnosis of APAP-induced liver injury (meta-analysis) | [7][8] | |
| miRNA Panel + MELD + Vasopressors (Early) | AUROC | 0.83 | Early time-point model in APAP-induced ALF | [4][9] |
| miRNA Panel + MELD + Vasopressors (Late) | AUROC | Not specified | Late time-point model in APAP-induced ALF | [4][9] |
FHF: Fulminant Hepatic Failure
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the underlying mechanisms and the methodologies for biomarker assessment, the following diagrams illustrate the pathophysiology of acetaminophen-induced liver injury and a general workflow for prognostic marker evaluation.
Caption: Pathophysiology of Acetaminophen-Induced Liver Injury.
Caption: General Workflow for Prognostic Marker Evaluation.
Detailed Experimental Protocols
Accurate and reproducible measurement of biomarkers is paramount for their clinical application. Below are summaries of the methodologies used for the key biomarkers discussed.
This compound (GHDA/GDCA) Measurement by Mass Spectrometry
-
Sample Preparation: Serum samples are typically prepared by protein precipitation. An internal standard (e.g., deuterated GDCA) is added to the serum, followed by the addition of a solvent like acetonitrile (B52724) to precipitate proteins. The mixture is then centrifuged, and the supernatant is collected for analysis.
-
Chromatography: The prepared sample is injected into a liquid chromatography system, often using a C18 column, to separate the bile acids. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile/methanol) is commonly employed.
-
Mass Spectrometry: The separated bile acids are detected using a tandem mass spectrometer, typically in negative ion mode with electrospray ionization (ESI). Quantification is achieved through multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for GDCA and its internal standard.
High-Mobility Group Box 1 (HMGB1) Measurement by ELISA
-
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying HMGB1 in serum or plasma.
-
Procedure:
-
A microtiter plate is pre-coated with a capture antibody specific for HMGB1.
-
Standards and patient samples are added to the wells, and any HMGB1 present is bound by the immobilized antibody.
-
After washing, a biotinylated detection antibody that binds to a different epitope of HMGB1 is added.
-
Following another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
A substrate solution is then added, which reacts with HRP to produce a colorimetric signal.
-
The intensity of the color is proportional to the amount of HMGB1 in the sample and is measured using a microplate reader. The concentration is determined by comparison to a standard curve.
-
microRNA-122 (miR-122) Measurement by qPCR
-
RNA Extraction: Total RNA, including small RNAs, is extracted from serum or plasma using a specialized kit. A spike-in control (e.g., a synthetic non-human miRNA) is often added before extraction to normalize for technical variability.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA). For miRNAs, this often involves a stem-loop primer that is specific for the target miRNA, which provides specificity and increases the length of the cDNA product.
-
Quantitative PCR (qPCR): The cDNA is then used as a template in a qPCR reaction with primers and a probe specific for miR-122. The probe is typically labeled with a fluorescent reporter and a quencher. As the target sequence is amplified, the probe is cleaved, separating the reporter and quencher and leading to an increase in fluorescence. The cycle at which the fluorescence crosses a certain threshold (the Cq value) is inversely proportional to the initial amount of miR-122 in the sample. Absolute or relative quantification can be performed using a standard curve or by comparison to a reference gene.
Discussion and Future Directions
This compound shows modest potential as a prognostic biomarker in acetaminophen-induced ALF, with AUC values around 0.70.[4][5] While this is a promising finding, it is important to consider its performance in the context of established scoring systems and other novel markers.
The King's College Criteria, a long-standing benchmark, exhibits high specificity but can lack sensitivity, potentially failing to identify some patients who may benefit from transplantation.[2] The MELD score, while widely used, has shown variable performance in the context of acetaminophen-induced ALF, with some studies suggesting it is not superior to KCC.[3][6]
Emerging biomarkers like miR-122 are highly sensitive for early liver injury but their individual prognostic value for mortality is still under investigation.[7][8] Notably, a prognostic model incorporating a panel of miRNAs (including miR-122) along with the MELD score and vasopressor requirement has demonstrated superior performance to KCC, highlighting the potential of multi-marker panels.[4][9] The role of HMGB1 as a prognostic marker has been an area of interest, but the field has been set back by the retraction of a key study on its acetylated form, emphasizing the need for rigorous validation of novel biomarkers.
Future research should focus on large, prospective, multi-center studies that directly compare the prognostic accuracy of GHDA, other novel biomarkers, and established scoring systems in the same patient cohorts. The development and validation of multi-marker panels that integrate mechanistic biomarkers with clinical parameters are likely to provide the most significant advances in the prognostication of acetaminophen-induced acute liver failure.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. Mechanistic biomarkers provide early and sensitive detection of acetaminophen-induced acute liver injury at first presentation to hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MELD score as a predictor of liver failure and death in patients with acetaminophen-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel microRNA-based prognostic model outperforms standard prognostic models in patients with acetaminophen-induced acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biomarker discovery in acetaminophen hepatotoxicity: leveraging single-cell transcriptomics and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute Liver Failure: Biomarkers Evaluated by the Acute Liver Failure Study Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The diagnostic role of miR-122 in drug-induced liver injury: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel microRNA-based prognostic model outperforms standard prognostic models in patients with acetaminophen-induced acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Glycohyodeoxycholic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Glycohyodeoxycholic acid, fostering a culture of safety and environmental responsibility.
This compound, a metabolite of the secondary bile acid hyodeoxycholic acid, requires careful handling and disposal to mitigate potential hazards and ensure compliance with regulatory standards. While some safety data sheets (SDS) may not classify it as hazardous, related compounds are known to cause skin and eye irritation[1][2][3]. Therefore, treating it with a high degree of caution is the most prudent approach.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the necessary handling precautions.
| Personal Protective Equipment (PPE) | Handling Procedures |
| Eye Protection: Wear safety glasses with side shields or goggles.[1] | Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood. |
| Hand Protection: Wear appropriate chemical-resistant gloves.[1] | Avoid Inhalation: Do not breathe dust or vapors. |
| Body Protection: Wear a lab coat or other protective clothing. | Avoid Contact: Prevent contact with skin and eyes. |
| Respiratory Protection: If dust is generated, use a NIOSH-approved respirator. | No Mixing: Do not mix with other waste chemicals.[1] |
Step-by-Step Disposal Protocol
Adherence to the following procedural steps will ensure the safe and compliant disposal of this compound.
-
Consult Local Regulations: Always begin by consulting your institution's environmental health and safety (EHS) office and reviewing local, state, and federal regulations for chemical waste disposal.[1]
-
Keep in Original Container: Whenever possible, leave the this compound in its original, clearly labeled container.[1]
-
Segregate Waste: Do not mix this compound with other chemical waste. Incompatible materials to avoid include strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[3]
-
Seal and Label Container: Ensure the container is tightly sealed. If the original label is damaged or unclear, create a new, accurate waste label that includes the chemical name ("this compound"), any known hazards, and the date.
-
Store Safely: Store the sealed waste container in a designated, secure waste collection area, away from incompatible materials.
-
Arrange for Professional Disposal: Contact your institution's EHS-approved hazardous waste disposal contractor to arrange for pickup and disposal at an approved waste disposal plant.[1][4]
Spill Management and Cleanup
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed, labeled container for disposal. For liquid spills, use an inert absorbent material (such as vermiculite, sand, or earth) to absorb the spill.
-
Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with a suitable cleaning agent and water.
-
Dispose of Cleanup Materials: All contaminated cleanup materials, including absorbent pads and wipes, must be placed in a sealed container and disposed of as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
Personal protective equipment for handling Glycohyodeoxycholic acid
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Glycohyodeoxycholic acid, including detailed operational and disposal plans. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Handling Precautions
This compound, a secondary conjugated bile acid, may pose hazards if not handled correctly.[1] While some data sheets for similar compounds suggest minimal irritation, it is best practice to treat all chemical powders with a degree of caution to avoid potential skin and eye irritation, as well as respiratory effects from inhalation.[2][3]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound to minimize exposure and ensure safety.
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Safety Goggles | Chemical safety goggles with side-shields.[4] | Protects against accidental splashes and airborne particles that could cause serious eye irritation.[3][4][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves.[4][5] | Prevents direct skin contact which can lead to irritation.[2][4] Gloves should be inspected before use and disposed of properly after handling.[6] |
| Body Protection | Laboratory Coat | Standard laboratory coat.[2][4] | Provides a barrier to prevent contamination of personal clothing.[2] |
| Respiratory Protection | Respirator (if needed) | Use a NIOSH/MSHA approved respirator if ventilation is inadequate or if dust is generated.[7] | Minimizes the inhalation of dust or aerosols.[4] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling procedures are crucial to prevent contamination and exposure.
-
Engineering Controls : Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[4] Ensure that an eyewash station and safety shower are readily accessible.[4][7]
-
Safe Handling Practices :
-
Spill Management :
Disposal Plan: Step-by-Step Protocol
The disposal of this compound and its contaminated materials must be managed as chemical waste.
-
Waste Identification and Segregation : Treat all waste, including empty containers and contaminated materials (e.g., pipette tips, gloves), as potentially hazardous chemical waste.[2] Do not mix with other waste streams.
-
Container Selection and Labeling : Use a compatible, leak-proof waste container with a secure lid.[2] Clearly label the container as "Hazardous Waste" and include the chemical name.
-
Storage : Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory, away from general traffic.[2]
-
Final Disposal : Arrange for the collection of the hazardous waste through your institution's designated hazardous waste management service.[2] Complete all necessary waste disposal forms as required by local and federal regulations.[2][8] Never dispose of this compound down the drain or in regular trash.[2]
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
